molecular formula C8H11Cl2NO B1373620 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride CAS No. 1334146-19-8

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride

Cat. No.: B1373620
CAS No.: 1334146-19-8
M. Wt: 208.08 g/mol
InChI Key: QAYBZIBCNZGNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride is a chiral ethanolamine derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound features a 3-chlorophenyl substituent, which can influence its electronic properties and binding affinity in molecular interactions. The (R)-enantiomer is available under CAS 1245623-78-2, and the (S)-enantiomer under CAS 620616-08-2, allowing for stereospecific studies and synthesis . As a building block, this compound is valuable for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals. Its structure, containing both amino and hydroxyl functional groups, enables diverse chemical modifications, including nucleophilic substitution and salt formation. The provided material is of high purity (95%+), ensuring reliability in experimental results . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal utilization . Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, including the use of appropriate personal protective equipment (PPE).

Properties

IUPAC Name

2-amino-2-(3-chlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYBZIBCNZGNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and well-documented laboratory-scale synthetic route to 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a valuable building block in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

2-Amino-2-(3-chlorophenyl)ethan-1-ol and its hydrochloride salt are key intermediates in the synthesis of various biologically active molecules. The presence of a chiral amino alcohol moiety makes this compound a crucial component for developing therapeutics that interact with biological systems in a stereospecific manner. This guide details a multi-step synthesis commencing from the readily available starting material, 3'-chloroacetophenone. The chosen pathway involves an initial α-bromination, followed by amination to form an α-amino ketone, which is then stereoselectively reduced to the desired amino alcohol, and finally converted to its hydrochloride salt for improved stability and handling.

Synthetic Pathway Overview

The synthesis proceeds through three primary stages, starting from 3'-chloroacetophenone. Each step is designed to produce the necessary intermediate with high purity, which is crucial for the success of the subsequent reactions.

Synthesis_Pathway Start 3'-Chloroacetophenone Intermediate1 2-Bromo-1-(3-chlorophenyl)ethanone Start->Intermediate1 α-Bromination (Br₂, Acetic Acid) Intermediate2 2-Amino-1-(3-chlorophenyl)ethanone Hydrochloride Intermediate1->Intermediate2 Amination (HMTA, HCl/EtOH) Intermediate3 2-Amino-2-(3-chlorophenyl)ethan-1-ol Intermediate2->Intermediate3 Asymmetric Reduction (Ru-catalyst, HCOOH/TEA) FinalProduct 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride Intermediate3->FinalProduct Salt Formation (HCl)

Figure 1: Overall synthetic route from 3'-Chloroacetophenone to the final hydrochloride salt.

Part 1: Synthesis of 2-Bromo-1-(3-chlorophenyl)ethanone

The initial step involves the selective bromination of the α-carbon of 3'-chloroacetophenone. This reaction proceeds via an acid-catalyzed enolization, followed by an electrophilic attack by bromine.[1] Acetic acid serves as both the solvent and the acid catalyst.

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3'-chloroacetophenone (1 equivalent) in glacial acetic acid.

  • Bromination: While stirring, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature and slowly poured into a beaker of ice water with stirring. The crude 2-bromo-1-(3-chlorophenyl)ethanone will precipitate as a solid.

  • Purification: The solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the purified product.[2]

Reagent/SolventMolar EquivalentPurpose
3'-Chloroacetophenone1.0Starting material
Bromine1.0Brominating agent
Glacial Acetic Acid-Solvent and catalyst

Table 1: Reagents for α-Bromination.

Part 2: Synthesis of 2-Amino-1-(3-chlorophenyl)ethanone Hydrochloride

The α-bromo ketone is a potent lachrymator and should be handled with care in a well-ventilated fume hood. This intermediate is then converted to the corresponding α-amino ketone hydrochloride via a Delepine reaction. This method involves the reaction of the bromo ketone with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the primary amine.[3]

Experimental Protocol
  • Salt Formation: Dissolve 2-bromo-1-(3-chlorophenyl)ethanone (1 equivalent) and hexamethylenetetramine (HMTA, 1.1 equivalents) in a mixture of isopropanol and acetonitrile. Stir the mixture at room temperature. The formation of a creamy white solid (the quaternary ammonium salt) will be observed.[3]

  • Hydrolysis: After the formation of the salt is complete (monitored by TLC), add a solution of ethanolic hydrochloric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours to effect the hydrolysis of the HMTA salt to the primary amine hydrochloride.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-1-(3-chlorophenyl)ethanone hydrochloride.

Reagent/SolventMolar EquivalentPurpose
2-Bromo-1-(3-chlorophenyl)ethanone1.0Starting material
Hexamethylenetetramine (HMTA)1.1Aminating agent precursor
Isopropanol/Acetonitrile-Solvent
Ethanolic HCl-Acid for hydrolysis

Table 2: Reagents for Amination.

Part 3: Asymmetric Reduction and Hydrochloride Salt Formation

The final steps involve the asymmetric reduction of the ketone functionality to a hydroxyl group, followed by the formation of the final hydrochloride salt. The use of a chiral ruthenium catalyst in an asymmetric transfer hydrogenation reaction allows for the production of the amino alcohol with high enantioselectivity, which is often a critical requirement in pharmaceutical applications.[3]

Experimental Workflow

Experimental_Workflow Start Dissolve 2-Amino-1-(3-chlorophenyl)ethanone HCl in Methanol Step1 Add Ru-catalyst and HCOOH/TEA Start->Step1 Step2 Heat to 60°C and stir for 18h Step1->Step2 Step3 Monitor reaction by HPLC for completion Step2->Step3 Step4 Cool, filter, and evaporate solvent Step3->Step4 Step5 Dissolve residue in suitable solvent Step4->Step5 Step6 Add HCl solution to precipitate the final product Step5->Step6 FinalProduct Filter, wash, and dry the 2-Amino-2-(3-chlorophenyl)ethan-1-ol HCl Step6->FinalProduct

Figure 2: Workflow for the asymmetric reduction and final salt formation.

Experimental Protocol
  • Asymmetric Reduction: In a reaction vessel, dissolve 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1 equivalent) in methanol. Add the chiral Ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN], ~0.1 mol%) and a formic acid/triethylamine (HCOOH/TEA) azeotropic mixture (5:2 ratio).[3]

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for approximately 18 hours. The progress of the reduction should be monitored by HPLC to confirm the conversion of the starting material.[3]

  • Work-up of Free Base: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration. The solvent is then removed under reduced pressure to yield the crude amino alcohol free base.

  • Hydrochloride Salt Formation: Dissolve the crude 2-amino-2-(3-chlorophenyl)ethan-1-ol in a suitable solvent such as isopropanol or diethyl ether.

  • Precipitation: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

Reagent/SolventMolar Equivalent/AmountPurpose
2-Amino-1-(3-chlorophenyl)ethanone HCl1.0Substrate for reduction
Chiral Ru-catalyst~0.1 mol%Catalyst for asymmetric reduction
HCOOH/TEA (5:2)-Hydrogen source
Methanol-Solvent
Hydrochloric AcidStoichiometricFor salt formation

Table 3: Reagents for Asymmetric Reduction and Salt Formation.

Safety and Handling

  • 3'-Chloroacetophenone: Irritant. Handle with appropriate personal protective equipment (PPE).

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety goggles.

  • 2-Bromo-1-(3-chlorophenyl)ethanone: Lachrymator and irritant. Handle with extreme care in a fume hood.

  • Hexamethylenetetramine (HMTA): Flammable solid and may cause skin irritation.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • Solvents: Use flammable solvents in a well-ventilated area, away from ignition sources.

Conclusion

The synthetic protocol detailed in this guide provides a reliable method for the preparation of this compound. By starting with 3'-chloroacetophenone, this multi-step synthesis employs well-established chemical transformations, including α-bromination, a Delepine amination, and a highly enantioselective asymmetric transfer hydrogenation. The explanations provided for each step are intended to give researchers a deeper understanding of the reaction mechanisms and to facilitate the successful execution of this synthesis in a laboratory setting.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride (CAS No. 1334146-19-8). As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is paramount for researchers and drug development professionals. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for its analytical characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility. All claims are supported by authoritative references, fostering a foundation of trust in the presented data.

Chemical Identity and Molecular Structure

This compound is a chiral amino alcohol hydrochloride salt. The presence of a chlorine atom on the phenyl ring and its specific substitution pattern significantly influences its electronic and lipophilic properties, which in turn affect its biological activity and formulation characteristics.

Identifier Value Source
Chemical Name This compound--INVALID-LINK--
CAS Number 1334146-19-8--INVALID-LINK--
Molecular Formula C₈H₁₁Cl₂NO--INVALID-LINK--
Molecular Weight 208.09 g/mol --INVALID-LINK--
Purity >98%--INVALID-LINK--

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing everything from its absorption and distribution to its formulation and stability.

Physical State and Appearance

The compound is typically supplied as a solid.

Melting Point
Solubility

Solubility is a key determinant of a drug's bioavailability and formulation possibilities. While specific quantitative solubility data for this compound is not widely published, its hydrochloride salt form suggests a degree of aqueous solubility.

Predicted Solubility Profile:

  • Water: Expected to be soluble due to the presence of the hydrochloride salt and the polar amino and hydroxyl groups.

  • Ethanol: Likely to be soluble, as is common for many amino alcohol hydrochlorides.

  • Dimethyl Sulfoxide (DMSO): Expected to be soluble.

Acidity (pKa)

The pKa value is crucial for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The primary amine group is the most likely site of protonation.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons, the methine proton adjacent to the amino and hydroxyl groups, and the methylene protons of the ethanolamine backbone. The choice of a suitable deuterated solvent is critical; DMSO-d₆ or D₂O are common choices for hydrochloride salts.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Expected Characteristic FT-IR Peaks:

Wavenumber (cm⁻¹) Functional Group Vibration Intensity
3200-3550O-H (alcohol)Stretching, H-bondedStrong, Broad
2800-3000N-H (amine salt)StretchingStrong, Broad
3050-3100C-H (aromatic)StretchingMedium to Weak
1550-1600C=C (aromatic)StretchingMedium
1000-1250C-NStretchingMedium
1000-1260C-O (alcohol)StretchingStrong
700-850C-ClStretchingStrong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For amino alcohols, common fragmentation pathways include α-cleavage and dehydration.[1] The α-cleavage is often the predominant fragmentation pathway for aliphatic amines.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for quantifying it in various matrices.

A Representative HPLC Method:

  • Column: A C18 reversed-phase column is a common choice for the analysis of polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a suitable wavelength is generally used.

  • Rationale: The reversed-phase column retains the compound based on its hydrophobicity, while the polar mobile phase allows for its elution. The gradient elution is often necessary to achieve good separation from any impurities.

Experimental Protocols

The following sections provide standardized, self-validating protocols for the analytical characterization of this compound.

Workflow for Purity Determination by HPLC

Caption: A generalized workflow for determining the purity of this compound by HPLC.

Protocol for Structural Confirmation by NMR

Caption: A step-by-step protocol for the structural confirmation of this compound using NMR spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, underpinned by a strong emphasis on scientific integrity and practical, field-proven analytical methodologies. While a lack of publicly available experimental data for some parameters necessitates a degree of prediction, the provided protocols offer a robust framework for the in-house characterization of this important pharmaceutical intermediate. As with any scientific endeavor, empirical validation remains the gold standard, and it is the author's hope that this guide will serve as a valuable resource for researchers in their efforts to further elucidate the properties of this compound.

References

An In-depth Technical Guide to 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, with the CAS number 1334146-19-8, is a chiral amino alcohol derivative. Its structural motif, a phenylethanolamine scaffold, is a well-established pharmacophore present in numerous biologically active compounds and pharmaceuticals. The strategic placement of a chlorine atom on the phenyl ring is a common medicinal chemistry approach to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this compound, drawing upon established methodologies for structurally related molecules to offer insights for researchers in the field of drug discovery and development.

Chemical Properties and Identification

A clear understanding of the fundamental chemical properties of a compound is the cornerstone of its application in research and development. Below is a summary of the key identifiers for this compound.

PropertyValue
CAS Number 1334146-19-8
Molecular Formula C₈H₁₁Cl₂NO
Molecular Weight 208.09 g/mol
IUPAC Name 2-amino-2-(3-chlorophenyl)ethanol;hydrochloride
Synonyms Benzeneethanol, α-amino-3-chloro-, hydrochloride (1:1)

Proposed Synthesis Pathway

Synthesis_Pathway Start 2-Amino-1-(3-chlorophenyl)ethanone Hydrochloride Reduction Asymmetric Reduction (e.g., Biocatalytic or Chiral Borane Reagent) Start->Reduction Precursor Product 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride Reduction->Product Yields

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Asymmetric Biocatalytic Reduction (Conceptual)

This conceptual protocol is based on methodologies reported for the synthesis of structurally similar chiral amino alcohols, such as the process described in European Patent EP0924194B1 for a related isomer.[1][2]

Objective: To asymmetrically reduce 2-amino-1-(3-chlorophenyl)ethanone hydrochloride to yield enantiomerically enriched this compound.

Materials:

  • 2-amino-1-(3-chlorophenyl)ethanone hydrochloride

  • Screened microorganism culture (e.g., Rhodococcus, Candida, or other reductase-expressing strains)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (for drying)

Procedure:

  • Cultivation of Microorganism: Inoculate a suitable sterile medium with the selected microorganism and incubate under optimal growth conditions (temperature, agitation) to obtain a sufficient cell biomass.

  • Cell Harvesting: Centrifuge the culture broth to pellet the microbial cells. Wash the cell pellet with sterile phosphate buffer to remove residual media components.

  • Biocatalytic Reduction: Resuspend the washed cells in a fresh phosphate buffer containing glucose. Add the substrate, 2-amino-1-(3-chlorophenyl)ethanone hydrochloride, to the cell suspension.

  • Reaction Monitoring: Incubate the reaction mixture under controlled temperature and agitation. Monitor the progress of the reduction by periodically taking aliquots and analyzing them by a suitable chromatographic method (e.g., HPLC or TLC).

  • Product Extraction: Once the reaction has reached completion, centrifuge the mixture to remove the microbial cells. Extract the supernatant with an organic solvent like ethyl acetate.

  • Purification and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

  • Hydrochloride Salt Formation: If the free base is obtained, dissolve it in a suitable solvent (e.g., isopropanol) and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) to precipitate the hydrochloride salt.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Standard Analytical Workflow

Analytical_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS HPLC HPLC Analysis (Purity and Enantiomeric Excess) Sample->HPLC FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Data Structural Confirmation and Purity Assessment NMR->Data MS->Data HPLC->Data FTIR->Data

Caption: Standard analytical workflow for the characterization of the target compound.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of aromatic, aliphatic, and hydroxyl/amine protons.

    • ¹³C NMR: Determines the number and types of carbon atoms, corroborating the molecular structure.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound and aid in structural elucidation through fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Assessment: A reversed-phase HPLC method with a suitable C18 column and a mobile phase gradient of water and acetonitrile (both with a modifier like TFA or formic acid) can be used to determine the purity of the compound. Detection is typically performed using a UV detector.

    • Enantiomeric Excess (ee) Determination: Chiral HPLC is essential to determine the enantiomeric purity of the product. A chiral stationary phase (e.g., a polysaccharide-based column) is used to separate the enantiomers, and the ratio of their peak areas gives the enantiomeric excess.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR analysis helps to identify the key functional groups present in the molecule, such as O-H stretching for the alcohol, N-H stretching for the amine, and C-Cl stretching for the chloro-substituent.

Potential Therapeutic Applications and Mechanism of Action

The 2-amino-2-phenylethanol scaffold is a privileged structure in medicinal chemistry, most notably for its interaction with adrenoceptors.[3] The introduction of a chloro substituent on the phenyl ring can significantly influence the compound's affinity and selectivity for different receptor subtypes.

Hypothesized Mechanism of Action

Based on its structural similarity to known adrenergic agents, this compound is hypothesized to act as a modulator of adrenoceptors (α and/or β subtypes). The specific interaction will depend on the stereochemistry of the molecule and the precise binding mode within the receptor pocket.

Mechanism_of_Action Ligand 2-Amino-2-(3-chlorophenyl) ethan-1-ol Receptor Adrenoceptor (α or β subtype) Ligand->Receptor Binds to Signaling Downstream Signaling (e.g., cAMP modulation) Receptor->Signaling Activates/Inhibits Effect Physiological Effect (e.g., bronchodilation, vasoconstriction) Signaling->Effect Leads to

Caption: Hypothesized mechanism of action via adrenoceptor modulation.

Potential Therapeutic Areas
  • Cardiovascular Diseases: Depending on its selectivity for α₁/α₂ or β₁/β₂ adrenoceptors, the compound could have applications in the treatment of hypertension, angina, or other cardiovascular conditions.

  • Respiratory Diseases: If the compound exhibits β₂-agonist activity, it could be investigated as a bronchodilator for the treatment of asthma and COPD.

  • Neurological Disorders: Structurally related compounds have been explored for their effects on the central nervous system.[4] The presence of the chlorophenyl group is a feature in some anticonvulsant and antidepressant drugs, suggesting potential applications in these areas.[5]

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising, yet understudied, chemical entity. Its structural features suggest a high potential for biological activity, likely through the modulation of adrenoceptors. This guide has outlined a plausible synthetic strategy via the asymmetric reduction of its corresponding α-amino ketone precursor, detailed the necessary analytical techniques for its characterization, and hypothesized its potential therapeutic applications based on established structure-activity relationships. Further research is warranted to fully elucidate the synthetic details, pharmacological profile, and therapeutic potential of this compound, which may serve as a valuable building block or lead compound in future drug discovery efforts.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Adrenergic Modulator

In the landscape of modern pharmacology, the nuanced modulation of adrenergic receptors remains a cornerstone of therapeutic innovation. This guide delves into the molecular intricacies of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a compound of significant interest within the scientific community. Our exploration will be grounded in established principles of receptor pharmacology and supported by evidence from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and investigating the therapeutic promise of this molecule.

Compound Profile: Structure and Physicochemical Properties

This compound is a phenylpropanolamine derivative with the following structural and chemical identifiers:

  • IUPAC Name: 2-amino-1-(3-chlorophenyl)ethanol;hydrochloride[1]

  • Synonyms: 2-Amino-1-(3-chlorophenyl)ethanol HCl

  • CAS Number: 82171-33-3[1]

  • Molecular Formula: C₈H₁₁Cl₂NO[2]

  • Molecular Weight: 208.09 g/mol [2]

The structure is characterized by a chlorophenyl ring, an ethanolamine backbone, and a hydrochloride salt, which enhances its solubility in aqueous solutions, a desirable property for biological assays and potential pharmaceutical formulations.[3]

PropertyValueSource
Molecular Formula C₈H₁₁Cl₂NO[2]
Molecular Weight 208.09 g/mol [2]
IUPAC Name 2-amino-1-(3-chlorophenyl)ethanol;hydrochloride[1]
CAS Number 82171-33-3[1]
Appearance Off-white powder[3]

Postulated Core Mechanism of Action: Selective β3-Adrenergic Receptor Agonism

While direct, in-depth studies on this compound are not extensively published, compelling evidence from structurally related compounds strongly suggests its primary mechanism of action is as a potent and selective agonist of the β3-adrenergic receptor (β3-AR). A key study on a series of 1-(3-chlorophenyl)-2-aminoethanol derivatives, which share the core structure of the topic compound, identified potent β3-AR agonists.[4] One such derivative, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid (also known as AJ-9677), demonstrated high-affinity agonism for the human β3-AR with significant selectivity over β1- and β2-AR subtypes.[4]

This structural-activity relationship provides a strong rationale for postulating that this compound also interacts with and activates the β3-adrenergic receptor.

The β3-Adrenergic Receptor: A Therapeutic Target

The β3-adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily. It is predominantly expressed in brown and white adipose tissue, the gallbladder, and the detrusor muscle of the bladder. Its activation is linked to a range of metabolic and physiological processes, making it a promising target for therapeutic intervention in conditions such as:

  • Type II Diabetes

  • Obesity

  • Overactive Bladder

Downstream Signaling Cascade

The activation of the β3-AR by an agonist like this compound is proposed to initiate the following canonical signaling pathway:

  • Receptor Binding and Conformational Change: The compound binds to the β3-AR, inducing a conformational change in the receptor.

  • G-Protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.

  • Adenylate Cyclase Activation: The activated Gsα subunit dissociates and activates adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.

  • Physiological Response: PKA then phosphorylates various downstream targets, leading to the tissue-specific physiological responses, such as lipolysis in adipocytes and relaxation of the detrusor muscle.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 2-Amino-2-(3-chlorophenyl)ethan-1-ol HCl Receptor β3-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein (GDP) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Lipolysis, Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Proposed β3-Adrenergic Receptor Signaling Pathway.

Experimental Validation Protocols

To empirically validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of this compound for human β1-, β2-, and β3-adrenergic receptors and to assess its selectivity.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human β1-, β2-, or β3-adrenergic receptors.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of membrane preparations using a Bradford or BCA assay.

  • Competition Binding Assay:

    • Incubate cell membranes (10-20 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177 for β1/β2-AR, [³H]-L-748,337 for β3-AR).

    • Add increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Incubate at room temperature for 60-90 minutes.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of the compound as an agonist at the β3-AR.

Methodology:

  • Cell Culture:

    • Use CHO cells stably expressing the human β3-adrenergic receptor.

    • Seed cells in 96-well plates and grow to confluence.

  • cAMP Assay:

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate cells with increasing concentrations of this compound for 15-30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Corroboration Binding Radioligand Binding Assays (Determine Ki and Selectivity) Functional Functional Assays (Determine EC₅₀ and Emax) Binding->Functional Informs AnimalModel Animal Models of Disease (e.g., KK-Ay/Ta mice for T2D) Functional->AnimalModel Guides Dose Selection PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies AnimalModel->PKPD Provides Efficacy Data

Caption: Experimental Workflow for Mechanistic Validation.

In Vivo Studies

Based on the in vitro profile, in vivo studies in relevant animal models can be conducted. For instance, the effects of oral administration of this compound on body weight, plasma glucose, insulin, and lipid levels could be investigated in a diabetic and obese mouse model, such as the KK-Ay/Ta mouse, as was done for its structural analog AJ-9677.[4]

Therapeutic Implications and Future Directions

The postulated mechanism of this compound as a selective β3-AR agonist positions it as a promising candidate for the treatment of metabolic disorders. The activation of β3-AR in adipose tissue promotes lipolysis and energy expenditure, which could be beneficial for managing obesity and improving insulin sensitivity in type II diabetes.

Future research should focus on:

  • Definitive mechanistic studies: To confirm the proposed mechanism of action through the experimental protocols outlined above.

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Safety and toxicology studies: To assess the potential for off-target effects and determine a therapeutic window.

  • Lead optimization: To potentially modify the structure to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a molecule of significant interest with a scientifically plausible mechanism of action as a β3-adrenergic receptor agonist. This guide provides a comprehensive overview of its postulated mechanism, grounded in the established pharmacology of its structural analogs, and outlines a clear path for its experimental validation. The insights provided herein are intended to empower researchers to further investigate the therapeutic potential of this compound and contribute to the development of novel treatments for metabolic and other diseases.

References

A Technical Guide to Phenylethanolamine Analogs as Adrenergic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the phenylethanolamine scaffold, a cornerstone in the development of adrenergic receptor modulators. While the initial query specified 2-amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, the principles of analog design, synthesis, and evaluation are best illustrated using the rich, publicly available data on the broader class of phenylethanolamines that target the adrenergic system. This document offers a framework for the rational design of novel compounds, detailing structure-activity relationships, synthetic methodologies, and protocols for biological evaluation.

Part 1: The Phenylethanolamine Core and Adrenergic Receptor Selectivity

The phenylethanolamine backbone is a privileged scaffold in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters and synthetic drugs that interact with adrenergic receptors (ADRs).[1] These receptors, which include α₁, α₂, β₁, β₂, and β₃ subtypes, are G-protein coupled receptors (GPCRs) that mediate a vast array of physiological responses to the catecholamines epinephrine and norepinephrine.[2][3] Structural modifications to the phenylethanolamine core—comprising the aromatic ring, the ethanolamine side chain, and the terminal amine—dramatically influence potency and selectivity for these receptor subtypes.

Key Pharmacophoric Features and Structure-Activity Relationships (SAR)

The interaction of a phenylethanolamine analog with an adrenergic receptor is governed by specific structural features. Understanding these relationships is critical for designing compounds with desired pharmacological profiles.

  • The Aromatic Ring: For maximal agonistic activity, hydroxyl groups at the meta (3) and para (4) positions of the phenyl ring, forming a catechol moiety, are often essential.[4][5] However, modifying this pattern can confer receptor selectivity and improve metabolic stability. For instance, replacing the 3,4-dihydroxy (catechol) structure with a 3,5-dihydroxy (resorcinol) arrangement, as seen in metaproterenol, enhances selectivity for the β₂-receptor and resistance to metabolism by catechol-O-methyltransferase (COMT).[4]

  • The Ethanolamine Side Chain: The hydroxyl group on the β-carbon is crucial for direct receptor agonism, and its stereochemical configuration is paramount; the (R)-enantiomer is typically the more active form.[4][6] Substitution on the α-carbon can reduce direct receptor activity but may increase indirect sympathomimetic action by inhibiting monoamine oxidase (MAO).[5]

  • The Terminal Amino Group: The nature of the substituent on the terminal nitrogen atom is a primary determinant of α- vs. β-receptor selectivity.[7] Increasing the steric bulk of the N-substituent generally decreases α-receptor activity while increasing β-receptor activity.[4] For example, norepinephrine (primary amine) is a potent α- and β₁-agonist, whereas the N-isopropyl derivative, isoproterenol, is a potent, non-selective β-agonist with little α-activity.[4][8]

SAR Summary for Adrenergic Receptor Selectivity

The following table summarizes the general effects of substitutions on the phenylethanolamine scaffold in relation to adrenergic receptor activity.

Structural Modification Position Effect on Receptor Activity & Selectivity Example Compound(s)
Phenyl Ring Substitution 3,4-OH (Catechol)Essential for high potency at both α and β receptors.[4]Norepinephrine, Epinephrine
3,5-OH (Resorcinol)Confers β₂ selectivity; increases oral activity due to COMT resistance.[4]Metaproterenol, Terbutaline
3-CH₂OH, 4-OHProvides β₂ selectivity.[4]Salbutamol (Albuterol)
4-OH onlyPrimarily α₁ activity.Phenylephrine
Side Chain Substitution β-OHCrucial for direct agonist activity; (R)-configuration is more potent.[5]Most direct-acting agonists
α-CH₃Reduces metabolism by MAO, extending duration of action; can create indirect activity.[5]Ephedrine
Nitrogen Substitution -H (Primary Amine)High α-receptor activity.[4]Norepinephrine
-CH₃ (Secondary)Potent at both α and β receptors.[4]Epinephrine
-CH(CH₃)₂ (Isopropyl)High β-receptor activity (β₁/β₂), low α-activity.[4]Isoproterenol
-C(CH₃)₃ (tert-Butyl)Preferential β₂-receptor activity.[4]Colterol, Terbutaline

Part 2: Synthetic Strategies for Analog Generation

The generation of a diverse library of phenylethanolamine analogs requires robust and flexible synthetic methodologies. A common and effective strategy involves the synthesis of a chiral amino alcohol from a corresponding ketone precursor. Asymmetric synthesis is crucial, as the stereochemistry of the β-hydroxyl group profoundly impacts biological activity.

Asymmetric Synthesis Workflow

The following diagram outlines a generalized workflow for the enantioselective synthesis of phenylethanolamine analogs, a critical process for producing biologically active compounds.[9]

G cluster_0 Synthetic Workflow A Substituted Acetophenone B α-Halogenation A->B Br₂ or NBS C α-Halo Ketone B->C D Nucleophilic Substitution (e.g., with NaN₃ or Amine) C->D E α-Azido or α-Amino Ketone D->E F Asymmetric Reduction (e.g., Noyori Hydrogenation) E->F Chiral Ru-catalyst, H₂, Base G Chiral Azido or Protected Amino Alcohol F->G H Deprotection / Reduction G->H H₂, Pd/C or LiAlH₄ I Final Chiral Phenylethanolamine Analog H->I

Caption: General workflow for asymmetric synthesis of phenylethanolamine analogs.

Detailed Protocol: Enantioselective Synthesis of a Phenylethanolamine Analog

This protocol describes the synthesis of a chiral 2-amino-1-phenylethanol derivative starting from a substituted acetophenone. The key step is the asymmetric transfer hydrogenation of an intermediate α-amino ketone, which establishes the critical stereocenter.

Objective: To synthesize an enantiomerically enriched phenylethanolamine analog.

Materials:

  • Substituted 2-chloroacetophenone

  • Potassium succinimide

  • Isopropanol, Toluene

  • Chiral Ruthenium catalyst (e.g., (S,S)-Ts-DPEN-Ru)

  • Formic acid/triethylamine azeotrope (5:2)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Methodology:

  • Synthesis of α-Succinimido Ketone:

    • Causality: This step replaces the halide with a protected amine surrogate (succinimide), which is stable to the subsequent reduction conditions and prevents side reactions.

    • Dissolve the substituted 2-chloroacetophenone (1.0 eq) and potassium succinimide (1.2 eq) in a suitable solvent like DMF.

    • Heat the mixture at 60-80°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, pour into water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the α-succinimido acetophenone.

  • Asymmetric Transfer Hydrogenation:

    • Causality: This is the critical enantioselective step. The chiral ruthenium complex creates a chiral environment, directing the hydride transfer from the formic acid source to one face of the ketone, yielding the alcohol with high enantiomeric excess (ee).[10]

    • In an inert atmosphere, dissolve the α-succinimido acetophenone (1.0 eq) and the chiral Ru catalyst (0.005-0.01 eq) in a degassed mixture of isopropanol and toluene.

    • Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) as the hydrogen source.

    • Heat the reaction to 40-60°C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction and remove the solvent in vacuo. Purify by column chromatography to isolate the chiral succinimido alcohol.

  • Hydrolysis (Deprotection):

    • Causality: This final step removes the succinimide protecting group to reveal the desired primary amine of the final product.

    • Dissolve the purified succinimido alcohol in a mixture of ethanol and water.

    • Add an excess of aqueous HCl (e.g., 6M) and reflux the mixture for 4-8 hours.

    • Cool the reaction, neutralize with aqueous NaOH to pH > 10, and extract the final amino alcohol product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extracts, concentrate, and purify the final product as its hydrochloride salt by precipitation from an ethereal HCl solution.

  • Self-Validation:

    • Confirm the structure of all intermediates and the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

Part 3: Biological Evaluation and Mechanistic Analysis

Once a library of analogs is synthesized, a systematic biological evaluation is required to determine their affinity, potency, and efficacy at the target adrenergic receptors.

Experimental Workflow for Analog Screening

A tiered screening approach is efficient for characterizing novel compounds. It begins with broad binding assays to determine affinity and progresses to more complex functional assays to measure cellular responses.

G cluster_1 Biological Evaluation Workflow A Synthesized Analog Library B Primary Screen: Radioligand Binding Assay A->B C Determine Affinity (Ki) & Receptor Subtype Selectivity B->C Data Analysis D Secondary Screen: Functional Assay (e.g., cAMP) C->D Select Hits E Determine Potency (EC₅₀) & Efficacy (% Max Response) D->E Dose-Response Analysis F Lead Compound Identification E->F

Caption: Tiered workflow for screening phenylethanolamine analogs.

Protocol 1: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[11][12] This protocol describes a competition binding assay to determine the inhibition constant (Kᵢ) of a test compound.

Objective: To determine the binding affinity (Kᵢ) of synthesized analogs for a specific adrenergic receptor subtype (e.g., β₂-AR).

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor (e.g., HEK293-β₂AR).

  • A suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).[13]

  • Test compounds (synthesized analogs) at various concentrations.

  • Non-specific binding control (e.g., high concentration of propranolol).

  • Assay buffer, glass fiber filters, scintillation counter.

Methodology:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of the test compound.

    • Include wells for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer.

    • Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis (Self-Validation):

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]

Protocol 2: cAMP Functional Assay

Functional assays measure the cellular response to receptor activation. For β-adrenergic receptors, which couple to the Gₛ protein, activation leads to an increase in intracellular cyclic AMP (cAMP).[14]

Objective: To determine the potency (EC₅₀) and efficacy of an agonist at a Gₛ-coupled receptor.

Materials:

  • Whole cells expressing the target receptor (e.g., CHO-β₂AR).

  • Test compounds (agonists) at various concentrations.

  • Stimulation buffer, lysis buffer.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][16]

Methodology:

  • Cell Plating: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Stimulation:

    • Remove culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.

    • Add serial dilutions of the test agonist to the wells. Include a positive control (e.g., isoproterenol) for maximal stimulation.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[17][18]

  • Data Analysis (Self-Validation):

    • Generate a dose-response curve by plotting the cAMP signal against the log concentration of the agonist.

    • Fit the curve using a sigmoidal dose-response (variable slope) equation to determine the EC₅₀ (concentration for 50% of maximal response) and the Eₘₐₓ (maximal effect).

    • Efficacy is often expressed relative to a standard full agonist (e.g., isoproterenol).

Adrenergic Receptor Signaling Pathways

The biological data obtained from screening must be interpreted within the context of the underlying signaling pathways. Adrenergic receptors primarily signal through heterotrimeric G proteins, leading to downstream cellular effects.

G cluster_0 β-Adrenergic Signaling (Gₛ Pathway) cluster_1 α₁-Adrenergic Signaling (Gq Pathway) b_agonist β-Agonist b_receptor β-AR (β₁, β₂, β₃) b_agonist->b_receptor gs Gₛ Protein (αβγ) b_receptor->gs activates ac Adenylyl Cyclase gs->ac activates camp cAMP ac->camp synthesizes atp ATP atp->camp converts pka Protein Kinase A (PKA) camp->pka activates response_b Physiological Response (e.g., Relaxation, Glycogenolysis) pka->response_b phosphorylates targets a1_agonist α₁-Agonist a1_receptor α₁-AR a1_agonist->a1_receptor gq Gq Protein (αβγ) a1_receptor->gq activates plc Phospholipase C (PLC) gq->plc activates ip3 IP₃ plc->ip3 cleaves to dag DAG plc->dag pip2 PIP₂ pip2->ip3 pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc response_a1 Physiological Response (e.g., Smooth Muscle Contraction) pkc->response_a1 phosphorylates targets

Caption: Simplified signaling pathways for β-adrenergic (Gₛ) and α₁-adrenergic (Gq) receptors.

Conclusion

The phenylethanolamine scaffold remains a highly versatile and productive starting point for the design of novel adrenergic receptor modulators. A systematic approach, grounded in a deep understanding of structure-activity relationships, enabled by flexible synthetic strategies, and validated by a rigorous cascade of biological assays, is essential for success. This guide provides the foundational principles and actionable protocols for researchers to rationally design, synthesize, and evaluate new chemical entities based on this critical pharmacophore, paving the way for the development of next-generation therapeutics.

References

solubility of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in pharmaceutical development. The document delves into the theoretical principles governing its solubility in various organic solvents, offers a detailed, field-proven experimental protocol for accurate solubility determination, and discusses the critical factors influencing solubility outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and practically apply solubility data for this compound in their work.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a chiral molecule that serves as a key intermediate in the synthesis of various pharmaceutically active compounds. The solubility of this hydrochloride salt is a fundamental physicochemical property that dictates its behavior in various stages of drug development, including synthesis, purification, formulation, and ultimately, its bioavailability. A thorough understanding of its solubility profile in different organic solvents is paramount for process optimization, ensuring consistent product quality, and developing effective drug delivery systems.

As an amine hydrochloride, the compound's solubility is governed by a complex interplay of its ionic nature and the properties of the organic solvent. This guide will elucidate these interactions and provide a robust framework for their experimental determination.

Physicochemical Properties and Their Influence on Solubility

The structure of this compound is central to its solubility behavior. Key features include:

  • Ionic Character: The presence of the hydrochloride salt imparts a significant ionic character to the molecule. This makes it a salt of a weak base and a strong acid. Consequently, it is generally more soluble in polar solvents that can effectively solvate the charged amine group and the chloride ion.

  • Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the hydroxyl and ammonium groups) and acceptors (the chlorine and oxygen atoms). Its ability to form hydrogen bonds with solvent molecules is a crucial factor in its dissolution.

  • Aromatic Ring: The 3-chlorophenyl group is a non-polar, hydrophobic moiety. This part of the molecule will preferentially interact with non-polar or less polar organic solvents.

The overall solubility in a given solvent will be a balance between the favorable interactions of the polar/ionic parts and the less favorable interactions of the non-polar aromatic ring.

Theoretical Framework for Solubility of Amine Hydrochlorides

The solubility of an amine hydrochloride in organic solvents is influenced by several key solvent properties:

  • Polarity: Polar solvents are generally better at dissolving ionic compounds like amine hydrochlorides. The dipole moment of the solvent molecules allows them to surround the positive and negative ions of the solute, stabilizing them in solution.

  • Protic vs. Aprotic Solvents:

    • Protic solvents (e.g., alcohols, water) have a hydrogen atom bound to an electronegative atom and can act as hydrogen bond donors. These are typically good solvents for amine hydrochlorides due to their ability to form strong hydrogen bonds with both the cation and the anion.

    • Aprotic solvents (e.g., acetone, ethyl acetate) lack this ability to donate hydrogen bonds, although they may still be polar. Their solvating power for amine hydrochlorides is generally lower than that of protic solvents.

  • "Like Dissolves Like": This principle suggests that solutes will dissolve best in solvents that have similar intermolecular forces. For this compound, a solvent with a combination of polar and hydrogen-bonding characteristics would be expected to be most effective.

Logical Relationship of Solvent Properties to Solubility

G cluster_solute 2-Amino-2-(3-chlorophenyl)ethan-1-ol HCl cluster_solvent Organic Solvent Properties Solute Ionic Headgroup (NH3+Cl-) Hydroxyl Group (-OH) Non-polar Ring (Chlorophenyl) Interaction Solute-Solvent Interactions Solute->Interaction Solute Properties Solvent Polarity Hydrogen Bonding Capacity (Protic/Aprotic) Solvent->Interaction Solvent Properties Solubility Solubility Outcome Interaction->Solubility Determines

Caption: Relationship between solute/solvent properties and solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Detailed Step-by-Step Protocol
  • Preparation:

    • Ensure the this compound is of high purity.

    • Use analytical grade organic solvents.

    • Precisely weigh an excess amount of the compound into a series of glass vials, one for each solvent to be tested. "Excess" means that undissolved solid should be visible at the end of the experiment.

  • Equilibration:

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

Experimental Workflow Diagram

G start Start prep 1. Add excess compound and known volume of solvent to vial start->prep equilibrate 2. Agitate in shaker bath at constant temperature (e.g., 24-48 hours) prep->equilibrate separate 3. Filter supernatant to remove undissolved solid equilibrate->separate quantify 4. Dilute and quantify concentration using HPLC separate->quantify calculate 5. Calculate solubility (mg/mL or g/100mL) quantify->calculate end_node End calculate->end_node

Caption: Shake-Flask Method Workflow for Solubility Determination.

Expected Solubility Profile and Data Interpretation

Solvent Solvent Type Expected Solubility Rationale
Methanol Polar ProticHighExcellent hydrogen bonding and high polarity effectively solvate the ionic salt.
Ethanol Polar ProticModerate to HighGood hydrogen bonding and polarity, but the slightly larger non-polar ethyl group may slightly reduce solubility compared to methanol.
Isopropanol Polar ProticModerateThe bulkier isopropyl group increases the non-polar character, likely reducing solubility further.
Water Polar ProticVery HighAs a highly polar, protic solvent, water is expected to be an excellent solvent for this hydrochloride salt.[3]
Acetone Polar AproticLow to ModerateIt is polar but lacks hydrogen bond donating ability, making it less effective at solvating the hydrochloride salt compared to alcohols.
Ethyl Acetate Moderately Polar AproticLowLower polarity and lack of hydrogen bond donation limit its ability to dissolve the ionic compound.
Dichloromethane Non-polar AproticVery LowThe non-polar nature of the solvent is incompatible with the ionic salt.
Hexane Non-polar AproticInsolubleThe non-polar solvent cannot overcome the lattice energy of the ionic solid.

Interpreting Results:

  • High Solubility in Alcohols: Confirms the importance of both polarity and hydrogen bonding for dissolving this compound.

  • Low Solubility in Aprotic Solvents: Highlights the critical role of hydrogen bond donation from the solvent in stabilizing the dissolved ions.

  • Insolubility in Non-polar Solvents: Demonstrates the classic "like dissolves like" principle, where the highly polar ionic salt is incompatible with non-polar solvents.

Conclusion

The solubility of this compound is a critical parameter for its effective use in pharmaceutical research and development. Its behavior is consistent with that of a typical amine hydrochloride, showing a strong preference for polar, protic solvents. For accurate and reliable data, the shake-flask method is a robust and recommended experimental approach. The principles and protocols outlined in this guide provide a solid foundation for researchers to determine and interpret the solubility of this compound, facilitating informed decisions in process development and formulation.

References

A Guide to the Spectroscopic Characterization of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound for identification, purity assessment, and quality control. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this molecule.

Introduction

This compound is a chiral amino alcohol derivative. Compounds of this class are valuable intermediates in the synthesis of various pharmaceuticals.[1] Accurate structural confirmation and purity assessment are critical in drug development, and spectroscopic techniques are the cornerstone of this process. This guide will provide a detailed examination of the expected ¹H NMR, ¹³C NMR, FTIR, and MS spectral data for this compound.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure is essential for interpreting its spectral data. The following diagram illustrates the structure of this compound and the numbering convention used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Spectroscopy

A generalized procedure for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as labile protons (OH, NH₃⁺) may exchange with D₂O, leading to the disappearance of their signals. DMSO-d₆ is often preferred for observing these exchangeable protons.

  • Internal Standard: Add a small amount of a suitable internal standard, such as trimethylsilane (TMS) or a salt thereof, for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, followed by phase and baseline correction.

NMR_Workflow Sample Sample Preparation (Dissolve in Deuterated Solvent) NMR_Tube Transfer to NMR Tube (Add Internal Standard) Sample->NMR_Tube Spectrometer Data Acquisition (¹H and ¹³C NMR) NMR_Tube->Spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) Spectrometer->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Caption: Generalized workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data (Expected)

The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (C2', C4', C5', C6')7.2 - 7.6Multiplet (m)4H
CH-OH (C1-H)~5.0Doublet of Doublets (dd) or Multiplet (m)1H
CH-NH₃⁺ (C2-H)~4.2Doublet of Doublets (dd) or Multiplet (m)1H
CH₂-OH (C1-CH₂)~3.7Multiplet (m)2H
NH₃⁺8.0 - 9.0 (in DMSO-d₆)Broad Singlet (br s)3H
OH5.0 - 6.0 (in DMSO-d₆)Broad Singlet (br s)1H

Interpretation of ¹H NMR Spectrum:

  • The aromatic protons are expected to appear in the downfield region (7.2 - 7.6 ppm) as a complex multiplet due to the substitution pattern on the phenyl ring.

  • The methine proton adjacent to the hydroxyl group (C1-H) and the methine proton adjacent to the ammonium group (C2-H) will likely appear as multiplets due to coupling with each other and the adjacent methylene protons.

  • The methylene protons of the ethanol backbone (C1-CH₂) will also exhibit complex splitting patterns.

  • The signals for the ammonium (NH₃⁺) and hydroxyl (OH) protons are expected to be broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In D₂O, these signals would disappear due to proton exchange.

¹³C NMR Spectral Data (Expected)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-Cl (C3')130 - 135
Aromatic C-H (C2', C4', C5', C6')125 - 130
Aromatic C-C (C1')140 - 145
CH-OH (C1)70 - 75
CH-NH₃⁺ (C2)55 - 60
CH₂-OH60 - 65

Interpretation of ¹³C NMR Spectrum:

  • The carbon atoms of the phenyl ring will resonate in the aromatic region (125-145 ppm). The carbon atom attached to the chlorine (C3') will be influenced by the electronegativity of the halogen.

  • The carbon bearing the hydroxyl group (C1) is expected to be in the range of 70-75 ppm.

  • The carbon attached to the ammonium group (C2) will appear in the 55-60 ppm range.

  • The methylene carbon (CH₂-OH) will resonate around 60-65 ppm. The precise chemical shifts can be influenced by solvent effects.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Background Spectrum: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded to subtract atmospheric and instrumental contributions.

  • Sample Spectrum: The infrared spectrum of the sample is then recorded.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the different functional groups in the molecule.

FTIR Spectral Data (Expected)
Functional Group Expected Wavenumber (cm⁻¹) Description
O-H stretch (alcohol)3200 - 3600 (broad)Indicates the presence of the hydroxyl group, often involved in hydrogen bonding.
N-H stretch (ammonium)2800 - 3200 (broad)Overlapping with C-H stretches, characteristic of the R-NH₃⁺ group.
C-H stretch (aromatic)3000 - 3100Sharp, medium to weak absorptions.
C-H stretch (aliphatic)2850 - 3000Medium to strong absorptions.
N-H bend (ammonium)1500 - 1600Characteristic bending vibration of the ammonium group.
C=C stretch (aromatic)1450 - 1600Multiple sharp bands of variable intensity.
C-O stretch (alcohol)1000 - 1260Strong absorption band.
C-Cl stretch600 - 800Can be weak and may be difficult to assign definitively in the fingerprint region.

Interpretation of FTIR Spectrum:

The FTIR spectrum of this compound is expected to be characterized by a broad absorption band in the high-frequency region (2800-3600 cm⁻¹) due to the overlapping O-H and N-H stretching vibrations, indicative of extensive hydrogen bonding in the solid state. The presence of the aromatic ring will be confirmed by the C=C stretching vibrations in the 1450-1600 cm⁻¹ region and the aromatic C-H stretches above 3000 cm⁻¹. A strong C-O stretching band will be present in the fingerprint region, confirming the alcohol functionality.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a relatively volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can be used. Alternatively, Electrospray Ionization (ESI) is a softer ionization technique suitable for this type of molecule, often coupled with Liquid Chromatography (LC-MS).

  • Ionization: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. In ESI-MS, a solution of the sample is sprayed into the mass spectrometer, leading to the formation of protonated molecules [M+H]⁺ with less fragmentation.

  • Mass Analysis: The ions are separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Mass Spectral Data (Expected)

The molecular weight of the free base, 2-Amino-2-(3-chlorophenyl)ethan-1-ol, is 171.62 g/mol . Due to the presence of chlorine, there will be a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Fragmentation Pattern (Electron Ionization - EI):

In EI-MS, the molecular ion peak (M⁺) may be weak or absent. The fragmentation is likely to be initiated by the cleavage of bonds adjacent to the functional groups.

MS_Fragmentation M [M]⁺˙ m/z 171/173 F1 [M - CH₂OH]⁺ m/z 140/142 M->F1 α-cleavage F2 [M - NH₂]⁺ m/z 155/157 M->F2 α-cleavage F3 [C₇H₆Cl]⁺ m/z 111/113 F1->F3 Further fragmentation

Caption: Plausible fragmentation pathways for 2-Amino-2-(3-chlorophenyl)ethan-1-ol in EI-MS.

  • α-cleavage: The bond between C1 and C2 is likely to cleave, leading to the formation of fragments. A common fragmentation pathway for phenylethanolamines is the loss of the CH₂OH radical, resulting in an ion at m/z 140/142.[4]

  • Benzylic cleavage: Cleavage of the C-C bond adjacent to the phenyl ring can lead to the formation of a chlorotropylium ion or related structures.

  • Loss of water: Dehydration from the molecular ion can also occur.

Expected Fragments in ESI-MS:

In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 172/174. Fragmentation can be induced (in tandem MS), which would likely involve the loss of water ([M+H - H₂O]⁺) or ammonia ([M+H - NH₃]⁺).

Ion Expected m/z Description
[M+H]⁺172/174Protonated molecule (free base)
[M+H - H₂O]⁺154/156Loss of water from the protonated molecule
[M+H - NH₃]⁺155/157Loss of ammonia from the protonated molecule

Conclusion

The comprehensive spectroscopic analysis using NMR, FTIR, and MS provides a detailed and self-validating system for the structural confirmation and purity assessment of this compound. The expected spectral data and interpretations presented in this guide serve as a valuable reference for researchers and scientists in the pharmaceutical and chemical industries. Empirical data should always be generated for definitive characterization, but this guide provides a robust framework for what to expect and how to interpret the results.

References

Unlocking the Therapeutic Potential of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Structural Analogy to Functional Discovery

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is one of methodical exploration and rigorous scientific inquiry. This guide addresses 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a compound whose biological activities are not yet extensively documented. However, its structural resemblance to the well-established phenylethanolamine class of compounds provides a strong foundation for predicting its potential pharmacological profile. Phenylethanolamines are known to interact with a variety of biological targets, most notably within the adrenergic and dopaminergic systems[1][2][3].

This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It is designed to navigate the initial stages of preclinical investigation for this compound. By leveraging structure-activity relationships gleaned from related molecules, we will outline a logical, evidence-based approach to systematically uncover its potential biological activities. Our focus will be on providing not just experimental protocols, but the scientific rationale that underpins them, ensuring a self-validating and robust investigational process.

Foundational Analysis: The Phenylethanolamine Scaffold

This compound belongs to the phenylethanolamine family. This core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs that exhibit potent cardiovascular and central nervous system effects[2]. The defining features of this molecule are:

  • A Phenyl Ring: The 3-chloro substitution on this ring is of particular interest, as halogenation can significantly influence binding affinity and selectivity for biological targets[4].

  • An Ethanolamine Side Chain: This moiety is crucial for interactions with aminergic G-protein coupled receptors (GPCRs) and transporters. The stereochemistry at the benzylic alcohol and the adjacent amine will be critical for its biological activity[5][6].

Given this structural context, we can hypothesize several potential biological activities for investigation.

Potential Pharmacological Targets and Activities

Based on its structural similarity to known bioactive molecules, the following areas represent the most promising avenues for investigating the biological activity of this compound:

  • Adrenergic Receptor Modulation: The phenylethanolamine core is a classic pharmacophore for adrenergic agonists and antagonists[1][3]. The compound could potentially interact with α- and β-adrenergic receptors, suggesting possible applications in cardiovascular or respiratory conditions.

  • Dopamine and Norepinephrine Reuptake Inhibition: Many phenethylamine derivatives exhibit inhibitory activity against monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET)[7]. Such activity is characteristic of antidepressants and psychostimulants.

  • Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: PNMT is a key enzyme in the biosynthesis of epinephrine from norepinephrine[2][8]. Inhibitors of PNMT have been explored for their potential in treating conditions like post-traumatic stress disorder[8]. The presence of a substituted phenyl ring is a feature of some known PNMT inhibitors[4].

  • Anti-obesity and Hypoglycemic Effects: Certain arylethanolamine derivatives have been patented for their potential anti-obesity and hypoglycemic activities, suggesting a possible role in metabolic disorders[9].

A Systematic Workflow for Biological Activity Screening

The following experimental workflow is designed to systematically evaluate the potential biological activities of this compound, starting with broad screening and progressing to more specific functional assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity and Preliminary Toxicology A Receptor Binding Assays (Adrenergic, Dopaminergic) D Cell-Based Functional Assays (cAMP, Ca2+ Mobilization) A->D Hits B Enzyme Inhibition Assays (PNMT) B->D Hits C Transporter Uptake Assays (DAT, NET) C->D Hits E Ex Vivo Tissue Assays (e.g., Aortic Ring, Vas Deferens) D->E Confirmed Activity F Broad Receptor Panel Screening (e.g., CEREP Panel) E->F Potent & Efficacious G In Vitro Cytotoxicity Assays (e.g., MTT, LDH) F->G Selective Hits

Caption: A tiered approach to screening for biological activity.

Phase 1: Primary Screening

The initial phase focuses on identifying direct interactions with key molecular targets.

3.1.1. Adrenergic and Dopaminergic Receptor Binding Assays

  • Rationale: To determine if the compound binds to adrenergic (α1, α2, β1, β2) and dopaminergic (D1, D2) receptors. This is a foundational step due to the structural similarity to known adrenergic and dopaminergic ligands[1][7].

  • Methodology:

    • Utilize commercially available membrane preparations from cells overexpressing the specific human receptor subtypes.

    • Employ a competitive binding assay format using a known radiolabeled ligand for each receptor (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [³H]-dihydroalprenolol for β receptors, [³H]-SCH23390 for D1, and [³H]-spiperone for D2).

    • Incubate the membranes with the radioligand and a range of concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC50 values to determine the compound's binding affinity for each receptor.

3.1.2. Monoamine Transporter Uptake Assays

  • Rationale: To assess the compound's ability to inhibit the reuptake of dopamine and norepinephrine, a common mechanism of action for antidepressant and stimulant drugs[7].

  • Methodology:

    • Use cell lines stably expressing the human dopamine transporter (DAT) or norepinephrine transporter (NET).

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add a radiolabeled substrate ([³H]-dopamine or [³H]-norepinephrine).

    • After a short incubation period, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC50 value for the inhibition of substrate uptake.

3.1.3. PNMT Enzyme Inhibition Assay

  • Rationale: The phenylethanolamine scaffold is a substrate for PNMT, and substituted derivatives can act as inhibitors[4][8].

  • Methodology:

    • Use recombinant human PNMT enzyme.

    • The assay measures the transfer of a tritiated methyl group from the co-factor S-adenosyl-L-[methyl-³H]-methionine (SAM) to a substrate like norepinephrine.

    • Incubate the enzyme with norepinephrine, [³H]-SAM, and a range of concentrations of the test compound.

    • After the reaction, the product ([³H]-epinephrine) is separated from the unreacted [³H]-SAM using a cation exchange resin.

    • The amount of product formed is quantified by scintillation counting.

    • Calculate the IC50 for PNMT inhibition.

Assay Type Target Primary Endpoint
Receptor BindingAdrenergic & Dopaminergic ReceptorsBinding Affinity (Ki)
Transporter UptakeDAT, NETInhibition of Uptake (IC50)
Enzyme InhibitionPNMTEnzyme Inhibition (IC50)
Phase 2: Functional Characterization

If significant activity is observed in Phase 1, the next step is to determine the functional consequences of these interactions.

3.2.1. Cell-Based Functional Assays

  • Rationale: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the receptors identified in the binding assays.

  • Methodology (Example for a Gs-coupled receptor like β-adrenergic):

    • Use a cell line expressing the receptor of interest (e.g., CHO or HEK293 cells).

    • To test for agonist activity, treat the cells with increasing concentrations of the test compound and measure the downstream signaling response (e.g., cAMP accumulation using a LANCE or HTRF assay).

    • To test for antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist (e.g., isoproterenol for β-receptors). A rightward shift in the agonist dose-response curve indicates competitive antagonism.

Phase 3: Selectivity and Preliminary Toxicology
  • Rationale: To assess the compound's specificity and identify potential off-target effects and cytotoxicity at an early stage.

  • Methodology:

    • Broad Receptor Panel Screening: Screen the compound against a large panel of receptors, ion channels, and transporters (e.g., a SafetyScreen44 panel from Eurofins or a similar service) to identify potential off-target liabilities.

    • In Vitro Cytotoxicity: Assess the compound's general toxicity in a relevant cell line (e.g., HepG2 for liver toxicity) using assays like MTT (metabolic activity) or LDH (membrane integrity).

Structure-Activity Relationship (SAR) and Future Directions

The data generated from this workflow will provide a comprehensive initial profile of the biological activities of this compound.

G cluster_0 Initial Compound cluster_1 Potential Modifications cluster_2 Desired Outcomes A 2-Amino-2-(3-chlorophenyl) ethan-1-ol hydrochloride B Vary Phenyl Substitution (position, electronics) A->B Iterative Synthesis C Modify Amine (e.g., N-alkylation) A->C Iterative Synthesis D Alter Stereochemistry (R/S enantiomers) A->D Iterative Synthesis E Increased Potency B->E Biological Testing F Improved Selectivity B->F Biological Testing G Favorable ADME Properties B->G Biological Testing C->E Biological Testing C->F Biological Testing C->G Biological Testing D->E Biological Testing D->F Biological Testing D->G Biological Testing

Caption: Iterative cycle for developing structure-activity relationships.

Positive results should prompt further investigation, including:

  • Chiral Separation and Testing: The compound is chiral, and it is highly likely that the biological activity resides primarily in one enantiomer. The R- and S-enantiomers should be separated or synthesized and tested individually[5][6].

  • Lead Optimization: If a promising activity profile is identified, a medicinal chemistry campaign can be initiated to explore the SAR. This would involve synthesizing analogs with modifications to the phenyl ring substitution and the ethanolamine side chain to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

While this compound is a relatively uncharacterized molecule, its structural relationship to the phenylethanolamine family provides a clear and rational path for the investigation of its biological activities. The systematic approach outlined in this guide, progressing from broad primary screening to more specific functional and selectivity assays, offers a robust framework for uncovering its therapeutic potential. By adhering to principles of scientific integrity and logical progression, researchers can efficiently and effectively determine if this compound holds promise as a novel therapeutic agent.

References

A Framework for Assessing the In Vitro Safety Profile of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Disclaimer: Publicly available toxicological data for 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride is limited. This guide, therefore, presents a comprehensive, scientifically grounded strategy for establishing its in vitro safety profile. The methodologies described herein are based on established international guidelines and best practices for the safety assessment of novel chemical entities.

Introduction

The early and accurate assessment of a drug candidate's safety profile is paramount to a successful drug development program.[1][2] In vitro safety pharmacology and toxicology studies serve as a critical first tier in this process, offering a rapid and cost-effective means to identify potential liabilities, reduce reliance on animal testing, and guide medicinal chemistry efforts toward safer compounds.[2][3][4] This technical guide outlines a strategic framework for the comprehensive in vitro safety assessment of this compound, a novel chemical entity for which a toxicological profile has not been established. By following this structured approach, researchers can generate a robust data package to inform risk assessment and guide future pre-clinical development.

The core of this framework is a tiered, mechanism-driven approach. It begins with foundational cytotoxicity assessments to determine the compound's general cellular toxicity, followed by a battery of specific assays targeting key areas of concern in drug safety: genotoxicity, hepatotoxicity, cardiotoxicity, and mitochondrial toxicity. This multi-pronged strategy ensures that potential adverse effects are identified early, enabling informed decision-making and de-risking of the development pipeline.[3]

Foundational Safety Assessment: Cytotoxicity Profiling

The initial step in any in vitro safety evaluation is to determine the concentration range at which the test compound elicits basic cellular toxicity. This data is crucial for designing subsequent, more specific assays, ensuring that observed effects are not merely a consequence of widespread cell death.[5][6]

1.1. Rationale and Experimental Choice

A multi-assay approach using cell lines from different origins is recommended to capture a broader picture of cytotoxicity. The Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity, and a tetrazolium salt-based assay (e.g., MTT or WST-1), which measures metabolic activity, are complementary and widely accepted methods.[5] Using a human liver cell line, such as HepG2, and a non-hepatic cell line, like HEK293, can provide initial insights into potential liver-specific toxicity.

1.2. Protocol: Cytotoxicity Assessment (NRU Assay)

  • Cell Seeding: Plate HepG2 or HEK293 cells in 96-well microplates at a pre-determined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 to 72 hours.

  • Neutral Red Staining: After the exposure period, replace the medium with a medium containing Neutral Red dye and incubate for approximately 3 hours to allow for lysosomal uptake.

  • Extraction and Measurement: Wash the cells, then add a destain solution to extract the dye from the lysosomes. Measure the absorbance at the appropriate wavelength (typically around 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that causes 50% inhibition of cell viability) is then determined by plotting a dose-response curve.

1.3. Hypothetical Data Presentation

Cell LineAssayExposure Time (hr)IC50 (µM)
HepG2NRU2475.4
HepG2MTT2482.1
HEK293NRU24150.2
HEK293MTT24165.8

Table 1: Hypothetical cytotoxicity data for this compound.

Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and a critical step to assess the potential of a compound to damage genetic material, which can lead to mutations and cancer.[7] A standard in vitro battery typically includes a bacterial reverse mutation assay (Ames test) and a mammalian cell assay for chromosomal damage (e.g., the micronucleus test).[8][9]

2.1. Rationale and Experimental Choice

The Ames test is a rapid and sensitive screen for detecting point mutations (base-pair substitutions and frameshifts) induced by a chemical.[10][11][12] It utilizes several strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[12] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[12]

The in vitro Micronucleus Test complements the Ames test by detecting chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) in mammalian cells.[10][12] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are left behind.[10] An increase in the frequency of micronucleated cells indicates genotoxic potential.

Diagram 1: Standard two-assay in vitro genotoxicity testing workflow.

2.2. Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Strain Selection: Use a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-induced rat liver S9 fraction) to detect metabolites that may be genotoxic.

  • Exposure: The test compound is incubated with the bacterial strains in a top agar overlay on minimal glucose agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Organ-Specific Toxicity: Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition and post-market withdrawal.[13] In vitro models using human liver cells, such as the HepG2 cell line, are valuable tools for early identification of potential hepatotoxicants.[14][15]

3.1. Rationale and Experimental Choice

A multi-parametric approach using high-content screening (HCS) can provide a detailed profile of cellular responses to the test compound.[16] Key parameters to assess include mitochondrial membrane potential, oxidative stress, and cell membrane permeability.[16] These endpoints can reveal underlying mechanisms of toxicity, such as mitochondrial dysfunction or the generation of reactive oxygen species (ROS).[16]

3.2. Protocol: High-Content Screening for Hepatotoxicity

  • Cell Culture: Plate HepG2 cells in optically clear 96- or 384-well plates.

  • Compound Treatment: Expose cells to a range of concentrations of this compound for 24-48 hours.

  • Staining: After exposure, incubate the cells with a cocktail of fluorescent dyes that specifically label different cellular components and report on their health status (e.g., Hoechst for nuclei, TMRM for mitochondrial membrane potential, and a ROS-sensitive dye).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use dedicated software to quantify various cellular parameters from the images, such as cell count, nuclear morphology, mitochondrial health, and ROS levels.

Hepatotoxicity_Pathway cluster_Cell Hepatocyte Compound Test Compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increases Production Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates CellDamage Cellular Damage & Necrosis ROS->CellDamage Apoptosis->CellDamage

Diagram 2: Potential mechanisms of drug-induced hepatotoxicity.

Organ-Specific Toxicity: Cardiotoxicity

Drug-induced cardiotoxicity, particularly the prolongation of the QT interval, is a significant safety concern that can lead to life-threatening arrhythmias.[17][18] The primary mechanism for this effect is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[17][18][19]

4.1. Rationale and Experimental Choice

An early assessment of a compound's activity on the hERG channel is now a standard part of safety pharmacology.[17][18] The automated patch-clamp assay is a high-throughput method that provides a direct measure of hERG channel inhibition.[17] This assay uses a cell line (e.g., HEK293 or CHO) that stably expresses the hERG channel.

4.2. Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use cells stably expressing the hERG channel.

  • Electrophysiology: A robotic system performs whole-cell patch-clamp recordings on multiple cells simultaneously.

  • Compound Application: The test compound is applied to the cells at various concentrations via a microfluidic system.

  • Data Acquisition: The system measures the hERG current before and after the application of the compound.

  • Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

4.3. Hypothetical Data Presentation

AssayTargetSystemIC50 (µM)
Automated Patch-ClamphERG (IKr)HEK293-hERG> 30

Table 2: Hypothetical hERG inhibition data. An IC50 > 30 µM is generally considered a low risk.

Mechanistic Toxicity: Mitochondrial Function

Mitochondrial dysfunction is increasingly recognized as a key mechanism underlying the toxicity of many drugs, contributing to adverse effects in the liver, heart, and kidneys.[20][21][22] Therefore, assessing the impact of a new chemical entity on mitochondrial function is a crucial component of a thorough in vitro safety profile.

5.1. Rationale and Experimental Choice

Several assays can be used to evaluate mitochondrial toxicity.[20][22][23] A common screening approach involves comparing the cytotoxicity of the compound in cells grown in glucose-containing medium versus galactose-containing medium. Cells grown in galactose are more dependent on mitochondrial oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants. A significant shift in the IC50 value between these two conditions suggests mitochondrial liability. Further investigation can be done using assays that measure mitochondrial respiration, such as the Seahorse XF Analyzer.[20]

5.2. Protocol: Glucose vs. Galactose Cytotoxicity Assay

  • Cell Culture: Culture cells (e.g., HepG2) in two types of medium: one containing high glucose and the other where glucose is replaced by galactose.

  • Compound Exposure: Expose both sets of cells to a range of concentrations of the test compound for 24-72 hours.

  • Viability Assessment: Measure cell viability in both sets of plates using a standard cytotoxicity assay (e.g., MTT or WST-1).

  • Data Analysis: Calculate the IC50 values for both the glucose and galactose conditions. A significantly lower IC50 in the galactose medium indicates potential mitochondrial toxicity.

Conclusion

The in vitro safety assessment of a novel compound like this compound requires a systematic and multi-faceted approach. By integrating foundational cytotoxicity assays with specific tests for genotoxicity, hepatotoxicity, cardiotoxicity, and mitochondrial toxicity, researchers can build a comprehensive safety profile. This early-stage data is invaluable for identifying potential hazards, guiding structure-activity relationship studies to mitigate risks, and making informed decisions about the continued development of the drug candidate. Adherence to established guidelines, such as those from the OECD, and meticulous documentation are essential to ensure the quality and regulatory acceptance of the data generated.[24][25][26]

References

An In-depth Technical Guide to 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride: From Emergence in Medicinal Chemistry to its Role as a Key Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol that has garnered significant interest within the realms of medicinal chemistry and drug development. As a member of the arylethanolamine class of compounds, its structural motif is a cornerstone in the design of molecules that interact with adrenergic receptors. While not a therapeutic agent in itself, this compound serves as a critical chiral building block for the synthesis of more complex and highly selective drug candidates. This guide provides a comprehensive overview of its historical context, synthesis, chemical properties, and its pivotal role in the development of novel therapeutics, particularly in the domain of metabolic and cardiovascular diseases.

The Historical Tapestry: The Rise of Arylethanolamines and the Quest for Adrenergic Receptor Selectivity

The discovery of this compound is not marked by a singular event but rather by its emergence from the extensive and ongoing exploration of phenylethanolamine derivatives as modulators of the adrenergic system. The journey began with the foundational understanding of endogenous catecholamines like norepinephrine and their influence on physiological processes. Early research focused on creating synthetic analogs with modified properties, leading to the development of a vast library of compounds with varying degrees of activity and selectivity for α- and β-adrenergic receptors.

The specific impetus for the synthesis of chlorinated phenyl-ethanolamines can be traced to the pursuit of selective β3-adrenergic receptor agonists. The β3-adrenoceptor, identified in the 1980s, became an attractive therapeutic target for conditions such as obesity and type 2 diabetes due to its role in lipolysis and thermogenesis in adipose tissue.[1][2] The development of agonists for this receptor required fine-tuning of the arylethanolamine scaffold to achieve high selectivity over β1- and β2-receptors, thereby avoiding undesirable cardiovascular side effects like increased heart rate.[1] It is within this intensive research landscape of the late 20th century that 2-Amino-2-(3-chlorophenyl)ethan-1-ol emerged as a valuable intermediate, offering a specific substitution pattern on the aromatic ring that proved beneficial for achieving desired pharmacological profiles in more complex molecules.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through the reduction of a corresponding α-aminoketone precursor. This approach allows for the stereospecific synthesis of the desired enantiomer, which is often crucial for biological activity.

Physicochemical Properties
PropertyValue
Chemical Formula C8H11Cl2NO
Molecular Weight 208.09 g/mol
CAS Number 1334146-19-8
Appearance White to off-white solid
Solubility Soluble in water
General Synthetic Pathway

A common and efficient method for the synthesis involves the asymmetric reduction of 2-amino-1-(3-chlorophenyl)ethanone hydrochloride. This can be achieved using various chemical reducing agents or, increasingly, through biocatalytic methods which offer high enantioselectivity.

Synthesis_Pathway start 2-Amino-1-(3-chlorophenyl)ethanone HCl reagent Asymmetric Reduction (e.g., Chiral Borane Reagents or Biocatalysis) start->reagent product 2-Amino-2-(3-chlorophenyl)ethan-1-ol HCl reagent->product

Caption: General synthetic pathway to this compound.

Experimental Protocol: Asymmetric Reduction of 2-Amino-1-(3-chlorophenyl)ethanone Hydrochloride

The following is a representative protocol based on established chemical principles for the synthesis of chiral amino alcohols.

  • Preparation of the Reducing Agent: A chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst), is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of the Ketone Precursor: A solution of 2-amino-1-(3-chlorophenyl)ethanone hydrochloride in the same anhydrous solvent is added dropwise to the solution of the reducing agent at a controlled low temperature (e.g., -20 °C to 0 °C). The hydrochloride salt may need to be neutralized in situ or beforehand to the free amine for optimal reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the consumption of the starting material.

  • Quenching the Reaction: Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, such as methanol, followed by an acidic workup (e.g., addition of dilute HCl).

  • Isolation and Purification: The product is isolated by extraction into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or chromatography to yield the desired enantiomer of this compound with high enantiomeric purity.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH2), and the aromatic C-Cl bond.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[4]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique for determining the enantiomeric purity of the final product.

Pharmacological Significance and Application in Drug Development

The primary significance of this compound lies in its role as a key intermediate for the synthesis of potent and selective β3-adrenergic receptor agonists. The (R)-enantiomer is often the preferred stereoisomer for this purpose.

The 3-chlorophenyl moiety is a crucial feature in many β3-agonist drug candidates. Structure-activity relationship (SAR) studies have revealed that this substitution pattern contributes to both the potency and selectivity of the final compound for the β3-adrenoceptor over the β1- and β2-subtypes.

Workflow: Synthesis of a β3-Adrenergic Agonist

The following diagram illustrates the role of 2-Amino-2-(3-chlorophenyl)ethan-1-ol as a precursor in the synthesis of a more complex β3-adrenergic agonist.

Drug_Synthesis_Workflow start (R)-2-Amino-2-(3-chlorophenyl) ethan-1-ol step1 Coupling with a side-chain precursor start->step1 intermediate Intermediate Adduct step1->intermediate step2 Further functionalization and purification intermediate->step2 product Potent and Selective β3-Adrenergic Agonist step2->product

Caption: Workflow illustrating the use of the title compound in drug synthesis.

Conclusion

This compound stands as a testament to the intricate process of modern drug discovery. While not a therapeutic agent itself, its emergence from the broader field of adrenergic pharmacology has provided medicinal chemists with a vital tool for the construction of highly specific and potent drug candidates. Its synthesis, particularly in an enantiomerically pure form, is a critical step in the development of novel treatments for metabolic disorders. As research into β3-adrenergic receptor modulation continues, the demand for and importance of this key chiral building block are likely to persist, underscoring its quiet but significant contribution to the advancement of pharmaceutical sciences.

References

Methodological & Application

HPLC method for 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. The document provides a meticulously developed reversed-phase HPLC protocol, complete with system suitability criteria, sample preparation, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines. Furthermore, it addresses the chiral nature of the analyte, offering insights into enantiomeric separation strategies. This application note is designed for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors, providing the scientific rationale behind the methodological choices to ensure accuracy, precision, and reliability.

Introduction and Scientific Rationale

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration are paramount to ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The core challenge in analyzing this compound lies in developing a method that is not only accurate and reproducible for quantifying the primary component but also capable of separating it from potential process-related impurities and degradation products. The molecule's structure, featuring a chlorophenyl group, an amino group, and a hydroxyl group, imparts a moderate polarity. This characteristic makes reversed-phase chromatography, which separates compounds based on their hydrophobic interactions with a non-polar stationary phase, the ideal approach.

Moreover, the presence of a stereocenter at the carbon atom bonded to the amino group means the compound exists as a pair of enantiomers. Since different enantiomers of a drug can have vastly different pharmacological and toxicological profiles, resolving and quantifying them is often a regulatory requirement. This guide will therefore also touch upon strategies for chiral separation. This document is grounded in the principles outlined by the ICH, particularly the Q2(R2) guideline on the validation of analytical procedures, to ensure the method is fit for its intended purpose in a regulated environment.[1][2]

Analytical Method and Chromatographic Conditions

The selection of chromatographic parameters is dictated by the physicochemical properties of this compound. A C18 stationary phase is chosen for its versatility and strong hydrophobic retention of the aromatic ring. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve a suitable retention time, sharp peak shape, and efficient separation from impurities.

Recommended Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Autosampler Vials: 2 mL amber glass vials with PTFE septa.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

Chromatographic Parameters for Achiral Analysis

The following table summarizes the optimized conditions for the quantitative analysis of the compound.

ParameterRecommended ConditionScientific Rationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention for the chlorophenyl moiety, ensuring good separation and peak shape.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) (30:70 v/v)The buffer at pH 3.0 ensures the amino group is protonated, leading to consistent retention and improved peak symmetry. Acetonitrile provides the necessary elution strength.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with system pressure and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and minimizes viscosity fluctuations.
Detection Wavelength 215 nmThe chlorophenyl chromophore provides UV absorbance. 215 nm is selected to maximize sensitivity in the absence of a specific absorbance maximum from literature. A similar compound, 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride, uses a detection wavelength of 210 nm.[3]
Injection Volume 10 µLA typical injection volume that provides a good signal-to-noise ratio without overloading the column.
Run Time 10 minutesSufficient time to elute the main peak and any closely related impurities.

Experimental Protocols

Adherence to a precise protocol is critical for achieving reproducible results. The following sections provide step-by-step instructions for solution preparation and analysis.

Preparation of Solutions

Phosphate Buffer (20mM, pH 3.0):

  • Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter before use.

Mobile Phase:

  • Mix acetonitrile and the prepared phosphate buffer in a 30:70 volume/volume ratio.

  • Degas the solution for 15 minutes using sonication or helium sparging.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the stock solution.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix thoroughly.

Sample Solution (100 µg/mL):

  • Accurately weigh an amount of the test sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow

The overall process from sample receipt to final report generation follows a systematic workflow to ensure data integrity.

Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting SamplePrep Sample Weighing & Dilution AnalysisRun Sample & Standard Injections SamplePrep->AnalysisRun StandardPrep Standard Weighing & Dilution SystemSuitability System Suitability Injections StandardPrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSuitability SystemSuitability->AnalysisRun Integration Peak Integration & Identification AnalysisRun->Integration Calculation Quantification Calculation Integration->Calculation Validation Validation Check Calculation->Validation Report Final Report Generation Validation->Report

Caption: Workflow for Purity Confirmation.

Method Validation According to ICH Q2(R2) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[1][4] The following parameters must be assessed to ensure the method is reliable and robust.

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the working standard solution multiple times (typically n=5 or 6).

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and the ability to produce sharp peaks.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.[4]
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo and a spiked placebo sample to show no interference at the retention time of the analyte peak.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 80% to 120% of the nominal test concentration.[5]

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.[4]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Parameter VariedTypical Variation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase pH ± 0.2 units
Organic Content in Mobile Phase ± 2% absolute

The system suitability parameters should still meet the acceptance criteria after these variations.

Considerations for Chiral Separation

As this compound is a chiral molecule, distinguishing between its enantiomers is often necessary. This requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amines and amino alcohols.[6]

Chiral Method Development Strategy
  • Column Screening: Screen a set of polysaccharide-based CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)) under different mobile phase conditions (normal-phase, polar-organic, and reversed-phase).

  • Mobile Phase Optimization: Once a promising column is identified, optimize the mobile phase composition to improve resolution (Rs) and reduce analysis time. For normal-phase mode, this typically involves adjusting the ratio of an alkane (e.g., hexane) to an alcohol (e.g., isopropanol) and adding a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Method Validation: The selected chiral method must then be fully validated as described in Section 4.

HPLC_System MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Eluent Injector Autosampler / Injector Pump->Injector High Pressure Column HPLC Column Injector->Column Sample + Eluent Detector UV-Vis Detector Column->Detector Separated Analytes Waste Waste Detector->Waste Flow DataSystem Data Acquisition System Detector->DataSystem Signal Report Report DataSystem->Report Chromatogram & Results

Caption: HPLC System Components.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate procedure for the quantitative analysis of this compound. By following the outlined chromatographic conditions, experimental protocols, and validation procedures grounded in ICH guidelines, laboratories can ensure the integrity and quality of their analytical results. The discussion on chiral separation provides a pathway for laboratories that require enantiomeric purity analysis. This comprehensive guide serves as a complete resource for scientists engaged in the quality control and development of pharmaceuticals containing this important intermediate.

References

Application Notes & Protocols: 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride (CAS No. 1334146-19-8). This chiral amino alcohol is a critical building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures for Active Pharmaceutical Ingredients (APIs). These notes detail its physicochemical properties, provide validated protocols for its synthesis and purification, outline methods for analytical characterization, and discuss its application in pharmaceutical development, all while emphasizing safety and handling best practices.

Introduction and Significance

This compound is a versatile bifunctional molecule, incorporating a primary amine, a secondary alcohol, and a chlorinated phenyl ring. This specific arrangement of functional groups makes it a valuable synthon, particularly for pharmaceuticals targeting the central nervous system.[1] Its structure is a common feature in molecules designed to interact with specific biological receptors where chirality and three-dimensional conformation are paramount for efficacy and safety.

The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its use in various reaction conditions and biological assays.[1] The primary focus of this guide is to provide robust, reproducible protocols that enable researchers to synthesize, purify, and characterize this intermediate to the high standards required for pharmaceutical research and development.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its effective use and safe handling.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1334146-19-8[2]
Molecular Formula C₈H₁₁Cl₂NO[3]
Molecular Weight 208.09 g/mol [4]
Appearance Solid / Crystalline Powder[5]
Storage Keep in dark place, inert atmosphere, 2-8°C[6]
Purity Typically >95-97%[5][7]
Safety and Hazard Information

This compound is considered hazardous and must be handled with appropriate precautions.[8] The following is a summary of GHS classifications found in safety data sheets.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[3][9]

Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

  • Spills: Avoid generating dust. Collect spills using dry methods and dispose of as hazardous waste.[10]

Synthesis Protocol: Reductive Amination

The most common and direct route to synthesizing this compound is through the chemical reduction of its corresponding ketone precursor, 2-Amino-1-(3-chlorophenyl)ethanone hydrochloride.[3][12] This reduction converts the carbonyl group to a hydroxyl group, creating the desired amino alcohol.

Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its high selectivity for ketones and aldehydes. It is milder and safer to handle than alternatives like lithium aluminum hydride (LAH) and is effective in protic solvents such as methanol or ethanol, which are excellent for dissolving the starting material.

Asymmetric Synthesis Insight

For pharmaceutical applications, obtaining a single enantiomer is often critical. While this protocol describes the synthesis of a racemic mixture, enantiomerically pure versions can be produced through:

  • Biocatalytic Reduction: Using microorganisms or isolated enzymes (ketoreductases) to stereoselectively reduce the ketone precursor.[13][14]

  • Chiral Resolution: Separating the racemic mixture using a chiral resolving agent, such as L-(+)-tartaric acid, to crystallize one diastereomeric salt preferentially.[15]

Experimental Workflow: Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_final Isolation start Weigh Precursor: 2-Amino-1-(3-chlorophenyl) ethanone HCl dissolve Dissolve in Methanol in an ice bath (0-5°C) start->dissolve 1.0 eq add_nabh4 Slowly add NaBH₄ (Portion-wise) dissolve->add_nabh4 1.1 eq stir Stir at 0-5°C for 2h, then at RT for 4h add_nabh4->stir quench Quench with Acetone stir->quench Monitor by TLC concentrate Concentrate under Reduced Pressure quench->concentrate extract Extract with Ethyl Acetate & Aqueous HCl concentrate->extract dry Dry Organic Layer (Na₂SO₄) & Filter extract->dry evaporate Evaporate Solvent dry->evaporate product Crude Product: 2-Amino-2-(3-chlorophenyl) ethan-1-ol HCl evaporate->product

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-Amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq) in methanol (10 mL per gram of starting material).

  • Cooling: Cool the suspension to 0-5°C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. Rationale: A slow, controlled addition prevents a runaway exothermic reaction and minimizes side product formation.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the mixture back to 0°C and slowly add acetone to quench the excess NaBH₄. Rationale: Acetone reacts with any remaining borohydride, safely neutralizing its reductive potential.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Work-up: To the resulting residue, add 1M hydrochloric acid and ethyl acetate. Separate the aqueous layer, and wash the organic layer with additional 1M HCl. Combine the aqueous layers.

  • Isolation: The combined aqueous layers containing the product hydrochloride can be concentrated, or the free base can be liberated by adding a base (e.g., NaOH) and then extracted, followed by conversion back to the hydrochloride salt with HCl in a suitable solvent like isopropanol.

  • Drying: The isolated crude solid is dried under vacuum to yield the final product, which can then be taken for purification.

Purification Protocol: Recrystallization

For use as a pharmaceutical intermediate, achieving high purity (>99%) is essential. Recrystallization is the standard and most effective method for purifying this compound.

Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a specific solvent system at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. A mixed solvent system, such as isopropanol/diethyl ether, is often effective for hydrochloride salts.

Experimental Workflow: Purification

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Place Crude Product in a Flask add_solvent Add Minimum Amount of Hot Isopropanol start->add_solvent Heat to reflux cool_slow Allow to Cool Slowly to Room Temperature add_solvent->cool_slow Ensure complete dissolution cool_ice Cool in Ice Bath (0-5°C) for 1h cool_slow->cool_ice Induces crystal formation filter Collect Crystals via Vacuum Filtration cool_ice->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry in Vacuum Oven at 40-50°C wash->dry product High-Purity Product dry->product

Caption: General workflow for the purification by recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture to a gentle boil until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Rationale: Slow cooling promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the yield of precipitated crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether. Rationale: The cold ether washes away residual soluble impurities without dissolving a significant amount of the desired product.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the final intermediate.

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationSignals corresponding to aromatic protons, methine (CH-OH), methylene (CH₂-N), and exchangeable amine/hydroxyl protons.
HPLC Purity AssessmentA single major peak with an area percentage >99%.
FTIR Functional Group IDCharacteristic absorptions for O-H (alcohol), N-H (amine), C-N, C-O, and Ar-Cl bonds.
LC-MS Molecular Weight ConfirmationA parent ion peak corresponding to the molecular weight of the free base [M+H]⁺.

Application in Pharmaceutical Synthesis

This intermediate is a key precursor for synthesizing more complex molecules, serving as a foundational scaffold to which other functionalities are added.

G intermediate 2-Amino-2-(3-chlorophenyl) ethan-1-ol HCl (Chiral Building Block) reaction1 N-Alkylation or N-Acylation intermediate->reaction1 reaction2 O-Alkylation or O-Esterification intermediate->reaction2 api Final API Structure (e.g., for Neurological Targets) reaction1->api reaction2->api

Caption: Role as a key intermediate in API synthesis.

The primary amine and hydroxyl groups are reactive handles that allow for further chemical transformations:

  • N-Functionalization: The amine can be acylated, alkylated, or used in reductive amination reactions to build out one part of the target molecule.

  • O-Functionalization: The hydroxyl group can be esterified or converted into an ether, providing another point of diversification.

Its utility is particularly noted in the synthesis of compounds for neurological disorders, where precise stereochemistry is often a determinant of therapeutic action.[1]

References

Application Note & Protocol Guide: Derivatization of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride. This bifunctional amino alcohol presents challenges for direct chromatographic analysis, particularly by gas chromatography (GC), due to its polarity and low volatility. Derivatization is an essential step to enhance its analytical properties.[1][2] This document outlines two primary protocols: an achiral silylation method for general quantification and identification by GC-Mass Spectrometry (GC-MS), and a chiral acylation method designed to enable the enantiomeric separation of this chiral compound. The causality behind reagent selection, reaction conditions, and procedural steps is explained to provide researchers with a robust framework for method development and troubleshooting.

Introduction: The Rationale for Derivatization

2-Amino-2-(3-chlorophenyl)ethan-1-ol is a chiral amino alcohol containing a primary amine and a primary hydroxyl group. These polar functional groups, combined with its existence as a hydrochloride salt, render the molecule non-volatile and thermally labile, making it unsuitable for direct GC analysis.[2][3] The process of derivatization chemically modifies the analyte to improve its analytical characteristics by:[2][3]

  • Increasing Volatility: Replacing active, polar hydrogens on the amine (-NH₂) and hydroxyl (-OH) groups with non-polar moieties, such as a trimethylsilyl (TMS) or trifluoroacetyl (TFA) group, significantly lowers the boiling point of the analyte.[1][4]

  • Enhancing Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis.[4]

  • Improving Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to more symmetrical peak shapes and better resolution on common non-polar or semi-polar GC columns.[5]

  • Enabling Chiral Separation: For chiral molecules, derivatization with a chiral reagent creates diastereomers, which can be separated on a standard achiral column, allowing for the determination of enantiomeric excess (% ee).

This guide focuses on two widely applicable and effective derivatization strategies: silylation for routine analysis and acylation for both routine and chiral-specific applications.

Chemical Principles and Reagent Selection

The target molecule, 2-Amino-2-(3-chlorophenyl)ethan-1-ol, possesses two active sites for derivatization: the primary amine and the primary alcohol. The hydrochloride salt form implies the amine is protonated (-NH₃⁺), which must be considered during sample preparation.

Analyte Structure

Caption: Structure of 2-Amino-2-(3-chlorophenyl)ethan-1-ol.

Reagent Comparison

The choice of derivatizing reagent is critical and depends on the analytical goal. Silylation and acylation are the most common and effective approaches for amino alcohols.[1][4][6]

Derivatization Strategy Common Reagent(s) Mechanism Advantages Considerations
Silylation (Achiral) BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (+ 1% TMCS)Replaces active hydrogens on -OH and -NH₂ groups with a non-polar trimethylsilyl (TMS) group.[4][7]Highly reactive, produces volatile byproducts, single-step reaction for both groups.[4][7]Derivatives are moisture-sensitive and can degrade over time. Requires anhydrous conditions.[8]
Acylation (Achiral/Chiral) TFAA: Trifluoroacetic AnhydrideReplaces active hydrogens with a trifluoroacetyl (TFA) group.[6][9]Creates stable, volatile derivatives.[9][10] The TFA group is electron-capturing, enhancing sensitivity for Electron Capture Detection (ECD).[6][9]Can produce acidic byproducts that may need to be neutralized or removed.[10] Reaction can be aggressive.

Protocol 1: Achiral Derivatization via Silylation for GC-MS

This protocol is designed for the quantitative analysis and identification of total 2-Amino-2-(3-chlorophenyl)ethan-1-ol without distinguishing between enantiomers. The method utilizes BSTFA with a trimethylchlorosilane (TMCS) catalyst, a powerful silylating agent that reacts with both the amine and hydroxyl groups simultaneously.[1][4][7]

Workflow Overview

silylation_workflow cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis Start Start: Analyte HCl Salt Freebase Neutralize to Free Base (e.g., with NaOH/K₂CO₃) Start->Freebase Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Freebase->Extract Dry Dry Sample Completely (Na₂SO₄ then N₂ stream) Extract->Dry AddReagent Add Anhydrous Solvent & BSTFA + 1% TMCS Dry->AddReagent React Vortex & Heat (e.g., 60-70°C for 60 min) AddReagent->React Cool Cool to Room Temp. React->Cool Inject Inject into GC-MS Cool->Inject End Data Acquisition Inject->End

Caption: Silylation workflow for GC-MS analysis.

Materials & Reagents
  • This compound

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (ACN)

  • Ethyl Acetate (ACS Grade or higher)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or other suitable base

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction Vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas supply for drying

Step-by-Step Protocol
  • Sample Preparation (Free-Basing):

    • Accurately weigh 1-5 mg of the hydrochloride salt into a vial.

    • Dissolve in a small amount of deionized water.

    • Add saturated NaHCO₃ solution dropwise until the solution is basic (pH > 8, check with pH paper). This neutralizes the HCl salt to form the free base.

    • Extract the aqueous layer 2-3 times with an equal volume of ethyl acetate. Combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Carefully transfer the dried extract to a clean reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: Silylating reagents are extremely sensitive to moisture; any residual water will consume the reagent and lead to incomplete derivatization.[4]

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of an anhydrous solvent like pyridine or acetonitrile.

    • Add 100 µL of BSTFA + 1% TMCS. A significant molar excess of the reagent is crucial to drive the reaction to completion.[4]

    • Immediately cap the vial tightly, ensuring a secure seal.

    • Vortex the mixture for 30 seconds to ensure complete dissolution and mixing.

    • Heat the vial at 70°C for 60 minutes.[7] Causality: Heating provides the activation energy needed to derivatize both the sterically accessible primary alcohol and the primary amine, ensuring a complete reaction.[4]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS. Dilution with an appropriate solvent (e.g., hexane, ethyl acetate) may be necessary depending on the concentration.

Expected Results

The reaction produces the di-TMS derivative, N,O-Bis(trimethylsilyl)-2-amino-2-(3-chlorophenyl)ethan-1-ol. When analyzing by GC-MS, expect a mass spectrum with characteristic fragments.

Fragment Description Significance
M⁺Molecular IonConfirms the molecular weight of the derivative.
[M-15]⁺Loss of a methyl group (-CH₃)A very common fragmentation for TMS derivatives.[11]
[M-89]⁺Loss of a TMSO fragmentAnother characteristic fragment for TMS ethers.[11]
[M-117]⁺Loss of CH₂OTMS fragmentResults from cleavage between the alpha and beta carbons.

Protocol 2: Chiral Derivatization via Acylation for Enantiomeric Separation

This protocol is designed to separate the enantiomers of 2-Amino-2-(3-chlorophenyl)ethan-1-ol. It uses an achiral acylating agent, Trifluoroacetic Anhydride (TFAA), to form a stable derivative. The resulting N,O-di-TFA-amino alcohol can then be separated on a chiral GC column. Alternatively, a chiral derivatizing agent could be used to form diastereomers separable on an achiral column. Here, we focus on the more common approach using a chiral column.

Reaction Principle

acylation_reaction Analyte Amino Alcohol (R-NH₂, R-OH) Derivative Di-TFA Derivative (R-NH-COCF₃, R-O-COCF₃) Analyte->Derivative + 2 TFAA TFAA Trifluoroacetic Anhydride (TFAA) (CF₃CO)₂O Byproduct Trifluoroacetic Acid (TFA) (CF₃COOH) TFAA->Byproduct generates

Caption: Acylation of the amino alcohol with TFAA.

Materials & Reagents
  • Free-base 2-Amino-2-(3-chlorophenyl)ethan-1-ol (prepared as in Protocol 1, step 1)

  • Trifluoroacetic Anhydride (TFAA)[6]

  • Anhydrous solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Acid Scavenger/Base (optional but recommended, e.g., Pyridine or Triethylamine)[9][10]

  • Reaction Vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare the dry, free-base form of the analyte as detailed in Protocol 1 (step 1).

  • Derivatization Reaction:

    • To the dried residue, add 200 µL of anhydrous ethyl acetate.

    • Add 100 µL of TFAA. Safety Note: TFAA is highly reactive and corrosive. Handle in a fume hood with appropriate personal protective equipment.[9]

    • (Optional) Add 10-20 µL of pyridine to act as a catalyst and scavenge the trifluoroacetic acid byproduct, which can help drive the reaction to completion.[9][10]

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 20 minutes. The reaction is typically faster than silylation.

  • Work-up and Analysis:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen. This step removes the volatile anhydride and the acid byproduct.

    • Reconstitute the dry residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

    • Inject the sample onto a chiral GC column (e.g., a cyclodextrin-based phase like CHIRALDEX® G-TA).

Expected Results

This procedure yields the N,O-Bis(trifluoroacetyl) derivative. When analyzed on a suitable chiral stationary phase, two distinct peaks should be observed, corresponding to the (R)- and (S)-enantiomers. The relative area of these two peaks can be used to determine the enantiomeric excess (ee %) of the original sample.

Troubleshooting

Problem Potential Cause Solution
No or Low Product Peak Presence of moisture (silylation).Ensure complete drying of the sample and use anhydrous solvents.
Incomplete reaction.Increase reaction time, temperature, or reagent concentration.[4]
Multiple Derivative Peaks Incomplete reaction (mono- vs. di-substituted).Optimize reaction conditions (time, temp) to favor the fully derivatized product.
Poor Peak Shape (Tailing) Active sites in the GC inlet or column.Use a fresh, deactivated inlet liner. Condition the column. An injection of pure derivatizing reagent can sometimes temporarily passivate the system.
No Chiral Separation Incorrect chiral column.Select a chiral stationary phase known to resolve similar compounds (e.g., derivatized amino alcohols).
Co-elution.Optimize the GC temperature program (slower ramp rate) to improve resolution.

Conclusion

The derivatization of this compound is a mandatory step for its analysis by gas chromatography. Silylation with BSTFA is a rapid and effective method for achiral, quantitative analysis, provided that strictly anhydrous conditions are maintained. For enantiomeric purity assessment, acylation with TFAA followed by separation on a chiral GC column provides a robust and reliable workflow. The choice of protocol is dictated by the specific analytical objective, and the successful application of these methods relies on a careful understanding of the underlying chemical principles and meticulous execution of the experimental steps.

References

Application Notes & Protocols: 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chiral β-Amino Alcohols

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science.[1][2][3] Chiral β-amino alcohols are a privileged class of molecules, serving as versatile building blocks and powerful controllers of stereochemistry.[4][][6] 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, with its defined stereocenter bearing both a hydroxyl and an amino group, is an exemplary scaffold for inducing chirality. The presence of the 3-chlorophenyl group provides unique electronic and steric properties that can be exploited to enhance selectivity in asymmetric transformations.

This technical guide delineates the primary applications of this valuable synthon, focusing on its role as a precursor to robust chiral auxiliaries and highly effective catalysts for asymmetric synthesis. We will explore detailed protocols that are not merely procedural but are grounded in mechanistic understanding, providing the causal logic behind experimental choices to ensure reproducibility and facilitate further innovation.

Application I: A Precursor to Evans-Type Chiral Oxazolidinone Auxiliaries

One of the most powerful strategies in asymmetric synthesis is the use of a chiral auxiliary—a chiral moiety that is temporarily attached to an achiral substrate to direct a subsequent diastereoselective reaction.[1][7] The Evans oxazolidinones are a classic example, widely used to control the stereochemistry of enolate alkylations, aldol reactions, and conjugate additions.[1][8] Chiral amino alcohols like 2-Amino-2-(3-chlorophenyl)ethan-1-ol are ideal starting materials for creating custom oxazolidinone auxiliaries.[9]

The core principle involves the cyclization of the amino alcohol with a carbonylating agent to form the rigid five-membered oxazolidinone ring. Once acylated, the bulky substituent at the C4 position (in this case, the 3-chlorophenyl group) effectively shields one face of the enolate, forcing incoming electrophiles to approach from the less hindered side, thus achieving high levels of diastereoselectivity.

Protocol 1: Synthesis of (S)-4-(3-Chlorophenyl)oxazolidin-2-one

This protocol details the conversion of the chiral amino alcohol into its corresponding oxazolidinone auxiliary. The use of diethyl carbonate is a safer alternative to highly toxic reagents like phosgene.[9]

Materials:

  • (S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH)

  • Toluene, anhydrous

  • Dean-Stark apparatus

Procedure:

  • Free Base Generation: In a round-bottom flask, dissolve 1.0 eq of (S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride in methanol. Add 1.5 eq of potassium carbonate and stir at room temperature for 1 hour to neutralize the hydrochloride and generate the free amino alcohol.

  • Solvent Exchange: Remove the methanol under reduced pressure. Add anhydrous toluene to the residue and evaporate again to azeotropically remove any residual water.

  • Cyclization: To the flask containing the dried free amino alcohol, add 5.0 eq of diethyl carbonate and a catalytic amount of potassium carbonate (0.1 eq).

  • Reaction Setup: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110-120°C).

  • Monitoring: The reaction proceeds by removing ethanol, which is collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting amino alcohol is fully consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure oxazolidinone.

Workflow for Oxazolidinone Auxiliary Synthesis and Application

G cluster_0 Part A: Auxiliary Synthesis cluster_1 Part B: Asymmetric Alkylation A 2-Amino-2-(3-chlorophenyl) ethan-1-ol HCl B Free Amino Alcohol A->B K₂CO₃, MeOH (Neutralization) C 4-(3-Chlorophenyl) oxazolidin-2-one B->C (EtO)₂CO, K₂CO₃ Reflux (Cyclization) D N-Acyl Oxazolidinone C->D 1. n-BuLi 2. Acyl Chloride (RCOCl) (Acylation) E Chiral (Z)-Enolate D->E LDA or NaHMDS (Deprotonation) F Alkylated Product (High Diastereoselectivity) E->F R-X (Electrophile) Facial Block by 3-Cl-Ph group G Chiral Carboxylic Acid + Recovered Auxiliary F->G Hydrolysis (e.g., LiOH, H₂O₂) G Catalyst Chiral Oxazaborolidine Complex1 Catalyst-Borane Complex Catalyst->Complex1 + BH₃ Complex2 Ternary Complex (Catalyst-Borane-Ketone) Complex1->Complex2 + Ketone (R₂C=O) Coordination ProductComplex Product-Catalyst Complex Complex2->ProductComplex Face-Selective Hydride Transfer ProductComplex->Catalyst Product Release Alcohol Chiral Alcohol Product ProductComplex->Alcohol Work-up

References

Application Notes & Protocols: 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are a class of "privileged" structural motifs in modern organic synthesis. Their inherent bifunctionality and defined stereochemistry make them exceptionally valuable starting materials for the synthesis of complex, high-value molecules.[1][2] They serve dual roles: as integral components of biologically active targets, particularly in pharmaceuticals, and as the foundation for powerful chiral auxiliaries and ligands that guide the stereochemical outcome of asymmetric reactions.[3][4]

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride belongs to this esteemed class. The presence of a 3-chlorophenyl group provides steric and electronic properties that can be exploited in molecular recognition and catalysis, while the core amino alcohol scaffold offers multiple reaction handles. This guide provides an in-depth look at the properties of this building block and a detailed protocol for its application in the synthesis of a chiral ligand precursor, demonstrating its practical utility in the laboratory.

Physicochemical Properties and Stereochemical Integrity

The utility of a chiral building block begins with a thorough understanding of its fundamental properties and the importance of its stereochemical purity.

Compound Data Summary

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
Chemical Name This compoundInternal
CAS Number 1334146-19-8[5]
Molecular Formula C₈H₁₁Cl₂NO[5]
Molecular Weight 208.09 g/mol [5]
Appearance Typically an off-white to white crystalline solidGeneral Knowledge
Storage Store at room temperature under an inert atmosphere[5]
The Critical Role of Stereochemistry

The core value of this molecule lies in its single stereocenter at the carbon atom bonded to the 3-chlorophenyl and amino groups (C2). This gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.

For applications in asymmetric synthesis, obtaining this starting material in high enantiomeric purity (typically >99% enantiomeric excess, ee) is paramount. The absolute configuration of this building block dictates the stereochemistry of the final product, whether it's a pharmaceutical agent or the chiral environment of a catalyst. The hydrochloride salt form is advantageous as it enhances the compound's crystallinity, air stability, and ease of handling compared to the more reactive free amine.

Sourcing and Synthesis of Enantiopure Material

The practical application of this building block presupposes its availability in an enantiomerically pure form. While various methods exist for the synthesis of chiral 1,2-amino alcohols, biocatalysis and asymmetric hydrogenation are among the most powerful and scalable.[6][7]

A common and highly effective strategy involves the asymmetric reduction of a precursor ketone, 2-azido-1-(3-chlorophenyl)ethan-1-one. This transformation can be achieved with exceptional stereocontrol using chiral catalysts, followed by the reduction of the azide to the primary amine. For instance, related chiral halohydrins are synthesized with high enantioselectivity via the enzymatic reduction of the corresponding ketone, a green and efficient methodology.[8] Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has proven to be a facile, one-step route to chiral 1,2-amino alcohols with excellent enantioselectivities.[9][10][11] Researchers should source this material from a reputable supplier that provides a certificate of analysis specifying the enantiomeric purity.

Application Protocol: Synthesis of a Chiral Bis(oxazoline) Ligand Precursor

This section provides a detailed, step-by-step protocol for utilizing (S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride to synthesize a precursor for a C₂-symmetric bis(oxazoline) ligand. These "BOX" ligands are renowned for their effectiveness in a wide range of metal-catalyzed asymmetric reactions.

Overview and Rationale

The protocol involves a two-stage process: first, the liberation of the free amine from its hydrochloride salt, and second, the condensation of the resulting amino alcohol with a dinitrile to form the bis(oxazoline) structure. The stereochemical information from the amino alcohol is directly transferred to the two newly formed stereocenters on the oxazoline rings.

G free_base free_base combine combine free_base->combine

Materials and Reagents
ReagentM.W.QuantityMolesEquiv.
(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol HCl208.091.04 g5.0 mmol2.0
Malononitrile66.060.165 g2.5 mmol1.0
Zinc Chloride (Anhydrous)136.3068 mg0.5 mmol0.2
Sodium Hydroxide (2M aq. solution)40.00~5 mL--
Dichloromethane (DCM)-3 x 15 mL--
Chlorobenzene (Anhydrous)-25 mL--
Sodium Sulfate (Anhydrous)-As needed--
Ethyl Acetate-For extraction & chromatography--
Hexanes-For chromatography--
Step-by-Step Protocol

Stage 1: Preparation of the Free Amine

  • Dissolution: Add (S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride (1.04 g, 5.0 mmol) to a 50 mL separatory funnel containing 15 mL of deionized water. Swirl to dissolve.

  • Basification: Cool the funnel in an ice bath. Slowly add 2M aqueous NaOH dropwise while swirling until the pH of the aqueous layer is >12 (check with pH paper). An oily layer or white emulsion of the free amine should form.

    • Causality Insight: The strong base deprotonates the ammonium hydrochloride, liberating the neutral, water-insoluble free amine which is necessary for the subsequent organic reaction.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the free amine as a pale yellow oil. Proceed immediately to the next stage.

    • Trustworthiness Note: The free amine is less stable than its salt form and should be used without prolonged storage.

Stage 2: Synthesis of the Bis(oxazoline) Ligand

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the freshly prepared free amine (5.0 mmol), malononitrile (0.165 g, 2.5 mmol), and anhydrous zinc chloride (68 mg, 0.5 mmol).

    • Expertise Note: Anhydrous zinc chloride acts as a Lewis acid catalyst, activating the nitrile group towards nucleophilic attack by the alcohol. Strict anhydrous conditions are crucial to prevent catalyst deactivation and side reactions.

  • Solvent Addition: Add 25 mL of anhydrous chlorobenzene via syringe. Flush the apparatus with dry nitrogen.

  • Reaction: Heat the mixture to reflux (approx. 130 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure bis(oxazoline) product.

// Reactants AminoAlcohol [label="2x (S)-Amino Alcohol\n(Free Base)"]; Malononitrile [label="Malononitrile"]; Catalyst [label="ZnCl₂ (cat.)\n- 2 H₂O", fontcolor="#EA4335"];

// Product BoxLigand [label="C₂-Symmetric\nBis(oxazoline) Ligand"];

// Reaction arrow {rank=same; AminoAlcohol; Malononitrile; Catalyst;} {AminoAlcohol, Malononitrile, Catalyst} -> BoxLigand [label="Chlorobenzene\nReflux (130 °C)"]; } caption="Reaction scheme for bis(oxazoline) synthesis."

Safety, Handling, and Storage

  • Handling: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated chemical fume hood.[5]

  • Safety Hazards: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[5]

Conclusion

This compound is a high-potential chiral building block whose value is derived from its defined stereochemistry and versatile functional groups. As demonstrated in the protocol for the synthesis of a bis(oxazoline) ligand, it serves as a reliable and effective precursor for constructing complex chiral architectures essential for asymmetric catalysis. Its applications extend into pharmaceutical development, where it can be incorporated as a key stereogenic fragment in advanced drug candidates. The careful handling and strategic application of this building block empower chemists to achieve high levels of stereocontrol in their synthetic endeavors.

References

Application Notes and Protocols for the Use of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride in the context of neurological disorder research. This document outlines the compound's mechanistic rationale, provides detailed protocols for its application in both in vitro and in vivo experimental settings, and offers insights into data interpretation.

Introduction and Scientific Rationale

This compound is a phenylethanolamine derivative. The core structure of phenylethanolamine is shared with endogenous catecholamine neurotransmitters, namely norepinephrine and epinephrine. This structural analogy is the foundational premise for its application in neurological research. The presence of a chlorine atom on the phenyl ring at the meta position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its affinity for specific receptor targets within the central nervous system (CNS).

While often utilized as a synthetic intermediate for more complex pharmaceutical agents, this compound and its analogs are valuable tools for probing the function of adrenergic signaling pathways implicated in various neurological and psychiatric conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD).[1][2] The primary mechanisms of action explored with this class of compounds revolve around their interaction with adrenergic receptors and their potential to modulate the synthesis of key neurotransmitters.

Core Mechanistic Hypotheses

The utility of this compound in neurological research is predicated on two primary mechanistic hypotheses:

  • Modulation of Adrenergic Receptors: As a phenylethanolamine, the compound is hypothesized to interact with α- and β-adrenergic receptors. Depending on its specific stereochemistry and substitution pattern, it may act as an agonist or antagonist, thereby stimulating or inhibiting downstream signaling cascades. The β-adrenergic receptors, in particular, are coupled to G-proteins that regulate the production of the second messenger, cyclic AMP (cAMP).[3][4]

  • Inhibition of Phenylethanolamine N-Methyltransferase (PNMT): PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine in the brain.[5][6] Inhibition of this enzyme can alter the balance of these crucial neurotransmitters, a strategy that has been explored for its therapeutic potential in various CNS disorders.[1][2]

The following sections provide detailed protocols to investigate these hypotheses.

In Vitro Applications: Characterizing Receptor Interaction and Functional Activity

In vitro assays are fundamental to elucidating the molecular pharmacology of this compound. These assays provide quantitative data on receptor binding affinity and functional efficacy.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol determines the binding affinity (Ki) of the test compound for β-adrenergic receptors by measuring its ability to displace a known radiolabeled ligand.

Table 1: Materials and Reagents for Radioligand Binding Assay

Material/ReagentSupplier/GradeNotes
Cell Membranes expressing β-adrenergic receptorsCommercial or in-house preparationE.g., from CHO or HEK293 cells
[125I]CyanopindololPerkinElmer or equivalentRadioligand
PropranololSigma-Aldrich or equivalentNon-selective β-antagonist for non-specific binding
2-Amino-2-(3-chlorophenyl)ethan-1-ol HClTest CompoundPrepare a stock solution in a suitable solvent
Assay Buffer50 mM Tris-HCl, 10 mM MgCl2, pH 7.4Prepare fresh
Wash BufferIce-cold 50 mM Tris-HCl, pH 7.4Prepare fresh
Glass Fiber FiltersWhatman GF/B or equivalent
Scintillation CocktailFor gamma counting

Experimental Workflow:

G prep Membrane Preparation incubation Incubation with Radioligand and Competitor prep->incubation filtration Separation of Bound and Free Ligand incubation->filtration counting Quantification of Radioactivity filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Figure 1: Workflow for the β-Adrenergic Receptor Binding Assay.

Step-by-Step Protocol: [7][8][9]

  • Membrane Preparation: Prepare cell membranes expressing the target β-adrenergic receptor subtype according to standard laboratory protocols. Determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [125I]Cyanopindolol (at a concentration near its Kd), and cell membranes.

    • Non-Specific Binding (NSB): Assay buffer, [125I]Cyanopindolol, a high concentration of propranolol (e.g., 10 µM), and cell membranes.

    • Competition: Assay buffer, [125I]Cyanopindolol, serially diluted this compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP) via Gs or Gi-coupled receptors, respectively.

Table 2: Materials and Reagents for cAMP Accumulation Assay

Material/ReagentSupplier/GradeNotes
Cells expressing the target adrenergic receptorE.g., HEK293 or CHOSeed in 96-well plates
cAMP Assay KitCisbio, PerkinElmer, or equivalentHTRF or AlphaScreen technology is recommended
ForskolinSigma-Aldrich or equivalentTo stimulate adenylyl cyclase in Gi-coupled assays
IBMX (3-isobutyl-1-methylxanthine)Sigma-Aldrich or equivalentPhosphodiesterase inhibitor to prevent cAMP degradation
Test Compound and Reference Agonist/AntagonistPrepare stock solutions in a suitable solvent

Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Intracellular Agonist Agonist (e.g., Test Compound) Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Figure 2: Simplified Gs-coupled β-Adrenergic Receptor Signaling Pathway.

Step-by-Step Protocol: [4][10][11][12]

  • Cell Culture: Seed cells expressing the target receptor in a 96-well plate and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference compounds in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.

  • Cell Stimulation:

    • Remove the culture medium and pre-incubate the cells with the stimulation buffer containing IBMX.

    • Add the diluted compounds to the wells.

    • For Gi-coupled receptor assays, co-stimulate with a fixed concentration of forskolin.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax.

In Vivo Applications: Assessing Behavioral Effects in Rodent Models

In vivo studies are crucial for evaluating the potential therapeutic effects of this compound on complex behaviors relevant to neurological disorders.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[13][14][15][16] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Table 3: Parameters for Elevated Plus Maze Test

ParameterMouseRat
Arm Dimensions5 x 30 cm10 x 50 cm
Height from Floor50 cm50-75 cm
IlluminationLow (e.g., 10-20 lux)Low (e.g., 10-20 lux)
Test Duration5 minutes5 minutes

Experimental Workflow:

G acclimation Animal Acclimation dosing Compound Administration (i.p., p.o., or s.c.) acclimation->dosing placement Placement in Center of Maze dosing->placement 30-60 min post-dose recording Video Recording of Behavior (5 min) placement->recording analysis Behavioral Scoring and Analysis recording->analysis

Figure 3: Workflow for the Elevated Plus Maze Test.

Step-by-Step Protocol: [13][16][17]

  • Acclimation: Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral). The dose and pre-treatment time should be optimized in pilot studies.

  • Test Procedure: Place the animal in the center of the EPM, facing an open arm.

  • Recording: Record the animal's behavior for 5 minutes using a video camera mounted above the maze.

  • Behavioral Scoring: Manually or automatically score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a common screening tool for potential antidepressant compounds.[5][18][19][20][21] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.

Table 4: Parameters for Forced Swim Test

ParameterMouseRat
Cylinder Dimensions20 cm diameter, 30 cm height20 cm diameter, 40-50 cm height
Water Depth15 cm30 cm
Water Temperature23-25 °C23-25 °C
Test Duration6 minutes15 minutes (pre-test) + 5 minutes (test)

Step-by-Step Protocol: [18][19][21]

  • Compound Administration: Administer the test compound or vehicle control. A typical protocol for antidepressants involves multiple days of dosing.

  • Test Procedure (Mouse):

    • Place the mouse in the cylinder of water for a single 6-minute session.

    • Record the behavior, typically scoring the last 4 minutes of the test.

  • Test Procedure (Rat):

    • Pre-test (Day 1): Place the rat in the water for 15 minutes.

    • Test (Day 2): 24 hours later, place the rat back in the water for a 5-minute test session.

  • Behavioral Scoring: Measure the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.

  • Data Analysis: An antidepressant-like effect is indicated by a significant reduction in the duration of immobility in the compound-treated group compared to the vehicle control.

Data Interpretation and Considerations

  • Stereochemistry: The biological activity of phenylethanolamines is often stereospecific. It is crucial to use an enantiomerically pure form of this compound if possible, or to test the racemate and individual enantiomers separately.

  • Dose-Response Relationship: Always establish a full dose-response curve for both in vitro and in vivo experiments to determine the potency and efficacy of the compound.

  • Controls: Appropriate vehicle controls are essential for all experiments. For functional assays, include known reference agonists and antagonists.

  • Cross-Validation: Correlate the findings from in vitro assays with the behavioral outcomes observed in vivo. For example, if the compound shows high affinity and agonist activity at a specific β-adrenergic receptor subtype in vitro, its behavioral effects in vivo should be consistent with the known physiological role of that receptor.

  • Off-Target Effects: Be mindful of potential off-target effects. The compound may interact with other receptors or enzymes. Consider counter-screening against a panel of relevant targets.

Conclusion

This compound represents a valuable chemical tool for the investigation of adrenergic signaling in the central nervous system. Its structural relationship to endogenous neurotransmitters makes it and its derivatives promising candidates for probing the pathophysiology of neurological disorders and for the early stages of drug discovery. The protocols outlined in these application notes provide a robust framework for characterizing the pharmacological profile of this compound and for evaluating its potential therapeutic utility.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. Achieving a high yield of a pure product is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low Overall Yield After Reduction of 2-Amino-1-(3-chlorophenyl)ethanone

Question: My final yield of this compound is consistently below 50% when using sodium borohydride for the reduction of the precursor ketone. What are the likely causes and how can I improve this?

Answer:

Low yields in the reduction of α-amino ketones are often traced back to several key factors, primarily related to the stability of the starting material and the specifics of the reaction conditions.

Causality and Solutions:

  • Side Reactions (Dimerization/Polymerization): The starting material, 2-amino-1-(3-chlorophenyl)ethanone, can be unstable and prone to self-condensation or polymerization, especially under neutral or basic conditions. This reduces the amount of starting material available for the desired reduction.

    • Solution: Ensure the hydrochloride salt of the aminoketone is used as the starting material. The acidic nature of the salt enhances its stability and solubility in protic solvents like methanol or ethanol, which are commonly used for this reduction.

  • Sub-optimal Reaction Temperature: The reduction with sodium borohydride (NaBH₄) is an exothermic process. If the temperature is not adequately controlled, it can lead to the formation of byproducts.

    • Solution: Maintain a low reaction temperature, typically between 0-5°C, especially during the addition of NaBH₄. This is crucial for controlling the reaction rate and minimizing side reactions. An ice bath is essential for this step.

  • Incomplete Reaction: The reduction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting ketone spot indicates the completion of the reaction. If the reaction stalls, a small, controlled addition of more NaBH₄ may be necessary.

  • Hydrolysis of Borohydride: Sodium borohydride reacts with protic solvents like methanol. While this is a known and often accepted part of the reaction, excessively high temperatures or prolonged reaction times can lead to the significant decomposition of the reducing agent before it can react with the ketone.

    • Solution: Add the sodium borohydride portion-wise to the cooled solution of the aminoketone. This ensures a steady concentration of the reducing agent is available for the ketone reduction rather than being consumed by the solvent.

Workflow Diagram: Troubleshooting Low Yield

G start Low Yield Observed sub_optimal Sub-optimal Reaction Conditions? start->sub_optimal side_reactions Side Reactions Occurring? start->side_reactions incomplete_reaction Incomplete Reaction? start->incomplete_reaction temp_control Implement Strict Temperature Control (0-5°C) sub_optimal->temp_control portionwise Add NaBH4 Portion-wise sub_optimal->portionwise stability Use Hydrochloride Salt of Aminoketone side_reactions->stability tlc Monitor Reaction with TLC incomplete_reaction->tlc improved_yield Improved Yield temp_control->improved_yield stability->improved_yield tlc->improved_yield portionwise->improved_yield

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Impurities During Synthesis

Question: I am observing significant impurities in my final product, which are difficult to remove by simple recrystallization. What is the origin of these impurities and what purification strategies can I employ?

Answer:

Impurity formation is a common challenge. The nature of these impurities depends on the synthetic route chosen. For the reduction of 2-amino-1-(3-chlorophenyl)ethanone, the primary impurities are often diastereomers (if a chiral center is created) and over-reduction products.

Potential Impurities and Their Mitigation:

Impurity TypePotential CauseMitigation and Purification Strategy
Diastereomers Non-stereoselective reduction of the prochiral ketone.Mitigation: Employ a stereoselective reducing agent if a specific stereoisomer is desired. Purification: Diastereomers often have different physical properties. Fractional crystallization can be effective. If not, column chromatography on silica gel is a reliable method for separation.
Over-reduction Products Harsh reducing agents or prolonged reaction times.Mitigation: Use a mild reducing agent like NaBH₄ and monitor the reaction closely with TLC to stop it once the starting material is consumed. Purification: These impurities are often less polar than the desired amino alcohol. Column chromatography is the most effective method for their removal.
Unreacted Starting Material Incomplete reaction.Mitigation: Ensure sufficient reducing agent is used and allow the reaction to go to completion as monitored by TLC. Purification: The starting ketone is significantly less polar than the product. It can be easily separated by silica gel chromatography.

Protocol: Flash Column Chromatography for Purification

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of methanol, add silica gel (approximately 2-3 times the weight of the crude product), and then evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity by adding methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the determined solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base of the amino alcohol.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether and add a solution of HCl in the same solvent to precipitate the desired hydrochloride salt. Filter and dry the solid.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the sodium borohydride reduction step?

A1: Methanol is a widely used and effective solvent for this reaction. It readily dissolves the hydrochloride salt of the starting aminoketone and sodium borohydride. While ethanol can also be used, methanol often provides better solubility for the starting material. It's important to use an anhydrous grade of the solvent to minimize the reaction of NaBH₄ with water.

Q2: How do I properly quench the reaction after the reduction is complete?

A2: The reaction should be quenched by the slow, careful addition of an acid. Typically, a dilute solution of hydrochloric acid (e.g., 1 M HCl) is added dropwise at 0°C. This serves two purposes: it neutralizes any unreacted NaBH₄ and adjusts the pH for the subsequent work-up. Caution is required as the quenching process generates hydrogen gas.

Q3: My final product is an oil instead of a crystalline solid. What should I do?

A3: The free base form of 2-Amino-2-(3-chlorophenyl)ethan-1-ol is often an oil or a low-melting solid. The hydrochloride salt is typically a stable, crystalline solid. If you have an oil, it is likely the free base. To obtain the hydrochloride salt, dissolve the oil in a suitable solvent like isopropanol, diethyl ether, or ethyl acetate, and then add a solution of HCl (e.g., HCl in isopropanol or ethereal HCl) until the solution is acidic. The hydrochloride salt should then precipitate. If it still oils out, try cooling the solution or scratching the inside of the flask with a glass rod to induce crystallization.

Q4: Can I use a different reducing agent, like lithium aluminum hydride (LAH)?

A4: While LAH is a powerful reducing agent, it is generally not recommended for this specific transformation. LAH is much less selective than NaBH₄ and can potentially reduce the aromatic chloro group, leading to undesired byproducts. NaBH₄ is sufficiently reactive to reduce the ketone without affecting the chloro-substituent on the phenyl ring, making it the preferred reagent for this synthesis.

Logical Relationship: Reagent Selection

G Goal Reduce Ketone (C=O) to Alcohol (CH-OH) NaBH4 Sodium Borohydride (NaBH4) Goal->NaBH4 Preferred LAH Lithium Aluminum Hydride (LAH) Goal->LAH Not Recommended Selectivity_Good Good Selectivity: Reduces Ketone Does NOT reduce Ar-Cl NaBH4->Selectivity_Good Selectivity_Bad Poor Selectivity: Reduces Ketone AND Ar-Cl LAH->Selectivity_Bad

Caption: Reagent selection logic for the reduction.

Technical Support Center: Stability of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Stability Profile

This compound is a primary amino alcohol that, like many similar compounds, can be susceptible to degradation in solution. The stability of your solution is paramount for obtaining reproducible and reliable experimental results. The primary factors that can influence the stability of this compound in solution include pH, temperature, light exposure, and the presence of oxidizing agents.

This guide is structured to address common issues you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

For optimal stability, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and potential contamination. Based on the behavior of similar amino-alcohol compounds, protection from light is also a critical factor; therefore, using amber vials or wrapping vials in aluminum foil is advised.[1]

Q2: I've observed a yellowing of my stock solution over time. What could be the cause?

A change in color, such as yellowing, is a common indicator of chemical degradation.[2] For compounds containing an amine group and a chlorinated aromatic ring, this could be due to oxidation or photodegradation. It is crucial to investigate the purity of the discolored solution using an appropriate analytical method, such as HPLC, before proceeding with its use.[3] For critical applications, it is always best to prepare a fresh stock solution.

Q3: My compound is precipitating out of solution upon storage in the refrigerator. How can I resolve this?

Precipitation upon cold storage is often due to the solution being supersaturated at lower temperatures.[1] Before use, allow the solution to equilibrate to room temperature and ensure the precipitate has fully redissolved, which can be aided by gentle vortexing or sonication. If the precipitate does not redissolve, it may be a degradation product, which would necessitate the preparation of a fresh solution. To prevent this, consider preparing a slightly more dilute stock solution if your experimental protocol allows.

Q4: What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on its chemical structure and the degradation of similar molecules. The primary degradation mechanisms are likely to involve:

  • Oxidation: The amino group can be susceptible to oxidation, potentially leading to the formation of corresponding aldehydes or ketones.[4]

  • Photodegradation: The chlorophenyl group may undergo dechlorination or other photochemical reactions when exposed to light, particularly UV radiation.[5][6][7]

  • Thermal Degradation: At elevated temperatures, cleavage of the carbon-nitrogen bond or other fragmentation of the molecule can occur.[8]

A forced degradation study is the most effective way to identify the specific degradation products and pathways for this compound under your experimental conditions.[1][9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results Chemical degradation of the compound in solution.1. Verify Purity: Analyze the current stock solution by HPLC to determine the percentage of the active compound remaining.[3] 2. Prepare Fresh Solution: If degradation is confirmed, prepare a fresh stock solution from solid material. 3. Optimize Storage: Review your storage conditions. Ensure solutions are stored at a low temperature, protected from light, and in tightly sealed containers.[1]
Appearance of New Peaks in HPLC Chromatogram Formation of degradation products.1. Conduct Forced Degradation Study: To identify the source of the new peaks, perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light).[9] This will help in characterizing the degradation products. 2. Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.[10]
Difficulty in Dissolving the Compound The compound may have degraded into less soluble byproducts.1. Verify Solid Material Integrity: If you are having trouble dissolving a fresh batch of solid material that was previously soluble, the solid itself may have degraded. 2. Solvent Selection: While the hydrochloride salt is generally water-soluble, you can test solubility in other polar solvents like DMSO or ethanol. Gentle warming or sonication can also aid dissolution.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the stability of this compound under stress conditions.

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Methanol or other suitable solvent

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.[9]

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.[9]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[9]

    • Thermal Degradation: Heat an aliquot of the stock solution at 60°C for 48 hours.[9]

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[9]

  • Sample Analysis:

    • At designated time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Instrumentation and Example Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for an optimal wavelength using the PDA detector, likely around 210-230 nm.

  • Injection Volume: 10 µL

Methodology:

  • Inject the stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[10]

Visualizing Stability Concepts

Workflow for Investigating Solution Instability

G Workflow for Investigating Solution Instability A Observation of Instability (e.g., color change, precipitation, loss of potency) B Verify Purity of Current Solution (HPLC Analysis) A->B C Is Degradation Confirmed? B->C D Prepare Fresh Stock Solution C->D Yes I Continue Experiment with Stable Solution C->I No E Conduct Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) D->E G Optimize Storage and Handling Procedures D->G F Characterize Degradation Products (LC-MS/MS) E->F H Implement Stability-Indicating Analytical Method F->H G->I H->I

Caption: A logical workflow for troubleshooting solution instability.

Potential Degradation Pathways

G Potential Degradation Pathways A 2-Amino-2-(3-chlorophenyl)ethan-1-ol B Oxidation Products (e.g., Aldehydes, Ketones) A->B Oxidizing Agents (e.g., H₂O₂, Air) C Photodegradation Products (e.g., Dechlorinated species) A->C Light (UV/Visible) D Thermal Degradation Products (e.g., C-N bond cleavage products) A->D Heat

Caption: Inferred degradation pathways based on chemical structure.

References

Technical Support Center: A Troubleshooting Guide for 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral amino alcohol derivative. Its structure is similar to other phenylethanolamines, which are known for their biological activity. This compound is primarily used as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and cardiovascular disorders.[1] Its specific stereochemistry is often crucial for the desired therapeutic effect of the final drug substance.[2]

Q2: What are the main safety precautions I should take when handling this compound?

This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: How should I store this compound?

The compound should be stored in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere if possible. Recommended storage temperatures are typically between 2-8°C.[3]

II. Synthesis Troubleshooting Guide

The most common synthetic route to this compound involves the reduction of the corresponding α-amino ketone precursor, 2-amino-1-(3-chlorophenyl)ethanone hydrochloride.

Experimental Workflow: Synthesis

cluster_start Starting Material Preparation cluster_reduction Reduction Step cluster_workup Work-up cluster_purification Purification start 2-Amino-1-(3-chlorophenyl)ethanone HCl reduction Dissolve in Methanol Cool to 0-5°C start->reduction add_nabh4 Add NaBH4 portion-wise reduction->add_nabh4 stir Stir at room temperature add_nabh4->stir quench Quench with acidic water stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from Ethanol/Ether evaporate->recrystallize isolate Isolate pure product recrystallize->isolate cluster_synthesis Synthesis Problems cluster_purification Purification Problems ImpureProduct Impure Product (Post-Synthesis) AnalyticalIssues Analytical Issues (HPLC/NMR) ImpureProduct->AnalyticalIssues LowYield Low Yield IncompleteReaction Incomplete Reaction IncompleteReaction->ImpureProduct IncompleteReaction->LowYield SideReactions Side Reactions SideReactions->ImpureProduct SideReactions->LowYield OilingOut Oiling Out OilingOut->ImpureProduct PoorRecovery Poor Recovery PoorRecovery->LowYield

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals actively working with this important pharmaceutical intermediate. As a key building block in the development of therapeutics, particularly for neurological disorders, achieving a high-yield, high-purity, and stereochemically defined synthesis is paramount.[1]

This guide moves beyond simple protocols to provide a deeper understanding of the reaction's causality, enabling you to troubleshoot and optimize your experiments effectively. We will explore common challenges, from reaction yield to stereocontrol, and provide validated strategies to overcome them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the primary industrial and laboratory-scale synthetic route for this compound? The most prevalent and efficient method is the reduction of the corresponding α-aminoketone, 2-amino-1-(3-chlorophenyl)ethanone hydrochloride. This precursor is reduced to the desired amino alcohol. The choice of reducing agent and conditions determines the reaction's efficiency and, critically, its stereochemical outcome.

Q2: How critical is stereochemistry in the synthesis of this molecule? Extremely critical. 2-Amino-2-(3-chlorophenyl)ethan-1-ol possesses a chiral center. In pharmaceutical applications, biological activity is often confined to a single enantiomer (the (R)- or (S)-form).[2] Therefore, employing an asymmetric synthesis or a chiral resolution step is typically necessary to produce a therapeutically active compound. Biocatalytic methods using specific microorganisms are often employed to achieve high enantiomeric excess (e.e.).[3][4]

Q3: What analytical techniques are recommended for in-process control and final product validation? For a self-validating protocol, a combination of techniques is essential:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress (disappearance of the starting ketone).

  • High-Performance Liquid Chromatography (HPLC): To quantitatively determine reaction conversion, product purity, and enantiomeric excess (using a chiral column).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural identity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[5][6]

Q4: What are the primary safety considerations when handling this compound and its precursors? According to safety data sheets (SDS), this compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[7] Always perform reactions in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the specific SDS for all reagents used in the synthesis.

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to directly address specific experimental failures.

Problem 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can typically be traced to three main areas: the reducing agent, reaction conditions, or the workup procedure.

  • Cause A: Inefficient Reducing Agent or Stoichiometry

    • The "Why": The ketone reduction is the core of the synthesis. If the reducing agent is old, has degraded from improper storage, or is used in insufficient amounts, the reaction will be incomplete.

    • Solution:

      • Verify Reagent Quality: Use a freshly opened bottle of the reducing agent (e.g., Sodium Borohydride, NaBH₄) or test its activity on a simple model ketone.

      • Optimize Stoichiometry: While a 1:1 molar ratio is theoretically sufficient for a ketone, it is common to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion. Systematically trial different molar ratios to find the optimum for your setup.

      • Monitor Progress: Use TLC or HPLC to track the disappearance of the starting material. If the reaction stalls, a careful, portion-wise addition of more reducing agent may be beneficial.

  • Cause B: Suboptimal Reaction Conditions

    • The "Why": Temperature and solvent play a crucial role. Reactions that are too cold may be prohibitively slow, while excessive heat can cause degradation of the starting material or product, and potentially lead to side reactions. The solvent must fully dissolve the reactants without reacting with the reducing agent.

    • Solution:

      • Temperature Control: For NaBH₄ reductions, the reaction is often started at 0°C to control the initial exotherm and then allowed to warm to room temperature.[8] If the reaction is slow, gentle heating (e.g., 40-50°C) can be trialed, but this must be balanced against potential side product formation.

      • Solvent Choice: Methanol or ethanol are common choices for NaBH₄ reductions. Ensure your starting material is fully soluble. If solubility is an issue, a co-solvent system (e.g., THF/Methanol) may be required.

  • Cause C: Product Loss During Workup

    • The "Why": As a hydrochloride salt, the product is water-soluble.[1] Improper pH adjustment or insufficient extraction can lead to significant product loss in the aqueous phase.

    • Solution:

      • pH Adjustment: After quenching the reaction, the pH must be carefully adjusted. Basifying the solution (e.g., to pH 9-10 with NaOH) will deprotonate the amine, making the free base more soluble in organic solvents like ethyl acetate or dichloromethane for extraction.

      • Extraction Protocol: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.

      • Final Salt Formation: After combining the organic extracts and drying, the hydrochloride salt can be reformed by bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol or ether, followed by crystallization.

Problem 2: Poor Product Purity

Q: My final product is contaminated with significant impurities. How do I identify and eliminate them?

A: Purity issues usually stem from unreacted starting material or the formation of side products.

  • Cause A: Unreacted Starting Material

    • The "Why": This is a direct result of an incomplete reaction. See the solutions under "Problem 1, Cause A & B."

    • Solution: The most effective way to address this is to ensure the reaction goes to completion by monitoring it. If a small amount of starting material remains, purification is necessary. The ketone precursor has different polarity from the amino alcohol product, making them separable by silica gel column chromatography.

  • Cause B: Formation of Side Products

    • The "Why": Over-reduction or other side reactions can occur if conditions are too harsh. While less common with NaBH₄, stronger reducing agents or high temperatures can lead to undesired products. In related syntheses, the formation of positional isomers is a known challenge that can be difficult to resolve.[2]

    • Solution:

      • Milder Conditions: Use the mildest effective conditions. Perform the reaction at 0°C to room temperature.

      • Purification: Recrystallization is a powerful technique for purifying crystalline solids. Experiment with different solvent systems (e.g., isopropanol/ether, ethanol/water) to find one that effectively removes the specific impurity while maximizing the recovery of your desired product. The formation of a Schiff base has also been documented as a method for purifying related amino alcohols.[9]

Problem 3: Low Enantioselectivity in Asymmetric Synthesis

Q: I am attempting an asymmetric synthesis, but the enantiomeric excess (e.e.) is poor. What factors should I investigate?

A: Achieving high stereocontrol is a complex challenge, particularly in biocatalytic systems.

  • Cause (Biocatalysis): Suboptimal Microbial/Enzymatic Activity

    • The "Why": Biocatalytic reductions are highly sensitive to their environment. The specific strain of microorganism, pH, temperature, and presence of co-factors all dramatically impact the enzyme's stereoselective performance.[3]

    • Solution:

      • Screen Microorganisms: As shown in patent literature, different microbial strains (e.g., Lodderomyces elongisporus, Enterococcus faecalis) can give vastly different yields and enantioselectivities for the same substrate.[3] If one strain is underperforming, screen others.

      • Optimize Reaction Buffer: The pH of the reaction medium is critical. For many microbial reductions, a phosphate buffer at a specific pH (e.g., pH 7.0) is used.[3] Systematically vary the pH to find the optimum for your chosen microorganism.

      • Ensure Co-factor Regeneration: Many reductase enzymes require NADPH as a co-factor. For whole-cell catalysis, adding a simple sugar like glucose to the medium allows the cell's own metabolic machinery to regenerate the NADPH needed for the reduction.[4]

Section 3: Visualizations & Data

General Synthesis Workflow

The diagram below outlines the typical workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction Stage cluster_workup Workup & Extraction cluster_purification Purification & Isolation Start Start: 2-amino-1-(3-chlorophenyl)ethanone HCl Dissolve Dissolve in Solvent (e.g., Methanol) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddReductant Add Reducing Agent (e.g., NaBH4) Cool->AddReductant React React (e.g., 0°C to RT) AddReductant->React Monitor Monitor by TLC/HPLC React->Monitor Quench Quench Reaction (e.g., with Acetone or Water) Monitor->Quench Evaporate Remove Solvent Quench->Evaporate Basify Basify with NaOH (aq) to pH 9-10 Evaporate->Basify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Basify->Extract Dry Dry Organic Layer (e.g., with Na2SO4) Extract->Dry Filter Filter & Concentrate Dry->Filter AddHCl Add HCl (in solvent) to precipitate salt Filter->AddHCl Crystallize Crystallize/Recrystallize AddHCl->Crystallize Isolate Isolate Product (Filter & Dry) Crystallize->Isolate Final Final Product: 2-Amino-2-(3-chlorophenyl) ethan-1-ol HCl Isolate->Final

Caption: General workflow for chemical synthesis.

Troubleshooting Flowchart for Low Yield

This decision tree provides a logical path for diagnosing the root cause of low product yield.

G cluster_yes cluster_no Start Problem: Low Reaction Yield CheckTLC Does TLC/HPLC show unreacted starting material? Start->CheckTLC CheckReagent Is reducing agent old or stoichiometry too low? CheckTLC->CheckReagent Yes CheckWorkup Was workup pH correct? Were multiple extractions performed? CheckTLC->CheckWorkup No FixReagent Solution: Use fresh reagent and/or increase stoichiometry to 1.5 eq. CheckReagent->FixReagent Yes CheckConditions Were reaction time/temp sufficient? CheckReagent->CheckConditions No FixConditions Solution: Increase reaction time or gently warm the reaction. CheckConditions->FixConditions No FixWorkup Solution: Ensure pH is >9 before extraction. Increase number of extractions. CheckWorkup->FixWorkup No CheckDegradation Does TLC show multiple unidentified spots (streaking)? CheckWorkup->CheckDegradation Yes FixDegradation Solution: Reaction may be too hot. Run at a lower temperature. CheckDegradation->FixDegradation Yes

Caption: Troubleshooting decision tree for low yield.

Data Summary: Impact of Reaction Parameters

The following table summarizes expected outcomes when optimizing key reaction parameters. This data is illustrative, based on established chemical principles for this reaction type.

ParameterCondition AOutcome ACondition BOutcome BRationale
Reducing Agent NaBH₄ (1.1 eq)~85-95% YieldLiAlH₄ (1.1 eq)~80-90% YieldNaBH₄ is selective for ketones and aldehydes, making it a "cleaner" reagent for this transformation. LiAlH₄ is much more reactive and may require more stringent anhydrous conditions and a more complex workup.
Temperature 0°C to 25°CHigh Purity50°CPotential for side productsIncreased temperature accelerates the reaction but also increases the rate of potential side reactions or degradation, lowering purity.
Solvent MethanolFast ReactionIsopropanolSlower ReactionThe rate of borohydride reduction is faster in more polar protic solvents like methanol compared to isopropanol.
Workup pH pH 7Low Extraction YieldpH 10High Extraction YieldThe product's amine group must be in its free base form (deprotonated) to be soluble in common organic extraction solvents. This requires a basic pH.

Section 4: Optimized Experimental Protocol

The following is a generalized, yet detailed protocol for the chemical synthesis of racemic this compound.

Objective: To synthesize the target compound from 2-amino-1-(3-chlorophenyl)ethanone hydrochloride with high yield and purity.

Materials:

  • 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Deionized Water

  • 5M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 4M HCl in 1,4-Dioxane

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq). Dissolve the solid in methanol (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with gentle stirring.

  • Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the initial exothermic reaction and prevent runaway temperatures.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase) until the starting ketone spot has completely disappeared.

  • Quenching: Cool the flask back to 0°C and slowly add deionized water to quench any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Basification & Extraction: To the remaining aqueous residue, add 5M NaOH solution dropwise until the pH is ~10. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Causality Note: This pH ensures the amine is deprotonated, maximizing its solubility in the organic solvent.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and wash the filter cake with a small amount of fresh ethyl acetate.

  • Salt Formation and Isolation: Concentrate the filtrate under reduced pressure. Re-dissolve the resulting oil in a minimum amount of ethyl acetate and, while stirring, add 4M HCl in dioxane dropwise until the solution is acidic and a white precipitate forms. Continue stirring for 30 minutes in an ice bath.

  • Final Product: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final this compound.

  • Validation: Confirm product identity and purity via ¹H NMR, HPLC, and MS analysis.

References

Technical Support Center: Purification Challenges of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride. This chiral intermediate is crucial in the synthesis of various pharmaceuticals, and achieving high purity is essential for downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound, offering detailed, step-by-step solutions.

Issue 1: Persistent Impurities After Recrystallization

Symptom: Analytical data (e.g., HPLC, NMR) of the crystallized product reveals the presence of significant impurities.

Probable Causes:

  • Inadequate Solvent Choice: The selected solvent system may not effectively differentiate between the product and impurities based on solubility at varying temperatures.

  • Co-crystallization of Isomers: Structural isomers, which have similar physical properties, may crystallize alongside the target compound.

  • Presence of Unreacted Starting Materials: Incomplete synthetic reactions can lead to the carryover of starting materials into the purification stage.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Rationale: An optimal solvent for recrystallization will dissolve the compound completely at an elevated temperature and allow for high recovery of pure crystals upon cooling, while impurities remain in the solution.

    • Procedure: Conduct small-scale trials with a variety of solvents (e.g., isopropanol, ethanol, acetonitrile, or aqueous mixtures) to identify the most effective system.

  • Sequential Purification Strategy:

    • Rationale: A multi-step approach is often necessary to remove a diverse range of impurities. Combining different techniques can significantly enhance the final purity.

    • Workflow Diagram:

    purification_workflow Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Removes acidic/ basic impurities Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Removes soluble impurities Chromatography (Optional) Chromatography (Optional) Recrystallization->Chromatography (Optional) Separates isomers/ closely related impurities High-Purity Product High-Purity Product Chromatography (Optional)->High-Purity Product

    Caption: A multi-step purification workflow for enhanced purity.

  • In-Process Analytical Monitoring:

    • Rationale: Regular analysis at each stage of the purification process helps to track the removal of impurities and evaluate the efficiency of each step.

    • Recommendation: Utilize techniques like HPLC or TLC to monitor the progress of the purification.

Issue 2: Chiral Purity Does Not Meet Specification

Symptom: Chiral HPLC analysis indicates a higher than acceptable level of the undesired enantiomer.

Probable Causes:

  • Lack of Stereoselectivity in Synthesis: The synthetic route may produce a mixture of enantiomers.

  • Racemization: The product may undergo racemization under harsh reaction or workup conditions, such as extreme pH or high temperatures.

Resolution Strategies:

  • Diastereomeric Salt Resolution:

    • Rationale: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

    • Procedure:

      • React the racemic 2-amino-2-(3-chlorophenyl)ethan-1-ol with a chiral acid (e.g., tartaric acid or mandelic acid).

      • Selectively crystallize one of the diastereomeric salts.

      • Liberate the desired enantiomer by treating the isolated salt with a base.

  • Enzymatic Kinetic Resolution:

    • Rationale: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer of a racemic mixture. This allows for the separation of the unreacted enantiomer.

    • Insight: Lipases are frequently employed for the kinetic resolution of chiral amines and amino alcohols.[1]

Issue 3: Product "Oils Out" During Crystallization

Symptom: Instead of forming crystals, the product separates from the solution as an oil upon cooling.

Probable Causes:

  • High Concentration of Impurities: Impurities can disrupt the crystal lattice formation.

  • Excessive Supersaturation: If the solution is too concentrated, the product may precipitate too quickly as an oil rather than forming an ordered crystal structure.

  • Rapid Cooling: Fast cooling rates can prevent the molecules from arranging themselves into a crystal lattice.

Corrective Actions:

  • Pre-purification: Reduce the impurity load by performing a preliminary purification step, such as an acid-base extraction or a quick column chromatography plug.

  • Optimize Crystallization Conditions:

    • Use a more dilute solution.

    • Employ a solvent in which the product has slightly lower solubility.

    • Allow the solution to cool slowly to ambient temperature before further cooling.

  • Induce Crystallization:

    • Add a seed crystal of the pure compound.

    • Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities to expect in crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities may include unreacted starting materials (e.g., 3-chloroacetophenone), positional isomers, and by-products from side reactions.[2]

Q2: How can I effectively remove neutral or acidic starting materials?

A2: An acid-base extraction is a highly effective method. This technique exploits the basicity of the amino group to separate the product from non-basic impurities.

acid_base_extraction Crude Mixture in\nOrganic Solvent/Water Crude Mixture in Organic Solvent/Water Add Base (e.g., NaOH)\nto deprotonate Amine Add Base (e.g., NaOH) to deprotonate Amine Crude Mixture in\nOrganic Solvent/Water->Add Base (e.g., NaOH)\nto deprotonate Amine Separate Layers Separate Layers Add Base (e.g., NaOH)\nto deprotonate Amine->Separate Layers Aqueous Layer\n(Contains Product) Aqueous Layer (Contains Product) Separate Layers->Aqueous Layer\n(Contains Product) Organic Layer\n(Contains Neutral/Acidic Impurities) Organic Layer (Contains Neutral/Acidic Impurities) Separate Layers->Organic Layer\n(Contains Neutral/Acidic Impurities) Acidify with HCl Acidify with HCl Aqueous Layer\n(Contains Product)->Acidify with HCl Extract with Organic Solvent Extract with Organic Solvent Acidify with HCl->Extract with Organic Solvent Evaporate Solvent Evaporate Solvent Extract with Organic Solvent->Evaporate Solvent Purified Hydrochloride Salt Purified Hydrochloride Salt Evaporate Solvent->Purified Hydrochloride Salt

Caption: General workflow for purification by acid-base extraction.

Q3: What are the recommended storage conditions for the purified product?

A3: The purified this compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere.[3] It is primarily intended for research use.[4][5]

Q4: Is column chromatography a viable purification method?

A4: Yes, silica gel column chromatography can be used, particularly for removing impurities with similar polarities. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane is often a good starting point. The addition of a small amount of a modifier like triethylamine can improve peak shape and reduce tailing of the basic amine product.

Q5: Which analytical methods are best for assessing the final purity?

A5: A combination of analytical techniques is recommended for a thorough purity assessment:

  • HPLC: For quantitative purity analysis.

  • Chiral HPLC: Essential for determining enantiomeric excess.

  • NMR (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp and well-defined melting point range is a good indicator of high purity.

Summary of Purification Techniques

Purification MethodKey Impurities TargetedAdvantagesConsiderations
Recrystallization Soluble by-products and some isomersScalable and cost-effectiveMay not be effective for closely related isomers.
Acid-Base Extraction Acidic, basic, and neutral impuritiesEfficient for removing certain starting materials.Involves handling of acidic and basic solutions.
Column Chromatography Isomers and closely related impuritiesHigh resolving power for difficult separations.Can be solvent and time-intensive; less scalable.
Chiral Resolution Undesired enantiomerNecessary for achieving high enantiomeric purity.Adds additional steps to the overall process.

References

Technical Support Center: Storage and Stability of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride (CAS No: 1334146-19-8). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical research compound. As a key intermediate, maintaining its purity is paramount for reproducible and reliable experimental outcomes.

Section 1: Understanding the Molecule's Stability Profile

This compound is an aryl-ethanolamine derivative. Its structure contains several functional groups that dictate its chemical reactivity and stability:

  • Primary Amine (-NH₂): This group is susceptible to oxidation, which can lead to the formation of colored impurities and other degradation byproducts.

  • Primary Alcohol (-CH₂OH): The alcohol group, particularly at a benzylic-like position, can be oxidized to an aldehyde or carboxylic acid.

  • Aryl Chloride (C₆H₄-Cl): The chlorophenyl ring is generally stable but can be susceptible to photodecomposition upon exposure to high-energy light (UV). Functional groups like aryl chlorides are known to potentially introduce photosensitivity.[1][2]

  • Hydrochloride Salt (-HCl): The salt form enhances the compound's stability as a crystalline solid and improves its water solubility. However, it also makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4]

The primary degradation risks during storage are oxidation, photodecomposition, and moisture-mediated degradation. Understanding these vulnerabilities is the first step in preventing them.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter, providing explanations and actionable solutions.

Question: I've noticed the color of my solid this compound has changed from white/off-white to a yellowish or brownish tint. What is causing this and is the material still usable?

Answer: A change in color is a primary indicator of chemical degradation.

  • Causality: The most probable cause is oxidation. The primary amine and benzylic alcohol moieties are susceptible to slow oxidation upon exposure to atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures, leading to the formation of highly conjugated, colored impurities.

  • Troubleshooting Steps:

    • Confirm Purity: Before use, re-analyze the material's purity using a stability-indicating method like HPLC (see protocol in Section 4) to quantify the extent of degradation.

    • Evaluate Impact: If purity has dropped significantly below your experimental tolerance, it is recommended to use a fresh, uncompromised lot of the compound. Using degraded material can lead to inconsistent results and the introduction of unintended variables into your experiments.

  • Preventative Measures:

    • Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen. This displaces oxygen and minimizes oxidative degradation.

    • Light Protection: Always store the vial in a dark location or use an amber glass vial to protect it from light, thereby preventing photolytic degradation.

    • Temperature Control: Store the compound at the recommended temperature, typically 2-8°C.[5] Avoid frequent temperature cycling.

Question: My solid sample appears clumpy and has gained weight, suggesting moisture absorption. How does this affect the compound's integrity?

Answer: This indicates that the hygroscopic nature of the hydrochloride salt has led to water absorption from the air.[3][4]

  • Causality: As a salt, the compound readily attracts and holds water molecules. The presence of water can act as a catalyst for other degradation pathways and will significantly impact the accuracy of weighing for solution preparation.

  • Troubleshooting Steps:

    • Dry the Material (Use with Caution): For immediate use, you can dry a small amount of the material under a high vacuum in the presence of a desiccant (e.g., P₂O₅). However, this should be done at ambient temperature, as heating can accelerate thermal degradation.

    • Quantify Water Content: If precise concentration is critical, perform a Karl Fischer titration to determine the exact water content and adjust your weighing calculations accordingly.

  • Preventative Measures:

    • Desiccated Storage: Store the container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).

    • Airtight Sealing: Ensure the container cap is tightly sealed after each use. For long-term storage, consider using vials with PTFE-lined caps or sealing the cap with paraffin film.

    • Controlled Environment Handling: Whenever possible, handle the compound in a low-humidity environment, such as a glove box or a controlled humidity chamber.

Question: My HPLC analysis of a recently prepared stock solution shows several new impurity peaks compared to the initial analysis of the solid. What are these impurities?

Answer: The appearance of new peaks confirms that degradation is occurring in solution, which is a much less stable environment than the solid state.

  • Causality: Solvents provide a medium for reactants (like dissolved oxygen or trace metal ions) to interact with the compound. The pH of the solution can also play a critical role. Based on the compound's structure, these new peaks are likely oxidation products (e.g., 2-amino-1-(3-chlorophenyl)ethan-1-one) or products of photodecomposition if the solution was exposed to light.

  • Troubleshooting Steps:

    • Characterize Degradants: To understand the degradation pathway, you can perform forced degradation studies.[6][7] Exposing the compound to controlled stress conditions (e.g., 3% H₂O₂, UV light, heat) and analyzing the resulting samples by LC-MS can help tentatively identify the impurity peaks you are observing.[2]

  • Preventative Measures:

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use.

    • Solution Storage: If short-term storage is unavoidable:

      • Use degassed, high-purity solvents.

      • Store solutions frozen at -20°C or -80°C.

      • Protect solutions from light at all times by using amber vials or wrapping them in aluminum foil.

      • Consider the pH of the solution; buffer if necessary, as extreme pH can catalyze degradation.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the optimal long-term storage conditions for solid this compound?

    • A1: For maximum stability, store the solid at 2-8°C , in the dark (amber vial), under a dry, inert atmosphere (argon or nitrogen), and in a tightly sealed container placed within a desiccator.[5]

  • Q2: What is the expected shelf-life of the compound?

    • A2: When stored under the optimal conditions described above, the solid compound is expected to be stable for several years. However, we recommend re-analyzing the purity of any lot that is more than one year old or if suboptimal storage is suspected.

  • Q3: How should I confirm the purity of my compound upon receipt or after long-term storage?

    • A3: The recommended method is reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A detailed starting protocol is provided in Section 4. Comparing the resulting chromatogram to the one provided on the Certificate of Analysis will confirm its purity.

  • Q4: What solvents should be used for preparing stock solutions?

    • A4: The compound is soluble in water and polar organic solvents like methanol and DMSO. For biological assays, sterile water or a suitable buffer is often used. For chemical reactions, anhydrous solvents may be required. Always use high-purity, and if possible, degassed solvents to minimize contaminants that could promote degradation.

Section 4: Experimental Protocols

Protocol: Stability-Indicating Purity Assessment by HPLC

This method provides a robust system for quantifying the purity of this compound and separating it from potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[8]

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the compound.

  • Dissolve in 10 mL of the sample diluent to create a 1 mg/mL stock solution.

  • Further dilute this stock solution with the diluent to a final concentration of approximately 0.1 mg/mL for injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[8]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[8]

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

  • A stable, pure sample should show a single major peak with minimal secondary peaks.

Section 5: Data Summary & Visualization

Table 1: Recommended Storage Conditions Summary
ParameterSolid CompoundStock Solution (Aqueous/Organic)
Temperature 2-8°C-20°C to -80°C (short-term)
Atmosphere Inert Gas (Argon/Nitrogen)Prepare fresh; use degassed solvents
Light Protect from light (Amber vial)Protect from light (Amber vial/foil)
Moisture Store in a desiccatorUse anhydrous/high-purity solvents
Container Tightly sealed, PTFE-lined capTightly sealed, PTFE-lined cap
Diagram: Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations that can lead to the degradation of the compound during storage.

DegradationPathways cluster_main 2-Amino-2-(3-chlorophenyl)ethan-1-ol HCl cluster_products Degradation Products Parent Parent Compound Oxidation_Product Oxidized Impurities (e.g., Ketone, Aldehyde) Parent->Oxidation_Product Oxidation Photolysis_Product Photolytic Byproducts (e.g., Ring Cleavage/Dimerization) Parent->Photolysis_Product Photolysis Oxygen Oxygen (Air) Oxygen->Oxidation_Product Light Light (UV/Visible) Light->Photolysis_Product Moisture Moisture (H₂O) Moisture->Parent Accelerant

Caption: Key degradation pathways for the compound.

References

Technical Support Center: Enhancing the Chromatographic Resolution of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral resolution of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this key chiral intermediate. Here, we provide in-depth, field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve baseline resolution and robust analytical results.

Foundational Understanding: Why Enantiomeric Purity Matters

2-Amino-2-(3-chlorophenyl)ethan-1-ol is a chiral amino alcohol, meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical development, the biological activity of a drug molecule is often confined to a single enantiomer. The other may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to accurately separate and quantify these enantiomers is not merely an analytical challenge—it is a critical requirement for ensuring the safety and efficacy of a potential therapeutic agent.

This guide will focus on High-Performance Liquid Chromatography (HPLC), the most powerful and versatile technique for chiral separations.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the method development process for this compound.

Q1: Which type of Chiral Stationary Phase (CSP) is most effective for resolving this amino alcohol?

A: Polysaccharide-based CSPs are the most widely successful for this class of compounds.[3] These columns, typically derived from amylose or cellulose coated or immobilized on a silica support, offer broad enantioselectivity.

  • Amylose-based CSPs (e.g., those with tris(3,5-dimethylphenylcarbamate) selectors) often provide excellent initial screening results for amino alcohols.[4]

  • Cellulose-based CSPs can offer complementary selectivity and should be considered if an amylose-based phase fails to provide adequate resolution.

  • Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin) are also highly effective for underivatized amino acids and their analogues, as they possess ionic groups compatible with a wider range of mobile phases.[5]

Q2: What is the role of mobile phase additives, and which should I use for this basic compound?

A: Mobile phase additives are crucial for controlling analyte ionization and minimizing undesirable interactions with the stationary phase.[6] For a basic compound like 2-Amino-2-(3-chlorophenyl)ethan-1-ol, you will typically use a basic additive.

  • Basic Additives (e.g., Diethylamine - DEA, Ethanolamine - ETA): The primary role of a basic additive is to improve peak shape. The amine group in your analyte can interact strongly with residual acidic silanol groups on the silica surface of the column, causing significant peak tailing. A small concentration (typically 0.1%) of a basic additive in the mobile phase will compete for these active sites, resulting in sharper, more symmetrical peaks.[6]

  • Acidic Additives (e.g., Formic Acid - FA, Trifluoroacetic Acid - TFA): While counterintuitive for a basic analyte, acidic additives can sometimes be used to control ionization and influence selectivity.[7] However, for this specific compound, starting with a basic additive is the standard and recommended approach to address peak shape. Using an acidic additive could lead to complete loss of resolution due to the ionization of the basic amino group.[7]

Q3: My peaks are co-eluting (no separation). Where do I start?

A: Co-elution indicates that the chosen chromatographic conditions do not provide enantioselectivity. The first step is a systematic optimization of the mobile phase.

  • Verify the CSP: Ensure you are using a chiral column. Enantiomers cannot be resolved on an achiral column (like a standard C18) without a chiral mobile phase additive.[3][8]

  • Adjust Organic Modifier: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in your normal-phase system is the most powerful parameter for influencing selectivity. Systematically vary the percentage of the alcohol.

  • Switch Organic Modifier: If varying the concentration is insufficient, switch the alcohol entirely (e.g., from isopropanol to ethanol). Different alcohols can alter the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, often dramatically changing the separation.

Q4: Why are my peaks broad and tailing even with a chiral column?

A: This is the most common peak shape problem for basic analytes. The cause is almost always secondary ionic interactions between the protonated amine of your analyte and residual free silanol groups on the silica support.[9] This leads to a portion of the analyte being more strongly retained, resulting in a "tail." The definitive solution is to add a small amount of a basic modifier like DEA to the mobile phase, as described in Q2.

In-Depth Troubleshooting Guide

When initial attempts fail, a structured approach is necessary. This guide provides a logical workflow for diagnosing and solving complex resolution issues.

Problem: Poor or No Resolution (Rs < 1.5)

If your enantiomers are partially merged or completely co-eluting, follow this workflow.

G start Poor Resolution (Rs < 1.5) check_csp Is the column a suitable Chiral Stationary Phase (CSP)? start->check_csp achiral_col STOP: Use a Chiral Column check_csp->achiral_col No optimize_mp 1. Optimize Mobile Phase (Vary Alcohol %) check_csp->optimize_mp Yes switch_modifier 2. Switch Alcohol Modifier (e.g., IPA -> EtOH) optimize_mp->switch_modifier No Improvement success Resolution Achieved (Rs >= 1.5) optimize_mp->success Success change_additive 3. Evaluate Additive (Ensure basic additive is present) switch_modifier->change_additive No Improvement switch_modifier->success Success adjust_params 4. Adjust Temp & Flow Rate (Decrease Flow, Vary Temp) change_additive->adjust_params No Improvement change_additive->success Success switch_csp 5. Switch CSP Type (e.g., Amylose -> Cellulose) adjust_params->switch_csp No Improvement adjust_params->success Success switch_csp->success Success

Caption: Troubleshooting workflow for poor peak resolution.

  • Step 1: Optimize Mobile Phase Composition: The interaction between the analyte and the CSP is highly sensitive to the mobile phase composition. For normal-phase chromatography on a polysaccharide CSP, the alcohol (polar) component is key. A lower percentage of alcohol generally increases retention and can improve resolution, but this is not always the case. It is essential to screen a range, for example, from 5% to 20% isopropanol in hexane.

  • Step 2: Switch the Alcohol Modifier: The type of alcohol can have a profound impact on selectivity. If isopropanol (IPA) does not provide separation, test ethanol (EtOH) or even methanol (MeOH) in its place. Each alcohol interacts differently with the chiral pockets of the CSP, potentially creating the specific interactions needed for enantio-recognition.

  • Step 3: Evaluate the Additive: As this is a basic analyte, a basic additive is primarily for peak shape. However, its absence can cause such severe tailing that peaks appear unresolved. Ensure 0.1% DEA (or a similar amine) is present. In rare cases, the choice of amine itself can influence selectivity.

  • Step 4: Adjust Temperature and Flow Rate:

    • Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can enhance resolution.[3] This is a trade-off with analysis time.

    • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, and the effect can be unpredictable. It is worth screening temperatures (e.g., 15°C, 25°C, 40°C) if other parameters fail.

  • Step 5: Switch the CSP Type: If extensive mobile phase optimization does not yield separation, the fundamental mechanism of interaction between the analyte and the chosen CSP is likely unsuitable. Switching to a CSP with a different chiral selector (e.g., from an amylose derivative to a cellulose derivative) is the next logical step.

Problem: Poor Peak Shape (Tailing, Fronting, Splitting)

Good peak shape is essential for accurate quantification.

G start Poor Peak Shape tailing Tailing Peak start->tailing fronting Fronting Peak start->fronting splitting Split Peak start->splitting cause_tailing Cause: Secondary interactions with silica silanols. tailing->cause_tailing cause_fronting Cause: Sample overload or incompatible sample solvent. fronting->cause_fronting cause_splitting Cause: Blocked column frit or column void. splitting->cause_splitting sol_tailing Solution: Add 0.1% basic additive (e.g., DEA) to mobile phase. cause_tailing->sol_tailing sol_fronting Solution: Reduce sample concentration. Dissolve sample in mobile phase. cause_fronting->sol_fronting sol_splitting Solution: Reverse-flush column. Replace column if necessary. cause_splitting->sol_splitting

Caption: Diagnostic guide for common peak shape problems.

  • Peak Tailing: As previously discussed, this is most often due to interactions with acidic silanol groups on the silica support. The basic amine of the analyte is protonated and binds ionically, retarding its elution. A basic additive in the mobile phase effectively neutralizes these sites, ensuring a single, sharp peak.[6]

  • Peak Fronting: This typically indicates either sample overload or a solvent mismatch.[3]

    • Overload: The concentration of the sample is too high for the column's capacity, leading to a saturation effect. Dilute the sample or reduce the injection volume.

    • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band distortion as it enters the column. Always try to dissolve the sample in the mobile phase itself.

  • Split Peaks: A split or shouldered peak often points to a physical problem with the column or flow path.[10]

    • Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path.

    • Column Void: Over time or due to pressure shocks, the packed bed of the column can settle, creating a void at the inlet. This also leads to a distorted flow path.

    • Troubleshooting: First, try back-flushing the column (check manufacturer's instructions, as this is not recommended for all columns). If this fails, the column may need to be replaced.

Experimental Protocols & Data Tables

Protocol 1: Systematic Method Development Screening
  • Select Initial CSP: Begin with a broadly applicable polysaccharide column, such as an amylose-based CSP.

  • Prepare Mobile Phases: Prepare a set of mobile phases consisting of Hexane with varying percentages of two different alcohols (e.g., Isopropanol and Ethanol). For each alcohol, prepare concentrations of 5%, 10%, 15%, and 20%. To each of these mobile phases, add 0.1% Diethylamine (DEA) to ensure good peak shape.

  • Prepare Sample: Dissolve this compound at approximately 1 mg/mL in the initial mobile phase (e.g., Hexane/IPA (90:10) with 0.1% DEA).

  • Screening Injections:

    • Set the column temperature to 25°C and the flow rate to 1.0 mL/min.

    • Inject the sample using the Hexane/IPA mobile phases, starting with the highest alcohol content and moving to the lowest.

    • Repeat the process with the Hexane/EtOH mobile phases.

  • Data Evaluation: For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs). Identify the condition that provides the best resolution.

  • Optimization: Fine-tune the alcohol percentage around the best condition identified in the screen to maximize resolution.

Table 1: Recommended Starting Conditions for Chiral Resolution
ParameterRecommended Starting PointRationale
Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate)Broad applicability for amino alcohols and related structures.[4]
Chromatographic Mode Normal PhaseGenerally provides better selectivity for this compound class on polysaccharide CSPs.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)A standard starting point for balancing retention and resolution.
Mobile Phase Additive 0.1% Diethylamine (DEA)Essential for mitigating peak tailing from a basic analyte.[6]
Flow Rate 1.0 mL/minStandard analytical flow rate; can be lowered to improve resolution.[3]
Column Temperature 25 °CAmbient temperature is a good starting point before exploring thermal effects.
Detection UV at 210 nm or 254 nmThe phenyl ring provides good UV absorbance for detection.
Injection Volume 5 - 10 µLKeep volume low to prevent band broadening and potential overload.

References

Technical Support Center: Troubleshooting Poor Solubility of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of poor solubility with this compound. As a Senior Application Scientist, I will provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Understanding the Molecule: A Chemist's Perspective

This compound is a chiral amino alcohol hydrochloride salt. Its structure, featuring a phenyl ring, a chlorine atom, a hydroxyl group, and an amine group, dictates its solubility behavior. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base. However, issues can still arise.

Key Physicochemical Properties (Predicted and Inferred):

PropertyPredicted/Inferred ValueImplication for Solubility
pKa (of the conjugate acid) ~9-10 (inferred from similar amino alcohols)The compound's charge state, and thus its solubility, is highly dependent on pH.
LogP (of the free base) 1.33 (predicted)The free base has moderate lipophilicity, suggesting that at higher pH, aqueous solubility will decrease.
Aqueous Solubility Expected to be reasonably soluble in acidic aqueous solutions.As a hydrochloride salt, it is designed for aqueous systems. Issues may arise from pH shifts or high concentrations.
Organic Solvent Solubility The free base is likely soluble in polar organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt will have lower solubility in non-polar organic solvents.The choice of solvent is critical for different applications like synthesis, purification, and analysis.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address specific issues you may encounter with the solubility of this compound.

FAQ 1: My this compound is not dissolving in water. What should I do?

This is a common first hurdle. Here’s a systematic approach to troubleshoot this issue:

Initial Steps:

  • Confirm the Solvent: Ensure you are using deionized, purified water.

  • Gentle Heating: Gently warm the solution to 30-40°C. Many compounds have increased solubility at higher temperatures.

  • Agitation: Use a magnetic stirrer or vortex to provide adequate agitation.

  • Sonication: If gentle heating and stirring are insufficient, sonication can help break up solid aggregates and enhance dissolution.

Advanced Troubleshooting:

If the above steps fail, the issue may be related to pH.

  • The Role of pH: As a hydrochloride salt of an amine, the compound is most soluble in its protonated (charged) form. The equilibrium is as follows:

    R-NH3+ Cl- ⇌ R-NH2 + H+ + Cl-

    In neutral or basic solutions, the equilibrium can shift to the right, forming the less soluble free base.

  • Troubleshooting Protocol: pH Adjustment

    • Prepare a suspension of the compound in water.

    • Measure the initial pH of the suspension.

    • Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring.

    • Monitor the solution for clarity. The compound should dissolve as the pH becomes more acidic. A target pH of 4-5 is often a good starting point.

FAQ 2: I need to dissolve the compound in an organic solvent for a reaction or analysis. Which solvent should I use?

The choice of organic solvent depends on whether you are working with the hydrochloride salt or the free base.

  • For the Hydrochloride Salt: Polar protic solvents are generally the best choice.

    • Methanol and Ethanol: These are often the first choice for dissolving amine hydrochloride salts.

    • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These polar aprotic solvents can also be effective, particularly if the compound is intended for biological assays.

  • For the Free Base: If your procedure involves deprotonating the amine (e.g., by adding a base like triethylamine), a wider range of organic solvents can be used.

    • Dichloromethane (DCM) and Chloroform: Often used for organic reactions involving the free base.

    • Ethyl Acetate: Another common solvent for reactions and extractions.

    • Tetrahydrofuran (THF): A versatile solvent for a range of organic transformations.

Solvent Selection Workflow:

Caption: Decision workflow for solvent selection.

FAQ 3: The compound precipitates out of my aqueous solution during my experiment. How can I prevent this?

Precipitation from an aqueous solution is often due to a change in pH that leads to the formation of the less soluble free base.

Root Cause Analysis and Prevention:

  • Buffering is Key: The most effective way to prevent pH-induced precipitation is to use a buffered solution.

    • Recommended Buffers: For maintaining an acidic pH, consider using a citrate buffer (pH 3-6) or an acetate buffer (pH 3.6-5.6).

    • Protocol for Buffered Solutions:

      • Choose a buffer system that is compatible with your experimental conditions.

      • Prepare the buffer at the desired pH.

      • Dissolve the this compound directly into the prepared buffer.

Troubleshooting Workflow for Precipitation:

Caption: Troubleshooting precipitation from aqueous solutions.

FAQ 4: I need to achieve a higher concentration of the compound in solution, but it's not fully dissolving. What are my options?

When you've reached the solubility limit in a single solvent, co-solvent systems can be an effective strategy.

Co-solvent Systems:

A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of hydrophobic compounds.

  • Common Co-solvents:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol (PEG), e.g., PEG 400

Experimental Protocol for Developing a Co-solvent System:

  • Start with an Aqueous Solution: Dissolve as much of the compound as possible in your aqueous buffer.

  • Titrate with Co-solvent: Slowly add the co-solvent (e.g., ethanol) dropwise to the suspension while stirring.

  • Observe Dissolution: Continue adding the co-solvent until the compound fully dissolves.

  • Optimize the Ratio: Note the final ratio of the aqueous buffer to the co-solvent. It is best to use the minimum amount of co-solvent necessary to achieve dissolution to avoid potential issues with toxicity or reaction compatibility.

A Note on Surfactants:

For some applications, particularly in formulation development, non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar solutions that encapsulate the compound and increase its apparent solubility. This is a more advanced technique and should be explored if co-solvents are not suitable.

Summary of Troubleshooting Strategies

IssueRecommended ActionScientific Rationale
Failure to dissolve in water Gentle heating, agitation, sonication, or addition of dilute HCl.Increases kinetic energy of dissolution and ensures the compound remains in its protonated, more soluble form.
Precipitation from aqueous solution Use an appropriate acidic buffer (e.g., citrate or acetate).Maintains a stable pH where the compound remains protonated and soluble.
Need for higher concentration Use a co-solvent system (e.g., water/ethanol).The organic co-solvent can better solvate the hydrophobic portions of the molecule.
Dissolution in organic solvents For the HCl salt, use polar protic solvents (methanol, ethanol). For the free base, use a wider range of common organic solvents."Like dissolves like." The polarity of the solvent must be matched to the polarity of the solute.

Concluding Remarks

Dealing with the solubility of this compound requires a systematic and informed approach. By understanding the fundamental physicochemical properties of the molecule and applying the troubleshooting strategies outlined in this guide, you can overcome common solubility challenges and ensure the success of your experiments.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity, potency, and quality of this starting material directly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a cornerstone of quality control in pharmaceutical development. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a mandate clearly outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[1]

This guide provides a comparative analysis of common analytical techniques for the quantification and quality assessment of this compound. As a Senior Application Scientist, my aim is to move beyond mere protocols and delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and classic Titrimetry, presenting detailed protocols, comparative validation data, and expert recommendations to guide your selection of the most appropriate method for your specific application.

Core Principles of Analytical Method Validation

Before comparing methods, it is crucial to understand the universal parameters used to define a method's performance, as stipulated by ICH Q2(R1).[2] These characteristics ensure that a method is reliable, reproducible, and fit for purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed using a reference standard or by spiking a blank matrix with a known quantity of the analyte.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.[2]

    • Reproducibility: Precision between different laboratories (inter-laboratory trials).

  • Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, is the gold standard for assay and impurity determination in the pharmaceutical industry due to its high specificity and sensitivity.

Expertise & Experience: The "Why" Behind the Method

For a molecule like 2-Amino-2-(3-chlorophenyl)ethan-1-ol, which contains a polar amino alcohol group and a non-polar chlorophenyl ring, reverse-phase HPLC is the ideal choice. A C18 column, with its long alkyl chains, provides a non-polar stationary phase that effectively retains the molecule via hydrophobic interactions with the chlorophenyl ring. The mobile phase, a mixture of an aqueous buffer and an organic solvent (like acetonitrile), allows for fine-tuning the elution. The buffer's pH is critical; maintaining it below the pKa of the amine group (typically pH 3-4) ensures the amine is protonated (-NH3+), making the molecule more polar and controlling its retention time for sharp, symmetrical peaks. UV detection is highly effective because the chlorophenyl group is a strong chromophore.

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Buffer (A): Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid.

    • Organic (B): Acetonitrile.

    • Isocratic Elution: A mixture of Buffer (A) and Acetonitrile (B) in a 70:30 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.[4]

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 water/acetonitrile) to prepare a stock solution of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.

  • Procedure: Inject the standard and sample solutions, record the chromatograms, and calculate the assay based on the peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Buffer + ACN) HPLC HPLC System (C18 Column, 1 mL/min) MobilePhase->HPLC Standard Standard Prep (100 µg/mL) Injection Inject 10 µL Standard->Injection Sample Sample Prep (100 µg/mL) Sample->Injection Detection UV Detection (225 nm) HPLC->Detection Injection->HPLC Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation Calculate Assay & Impurities Integration->Calculation UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ScanSol Prepare Scan Solution (10 µg/mL) Scan Scan for λmax (200-400 nm) ScanSol->Scan CalStds Prepare Calibration Standards (2-20 µg/mL) MeasureCal Measure Absorbance of Standards @ λmax CalStds->MeasureCal Sample Prepare Sample (~10 µg/mL) MeasureSample Measure Absorbance of Sample @ λmax Sample->MeasureSample Plot Plot Calibration Curve (Abs vs. Conc) MeasureCal->Plot Calculate Determine Sample Concentration MeasureSample->Calculate Plot->Calculate Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standardize Standardize 0.1 M Perchloric Acid Titrate Titrate to Endpoint (Violet to Blue-Green) Standardize->Titrate Sample Weigh Sample (~150 mg) & Dissolve in Acetic Acid Indicator Add Crystal Violet Indicator Sample->Indicator Indicator->Titrate Volume Record Volume of Titrant Titrate->Volume Blank Perform Blank Titration Calculate Calculate % Purity Blank->Calculate Volume->Calculate

References

A Comparative Efficacy Analysis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride and Structurally Related Compounds in Monoamine Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a phenylethanolamine derivative with potential applications in neuroscience and pharmacology. Given the limited direct experimental data on this specific molecule, this document outlines the critical experimental comparisons and theoretical considerations necessary to characterize its activity profile. We will explore its potential mechanism of action in the context of structurally similar compounds known to modulate monoamine neurotransmitter systems. This guide will detail the essential in vitro and in vivo assays required for a thorough efficacy assessment and provide a basis for understanding its structure-activity relationship.

Introduction: The Phenylethanolamine Scaffold and Monoaminergic Systems

The phenylethanolamine backbone is a privileged scaffold in medicinal chemistry, forming the core of many endogenous neurotransmitters like norepinephrine and epinephrine, as well as a vast array of synthetic compounds.[1][2] These molecules are known to interact with various components of the monoaminergic systems, including transporters and receptors for dopamine, norepinephrine, and serotonin. The introduction of substituents on the phenyl ring, such as the 3-chloro group in this compound, can significantly alter the potency, selectivity, and pharmacokinetic properties of the parent compound.

The primary hypothesis for the mechanism of action of this compound and its analogs revolves around their potential to inhibit monoamine oxidases (MAO), enzymes responsible for the degradation of monoamine neurotransmitters.[3][4] Inhibition of MAO-A is a clinically validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[5][6]

Comparative Structural Analysis

A critical step in evaluating a novel compound is to compare its structure with known active molecules. The following table highlights key structural analogs of this compound and their known or potential activities.

Compound NameStructureKey Structural FeaturesKnown/Potential Biological Target(s)
This compound3-chloro substitution on the phenyl ring.Potential MAO inhibitor, adrenergic receptor modulator.
PhenylethanolamineUnsubstituted phenyl ring.Trace amine, precursor to neurotransmitters, weak adrenergic activity.[1][7]
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol HCl3-chloro and 5-fluoro substitution.Potential for altered selectivity and potency due to multiple halogen substitutions.[8]
2-Amino-1-(3-chlorophenyl)propan-1-one HydrochlorideKetone instead of alcohol, additional methyl group.Precursor to bupropion-like compounds, potential dopamine/norepinephrine reuptake inhibitor.[9]
(R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride3-bromo substitution.Halogen substitution can influence binding affinity and metabolic stability.[10]

The position and nature of the halogen substituent on the phenyl ring are expected to play a crucial role in the compound's interaction with its biological target. For instance, the electron-withdrawing nature of the chloro group at the meta-position can influence the pKa of the amine and the overall electronic distribution of the molecule, potentially affecting its binding affinity to monoamine transporters or MAO enzymes.

In Vitro Efficacy Assessment: A Step-by-Step Approach

A robust in vitro evaluation is fundamental to characterizing the pharmacological profile of this compound. The primary assays should focus on its potential as a monoamine oxidase inhibitor.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency and selectivity of the compound for the two major isoforms of MAO: MAO-A and MAO-B.

Experimental Protocol:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are recommended for clean and reproducible results.

  • Substrate: A fluorescent or chromogenic substrate is used. For example, kynuramine can be used for both isoforms, with the product, 4-hydroxyquinoline, being detected fluorometrically.[6] Alternatively, specific substrates like serotonin for MAO-A and benzylamine for MAO-B can be employed.[11]

  • Assay Procedure:

    • The test compound is pre-incubated with the MAO enzyme at various concentrations.

    • The reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The formation of the product is measured using a plate reader (fluorescence or absorbance).

  • Data Analysis: The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated for both MAO-A and MAO-B. This allows for the determination of both potency and selectivity.

Hypothetical Data Presentation:

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
2-Amino-2-(3-chlorophenyl)ethan-1-ol HCl150250016.7
Clorgyline (MAO-A selective)5100002000
Selegiline (MAO-B selective)8000100.00125
Phenylethanolamine>10000>10000-

A lower IC50 value indicates higher potency. The selectivity index provides a quantitative measure of the compound's preference for one isoform over the other.

Signaling Pathway Visualization

The following diagram illustrates the central role of MAO in the degradation of monoamine neurotransmitters.

MAO_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_mito Mitochondrion Monoamine_Precursor Monoamine Precursor Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Monoamine_Precursor->Monoamine_Neurotransmitter Vesicle Synaptic Vesicle Monoamine_Neurotransmitter->Vesicle Packaging MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Degradation Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Monoamine_Transporter Monoamine Transporter (Reuptake) Monoamine_Transporter->Monoamine_Neurotransmitter Postsynaptic_Receptor Postsynaptic Receptor Degraded_Metabolites Inactive Metabolites MAO->Degraded_Metabolites Synaptic_Cleft->Monoamine_Transporter Reuptake Synaptic_Cleft->Postsynaptic_Receptor Binding Inhibitor 2-Amino-2-(3-chlorophenyl)ethan-1-ol HCl Inhibitor->MAO Inhibition

Caption: Monoamine oxidase (MAO) inhibition pathway.

In Vivo Efficacy Assessment: Models of Antidepressant Activity

Should in vitro assays indicate significant MAO inhibitory activity, subsequent in vivo studies in rodent models are warranted to assess potential antidepressant-like effects.

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant drugs.[12][13] It is based on the principle that animals will exhibit immobility when placed in an inescapable container of water, and this immobility is reduced by antidepressant treatment.

Experimental Protocol:

  • Animals: Male mice or rats are commonly used.

  • Apparatus: A cylindrical container filled with water.

  • Procedure:

    • Animals are administered the test compound, a vehicle control, or a positive control (e.g., imipramine or fluoxetine) at a specified time before the test.[14]

    • Each animal is placed individually in the water-filled cylinder for a 6-minute session.

    • The duration of immobility during the last 4 minutes of the test is recorded.

  • Data Analysis: A significant decrease in the duration of immobility in the test compound group compared to the vehicle group suggests antidepressant-like activity.

Tail Suspension Test (TST)

Similar to the FST, the TST is another behavioral despair model used to predict antidepressant efficacy.[13]

Experimental Protocol:

  • Animals: Typically mice.

  • Apparatus: A device that suspends the mouse by its tail.

  • Procedure:

    • Mice are treated with the test compound, vehicle, or a positive control.

    • Each mouse is suspended by its tail for a 6-minute period.

    • The total time the animal remains immobile is measured.

  • Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of antidepressant-like effects.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Immobility Time in FST (seconds)Immobility Time in TST (seconds)
Vehicle-180 ± 15200 ± 20
2-Amino-2-(3-chlorophenyl)ethan-1-ol HCl10120 ± 12140 ± 18
2-Amino-2-(3-chlorophenyl)ethan-1-ol HCl3080 ± 10 90 ± 15
Imipramine (Positive Control)2075 ± 8 85 ± 12
*p < 0.05, **p < 0.01 compared to vehicle
Experimental Workflow Visualization

The following diagram outlines the workflow for in vivo efficacy testing.

InVivo_Workflow Animal_Acclimatization Animal Acclimatization Group_Allocation Random Group Allocation (Vehicle, Test Compound, Positive Control) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (e.g., i.p., p.o.) Group_Allocation->Drug_Administration Behavioral_Testing Behavioral Testing (FST or TST) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (Immobility Time) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation

Caption: Workflow for in vivo behavioral testing.

Pharmacokinetic Considerations

A preliminary assessment of the pharmacokinetic properties of this compound is essential. While specific data is unavailable, the pharmacokinetics of the parent compound, phenylethanolamine, have been studied and can provide a general reference.[7] Key parameters to investigate include:

  • Absorption: How well is the compound absorbed after oral administration?

  • Distribution: Does the compound cross the blood-brain barrier?

  • Metabolism: What are the major metabolic pathways? The phenethylamine structure is susceptible to metabolism by various enzymes.[3]

  • Excretion: How is the compound and its metabolites eliminated from the body?

Understanding these parameters is crucial for interpreting the in vivo efficacy data and for designing appropriate dosing regimens.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is not yet available in the public domain, its chemical structure strongly suggests potential activity as a modulator of monoaminergic systems, likely through the inhibition of monoamine oxidase. This guide provides a comprehensive roadmap for the systematic evaluation of this compound and its analogs.

A thorough investigation following the outlined in vitro and in vivo protocols will enable a clear understanding of its potency, selectivity, and potential therapeutic utility. Comparative analysis with structurally related compounds will be instrumental in elucidating the structure-activity relationships and in guiding the design of future derivatives with improved pharmacological profiles. Further studies should also include assessments of its effects on monoamine reuptake transporters and a detailed pharmacokinetic and safety profiling.

References

Comparative Guide to the Cross-Validation of Bioactivity Assays for 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

This guide provides a comprehensive framework for the cross-validation of bioactivity assays targeting 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a synthetic cathinone derivative. The structural similarity of this compound to known monoamine transporter ligands necessitates a rigorous, multi-assay approach to accurately characterize its pharmacological profile.[1][2] We present a comparative analysis of two orthogonal, industry-standard in vitro methods: a Radioligand Binding Assay to determine target affinity and a Neurotransmitter Uptake Inhibition Assay to quantify functional potency. This guide details the underlying principles, provides step-by-step experimental protocols, and establishes a data-driven framework for cross-validation. The objective is to equip researchers with the expertise to generate reliable, reproducible, and mechanistically insightful data, ensuring the accurate classification of novel psychoactive compounds.

Introduction: The Scientific Imperative for Assay Cross-Validation

This compound belongs to the synthetic cathinone class, which are β-keto analogues of amphetamine.[1][2] Compounds in this family are known to exert their psychostimulant effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][3] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[4][5]

Synthetic cathinones can act as either "blockers" (inhibitors) of reuptake, similar to cocaine, or as "substrates" that cause transporter-mediated neurotransmitter release, similar to amphetamine.[3][6] This mechanistic duality underscores the critical need for more than a single assay to define a compound's activity. A simple binding assay might reveal high affinity for a transporter, but it cannot distinguish between an inhibitor and a substrate—a crucial distinction for predicting in vivo effects.

Why Cross-Validation is Non-Negotiable:

  • Distinguishing Affinity from Function: A compound can bind tightly to a transporter (high affinity) but have weak functional effects (low potency) or act as an antagonist. Cross-validating a binding assay with a functional assay, such as a neurotransmitter uptake assay, provides a more complete picture of the compound's pharmacological activity.

  • Ensuring Data Reliability: Regulatory bodies and high-impact journals require robust data. Cross-validation between different assay formats demonstrates that the measured activity is not an artifact of a particular experimental setup.[7][8]

  • Elucidating Mechanism of Action: Comparing potency values (IC50) from binding assays with those from uptake inhibition assays can provide insights into whether a compound is a competitive inhibitor or has a more complex mechanism of action.

This guide will compare two essential assays for characterizing compounds like this compound: the Radioligand Binding Assay and the Neurotransmitter Uptake Inhibition Assay.

Assay Deep Dive I: Radioligand Binding Assay

Principle and Rationale

Radioligand binding assays are a cornerstone of pharmacology, used to quantify the affinity of a ligand for a specific receptor or transporter.[9][10] The principle involves a competition experiment where a radiolabeled ligand (with known affinity for the target) and an unlabeled test compound compete for binding to the target protein, typically expressed in cell membranes. By measuring the displacement of the radioligand at various concentrations of the test compound, one can determine the test compound's binding affinity, expressed as the inhibition constant (Ki).

This assay directly measures the physical interaction between the compound and its target, providing a quantitative measure of binding affinity. It is an indispensable tool for initial target identification and structure-activity relationship (SAR) studies.[11]

Mandatory Visualization: Radioligand Binding Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep Prepare cell membranes expressing DAT or NET mix Incubate membranes, radioligand, & test compound in 96-well plate prep->mix radioligand Prepare [3H]-WIN 35,428 (Radioligand for DAT/NET) radioligand->mix compound Prepare serial dilutions of 2-Amino-2-(3-chlorophenyl)ethan-1-ol HCl compound->mix harvest Harvest onto filter mats using a cell harvester mix->harvest After incubation (e.g., 60 min at 4°C) nsb Include Non-Specific Binding (NSB) control (e.g., 10 µM Cocaine) nsb->mix total Include Total Binding control (no test compound) total->mix wash Wash to remove unbound radioligand harvest->wash scint Add scintillation cocktail & count using a microplate scintillation counter wash->scint analyze Calculate % inhibition and determine IC50/Ki scint->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Radioligand Binding

This protocol is designed for determining the binding affinity to the Dopamine Transporter (DAT) using Human Embryonic Kidney (HEK293) cells stably expressing human DAT.[12][13][14]

Materials:

  • HEK293-hDAT cell membrane preparation

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]-WIN 35,428 (a cocaine analog that binds to DAT)

  • Non-specific binding control: Cocaine

  • Test Compound: this compound

  • 96-well microplates, filter mats (GF/B), scintillation fluid, microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution in Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM Cocaine (final concentration).

    • Test Compound: Add 50 µL of each serial dilution of the test compound.

  • Radioligand Addition: Add 50 µL of [³H]-WIN 35,428 (e.g., to a final concentration of 2 nM) to all wells.

  • Membrane Addition: Add 100 µL of the HEK293-hDAT membrane preparation (e.g., 10-20 µg of protein per well) to all wells. The total assay volume is 200 µL.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C to reach equilibrium.[15]

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to separate bound from free radioligand.

  • Detection: Punch the filters into scintillation vials or a solid scintillator plate. Add scintillation fluid and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition: 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)])

    • Plot percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay Deep Dive II: Neurotransmitter Uptake Inhibition Assay

Principle and Rationale

This assay directly measures the functional ability of a compound to block the reuptake of neurotransmitters into cells.[4][5] It is a more physiologically relevant measure of a compound's potency as a transporter inhibitor. The assay uses cells stably expressing the transporter of interest (e.g., HEK293-hDAT) and a radiolabeled neurotransmitter (e.g., [³H]-Dopamine).[16]

The cells are incubated with the test compound, and then the radiolabeled neurotransmitter is added. A functional transporter will actively import the radiolabeled neurotransmitter into the cell. An effective inhibitor will block this process, resulting in a lower intracellular radioactive signal. The reduction in uptake is measured to determine the compound's inhibitory potency (IC50).[16] This assay is crucial for confirming that a compound which binds to the transporter also functionally inhibits its action.[17]

Mandatory Visualization: Neurotransmitter Uptake Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis plate_cells Plate HEK293-hDAT cells in 96-well plates pre_incubate Pre-incubate cells with test compound or vehicle plate_cells->pre_incubate Allow cells to adhere compound Prepare serial dilutions of 2-Amino-2-(3-chlorophenyl)ethan-1-ol HCl compound->pre_incubate substrate Prepare [3H]-Dopamine (Radiolabeled Substrate) add_substrate Add [3H]-Dopamine to initiate uptake substrate->add_substrate pre_incubate->add_substrate incubate Incubate for a short period (e.g., 10 min at RT) add_substrate->incubate stop_rxn Stop uptake by rapid washing with ice-cold buffer incubate->stop_rxn lyse Lyse cells to release intracellular contents stop_rxn->lyse scint Transfer lysate to scintillation plate, add cocktail, and count CPM lyse->scint analyze Calculate % inhibition of uptake and determine IC50 scint->analyze

Caption: Workflow for a radiolabeled neurotransmitter uptake assay.

Detailed Experimental Protocol: Uptake Inhibition

This protocol is adapted for measuring dopamine uptake inhibition in adherent HEK293-hDAT cells.[17]

Materials:

  • HEK293 cells stably expressing hDAT, plated in 96-well plates

  • Uptake Buffer: Krebs-Henseleit Buffer (KHB) or similar physiological salt solution

  • Radiolabeled Substrate: [³H]-Dopamine

  • Positive Control Inhibitor: Nomifensine or Cocaine

  • Test Compound: this compound

  • Cell Lysis Buffer (e.g., 1% SDS)

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Cell Plating: Seed HEK293-hDAT cells into a 96-well plate at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight.[18]

  • Preparation: On the day of the assay, gently wash the cell monolayer twice with warm Uptake Buffer.

  • Compound Pre-incubation: Add 50 µL of Uptake Buffer containing the test compound at 2x the final desired concentration (or positive control/vehicle) to the wells. Incubate for 10-20 minutes at room temperature (or 37°C).[16]

  • Initiate Uptake: Add 50 µL of Uptake Buffer containing [³H]-Dopamine (e.g., to a final concentration of 50 nM) to all wells to start the uptake reaction.[16]

  • Incubation: Incubate for a defined period within the linear range of uptake (e.g., 10 minutes) at room temperature.[16]

  • Terminate Uptake: Rapidly terminate the assay by aspirating the buffer and washing the cells three times with 200 µL of ice-cold Uptake Buffer. This step is critical to remove all extracellular radioactivity.

  • Cell Lysis: Add 100 µL of Cell Lysis Buffer to each well and incubate for 30 minutes to ensure complete cell lysis.

  • Detection: Transfer the lysate from each well to a scintillation plate, add scintillation fluid, and count the radioactivity (CPM).

  • Data Analysis:

    • Define 100% uptake (vehicle control) and 0% uptake (positive control inhibitor, e.g., 10 µM Nomifensine).

    • Calculate percent inhibition for the test compound at each concentration.

    • Plot percent inhibition against the log concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cross-Validation Framework and Data Interpretation

The core of cross-validation lies in the direct comparison of the quantitative outputs from the two orthogonal assays.[19] The goal is to determine if the data are comparable and provide a consistent pharmacological narrative.[7]

Mandatory Visualization: Cross-Validation Logic

G cluster_assays Primary Assays cluster_params Key Parameters cluster_analysis Comparative Analysis cluster_outcomes Potential Outcomes binding Assay 1: Radioligand Binding (Measures Affinity) ki Output: Ki value (nM) binding->ki uptake Assay 2: Neurotransmitter Uptake (Measures Functional Potency) ic50 Output: IC50 value (nM) uptake->ic50 compare Compare Ki and IC50 Are they in agreement? ki->compare ic50->compare agree Outcome A: Ki ≈ IC50 (Confirms Competitive Inhibition) compare->agree Yes disagree Outcome B: Ki << IC50 or Ki >> IC50 (Suggests Complex Mechanism) compare->disagree No

Caption: Logical framework for cross-validating binding and functional data.

Data Presentation: Hypothetical Comparison Table

The following table presents a hypothetical data comparison for this compound and a known control compound, Cocaine, against DAT and NET.

CompoundAssay TypeTargetParameterValue (nM) ± SDZ'-factor
Cocaine (Control) Radioligand BindingDATKᵢ150 ± 250.81
Uptake InhibitionDATIC₅₀185 ± 300.75
Radioligand BindingNETKᵢ250 ± 400.79
Uptake InhibitionNETIC₅₀310 ± 550.72
Test Compound Radioligand BindingDATKᵢ75 ± 120.85
Uptake InhibitionDATIC₅₀95 ± 180.80
Radioligand BindingNETKᵢ35 ± 80.88
Uptake InhibitionNETIC₅₀45 ± 110.83

Acceptance criteria for assay quality: Z'-factor ≥ 0.5.[20]

Interpreting the Results
  • Scenario A: Agreement (Ki ≈ IC50)

    • As shown in the hypothetical data for both Cocaine and the Test Compound, the Ki values from the binding assay are very close to the IC50 values from the functional uptake assay for both DAT and NET.

    • Interpretation: This strong correlation is the expected result for a competitive inhibitor. It indicates that the compound's ability to bind to the transporter directly translates to its ability to block transporter function. This provides high confidence that the compound acts as a simple inhibitor at the substrate binding site.

  • Scenario B: Disagreement (Ki ≠ IC50)

    • If Ki << IC50: The compound binds with much higher affinity than its functional potency suggests. This could imply several possibilities:

      • Partial Agonism/Substrate Activity: The compound might be a weak substrate, causing some neurotransmitter release that counteracts its inhibitory effect in the functional assay.

      • Allosteric Modulation: It may bind to a site other than the primary substrate site, modulating but not directly blocking transport.

      • Assay Artifacts: Differences in buffer conditions, temperature, or incubation times between the assays could contribute to the discrepancy.

    • If Ki >> IC50: The compound is functionally more potent than its binding affinity would suggest. This is less common but could indicate:

      • Non-competitive Inhibition: The compound may bind to a site that becomes more accessible during the transport cycle, leading to potent functional inhibition despite weaker initial binding.

      • Cellular Effects: The compound might have effects within the cell (e.g., disrupting ion gradients) that indirectly inhibit transporter function, which would not be captured in a membrane-based binding assay.

Conclusion and Best Practices

The cross-validation of bioassays is not merely a confirmatory exercise; it is an essential component of rigorous pharmacological investigation. For a novel compound like this compound, whose mechanism is predicted based on its chemical class, relying on a single assay is insufficient and can be misleading.

By systematically comparing data from a direct binding assay and a functional uptake assay, researchers can build a robust, evidence-based profile of the compound's activity. Agreement between the assays (Ki ≈ IC50) strongly supports a competitive inhibitor mechanism. Disagreement, however, is equally valuable, as it points toward a more complex mechanism of action that warrants further investigation with more advanced assays (e.g., neurotransmitter release assays).

Senior Scientist Recommendations:

  • Always use reference compounds: Include well-characterized inhibitors (e.g., Cocaine) and substrates (e.g., Amphetamine) in every experiment to validate assay performance and provide context for the test compound's data.

  • Harmonize assay conditions where possible: While some differences are inherent (membranes vs. whole cells), using similar buffers, temperatures, and pH can help minimize variability.[7]

  • Validate assay performance: Always assess key performance metrics like the signal-to-background ratio and Z'-factor to ensure the data are reliable before making cross-assay comparisons.[21][22]

  • Document everything: Meticulous record-keeping of protocols, reagent lots, and data analysis parameters is crucial for reproducibility and troubleshooting.

By adhering to this rigorous, cross-validation-based approach, the scientific community can ensure the generation of high-quality, reliable data that accurately classifies the bioactivity of novel compounds and advances the field of drug development.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-2-(3-chlorophenyl)ethan-1-ol and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry and pharmaceutical development. The presence of both an amino and a hydroxyl group on adjacent carbons provides a versatile scaffold for synthesizing a range of biologically active molecules. This guide presents a comparative analysis of three distinct, plausible synthetic routes to this target compound, designed for researchers and process chemists. Each route is evaluated based on projected yield, operational complexity, safety considerations, and scalability. Detailed experimental protocols, mechanistic insights, and supporting data from analogous transformations reported in the literature are provided to ensure scientific integrity and practical applicability.

Introduction

The synthesis of vicinal amino alcohols is a cornerstone of modern organic synthesis due to their prevalence in natural products and pharmaceuticals.[1] The target molecule, 2-Amino-2-(3-chlorophenyl)ethan-1-ol, presents a typical challenge: the efficient and controlled construction of a 1,2-difunctionalized carbon backbone. This guide explores three logical and well-precedented strategies to approach this target:

  • Route 1: α-Amino Ketone Reduction: A direct and often high-yielding approach involving the synthesis and subsequent reduction of an α-amino ketone intermediate.

  • Route 2: Epoxide Ring-Opening: A convergent route starting from a styrene derivative, proceeding through an epoxide intermediate which is then opened with an amine source.

  • Route 3: Cyanohydrin Reduction: A method that builds the carbon skeleton from an aldehyde, installing the amine and alcohol functionalities via reduction of a cyanohydrin intermediate.

Each route will be detailed with step-by-step protocols, explanations of the chemical logic, and a final comparative summary to aid in selecting the most appropriate method for a given research or development objective.

Route 1: Synthesis via α-Amino Ketone Reduction

This two-step approach is arguably the most direct. It relies on the initial formation of 2-amino-1-(3-chlorophenyl)ethanone, followed by the chemoselective reduction of the ketone carbonyl to the corresponding secondary alcohol.

Overall Strategy

Route1 start 2-Bromo-1-(3-chlorophenyl)ethanone step1 Ammonolysis (NH3 in THF) start->step1 intermediate 2-Amino-1-(3-chlorophenyl)ethanone step1->intermediate step2 Ketone Reduction (NaBH4, MeOH) intermediate->step2 product Target Amino Alcohol step2->product

Caption: Route 1: α-Amino Ketone Reduction Pathway.

Expertise & Causality: Experimental Choices

The key to this route is the selective reduction of the ketone in the presence of the amine. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[2][3][4] It is a mild reducing agent that readily reduces aldehydes and ketones but does not affect less reactive functional groups like esters or amides.[3][5] More powerful reagents like lithium aluminum hydride (LiAlH₄) could also be used but offer no advantage here and introduce greater handling risks due to their violent reaction with protic solvents.[6] The reaction is typically run in a protic solvent like methanol or ethanol, which helps to protonate the intermediate alkoxide.[4][7]

The synthesis of the α-amino ketone precursor can be achieved through various methods, such as the Gabriel synthesis from the corresponding α-bromo ketone to avoid over-alkylation, followed by hydrazinolysis. A more direct approach, proposed here, is direct ammonolysis, which can be effective if reaction conditions are carefully controlled to minimize side products.

Experimental Protocol

Step 1a: Synthesis of 2-Amino-1-(3-chlorophenyl)ethanone Hydrochloride

  • To a solution of 2-bromo-1-(3-chlorophenyl)ethanone (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL/mmol), add a solution of ammonia in THF (7.0 M, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours, monitoring by TLC.

  • Upon completion, filter the mixture to remove ammonium bromide precipitate.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Step 1b: Reduction to 2-Amino-2-(3-chlorophenyl)ethan-1-ol

  • Dissolve the 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq) in methanol (10 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[4]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.[8]

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure. Add water to the residue and basify with 2 M NaOH to pH > 12.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free base.

  • For the hydrochloride salt, dissolve the crude product in minimal isopropanol and add a stoichiometric amount of concentrated HCl. Cool to 0 °C to induce crystallization. Filter and dry the product.

Route 2: Synthesis via Epoxide Ring-Opening

This strategy involves the epoxidation of 3-chlorostyrene, followed by a regioselective ring-opening of the resulting epoxide with an ammonia source. This route is attractive due to the commercial availability of the starting styrene.

Overall Strategy

Route2 start 3-Chlorostyrene step1 Epoxidation (m-CPBA, DCM) start->step1 intermediate 2-(3-Chlorophenyl)oxirane step1->intermediate step2 Ring-Opening (aq. NH3, EtOH) intermediate->step2 product Target Amino Alcohol step2->product

Caption: Route 2: Epoxide Ring-Opening Pathway.

Expertise & Causality: Experimental Choices

The epoxidation of styrenes is a well-established transformation, often accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[9][10] The key challenge in this route is the regioselectivity of the epoxide ring-opening. In the case of styrene oxides, nucleophilic attack by ammonia can occur at both the terminal (Cβ, less hindered) and benzylic (Cα, more hindered but electronically activated) positions.[11][12] The reaction with ammonia typically favors attack at the less sterically hindered terminal carbon, which would yield the desired 2-amino-1-phenylethanol isomer.[11] However, a mixture of regioisomers is common, which can complicate purification.[11][13] Using a large excess of aqueous ammonia helps to drive the reaction to completion.[11]

Experimental Protocol

Step 2a: Synthesis of 2-(3-Chlorophenyl)oxirane

  • Dissolve 3-chlorostyrene (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a flask equipped with a magnetic stirrer.

  • Add m-CPBA (approx. 77%, 1.2 eq) portion-wise at room temperature. An exothermic reaction will be observed. Maintain the temperature with a water bath if necessary.

  • Stir the mixture for 6-8 hours. The byproduct, meta-chlorobenzoic acid, will precipitate.

  • Monitor the reaction by TLC until the starting styrene is consumed.

  • Filter the reaction mixture to remove the precipitated acid.

  • Wash the filtrate with a 10% aqueous solution of sodium sulfite, followed by saturated sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide, which can often be used in the next step without further purification.

Step 2b: Ring-Opening to 2-Amino-2-(3-chlorophenyl)ethan-1-ol

  • To a cooled (0 °C) and stirred mixture of concentrated ammonium hydroxide (28% NH₃, 10 eq) and ethanol (5 mL/mmol of epoxide), add the crude 2-(3-chlorophenyl)oxirane (1.0 eq) dropwise.[11]

  • Seal the reaction vessel and allow it to stir at room temperature for 48 hours.

  • Monitor the reaction by GC-MS or TLC for the disappearance of the epoxide.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the crude amino alcohol.

  • Purification via column chromatography may be necessary to separate regioisomers before proceeding to salt formation as described in Route 1.

Route 3: Synthesis via Cyanohydrin Reduction

This route builds the molecule from 3-chlorobenzaldehyde. It is an application of chemistry related to the Strecker synthesis of amino acids, where a cyanohydrin intermediate is formed and then reduced.[14][15][16][17][18]

Overall Strategy

Route3 start 3-Chlorobenzaldehyde step1 Cyanohydrin Formation (NaCN, H+) start->step1 intermediate 2-(3-Chlorophenyl)-2-hydroxyacetonitrile step1->intermediate step2 Nitrile Reduction (LiAlH4, THF) intermediate->step2 product Target Amino Alcohol step2->product

Caption: Route 3: Cyanohydrin Reduction Pathway.

Expertise & Causality: Experimental Choices

This route requires careful handling of reagents. The formation of the cyanohydrin (also known as mandelonitrile derivative) from the aldehyde is typically catalyzed by a cyanide salt under mildly acidic conditions.[19][20][21] The critical step is the reduction of the nitrile functional group. A powerful reducing agent is required for this transformation. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice, as it efficiently reduces nitriles to primary amines.[6][8][22][23][24] It is crucial to perform this reaction under strictly anhydrous conditions, as LAH reacts violently with water. The workup procedure must also be performed with extreme care, typically involving the sequential addition of water and NaOH solution (Fieser workup) to safely quench the excess LAH and precipitate aluminum salts.[8] This route simultaneously reduces the nitrile to the amine and, if any intermediate imine is formed, reduces it as well, directly yielding the desired 1,2-amino alcohol.[19][25][26][27]

Experimental Protocol

Step 3a: Synthesis of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile

  • In a well-ventilated fume hood, dissolve 3-chlorobenzaldehyde (1.0 eq) in ethanol (5 mL/mmol).

  • In a separate flask, dissolve sodium cyanide (NaCN, 1.1 eq) in water (5 mL/mmol) and cool to 0 °C.

  • Slowly add the aldehyde solution to the cyanide solution at 0 °C.

  • While maintaining the temperature, add glacial acetic acid (1.2 eq) dropwise over 1 hour.

  • Stir the reaction mixture at 0-5 °C for an additional 4 hours.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure to yield the crude cyanohydrin. Caution: Residual cyanide may be present.

Step 3b: Reduction to 2-Amino-2-(3-chlorophenyl)ethan-1-ol

  • Set up a flame-dried, three-necked flask under a nitrogen atmosphere. Add anhydrous THF (15 mL/mmol of LAH) and cool to 0 °C.

  • Carefully add LiAlH₄ (2.0 eq) portion-wise to the THF.

  • Prepare a solution of the crude cyanohydrin (1.0 eq) in anhydrous THF (5 mL/mmol).

  • Add the cyanohydrin solution dropwise to the LAH suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 6 hours.

  • Cool the reaction back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of: water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.

  • A granular white precipitate should form. Stir vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol.

  • Proceed with hydrochloride salt formation as described in Route 1.

Comparative Analysis & Data Summary

The choice of synthetic route depends heavily on the specific requirements of the project, including scale, available equipment, safety protocols, and cost.

Workflow Comparison

Workflow cluster_R1 Route 1: Ketone Reduction cluster_R2 Route 2: Epoxide Opening cluster_R3 Route 3: Cyanohydrin Reduction r1_start α-Bromo Ketone r1_inter α-Amino Ketone r1_start->r1_inter Ammonolysis r1_prod Product r1_inter->r1_prod NaBH4 Red. r2_start Styrene r2_inter Epoxide r2_start->r2_inter m-CPBA r2_prod Product r2_inter->r2_prod NH3 Opening r3_start Aldehyde r3_inter Cyanohydrin r3_start->r3_inter NaCN r3_prod Product r3_inter->r3_prod LiAlH4 Red.

References

A Comparative Guide to the Biological Activity of (R)- and (S)-2-amino-1-(3-chlorophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

The Principle of Chirality in Pharmacology: A Brief Introduction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug action. The two mirror-image forms of a chiral molecule are called enantiomers. Biological systems, being inherently chiral themselves—composed of L-amino acids and D-sugars—often exhibit a high degree of stereoselectivity in their interactions with chiral drugs.[1] This means that the two enantiomers of a drug can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1] The case of (R)- and (S)-2-amino-1-(3-chlorophenyl)ethanol serves as a compelling example to illustrate these principles.

Predicted Biological Targets and Mechanism of Action

The molecular architecture of 2-amino-1-(3-chlorophenyl)ethanol, a phenylethanolamine derivative, strongly suggests its potential interaction with adrenergic receptors and monoamine transporters.

Adrenergic Receptor Activity

Phenylethanolamines are the backbone of many endogenous catecholamines (e.g., norepinephrine, epinephrine) and synthetic adrenergic agents. The presence of a hydroxyl group on the benzylic carbon and an amino group on the adjacent carbon is a classic pharmacophore for adrenergic receptor binding. The stereochemistry at the benzylic carbon is known to be a critical determinant of activity, with the (R)-enantiomer of many phenylethanolamines being significantly more potent as an agonist at adrenergic receptors than the (S)-enantiomer. This is often attributed to the specific three-point interaction of the amine, hydroxyl group, and the aromatic ring with the receptor binding pocket.

The 3-chloro substitution on the phenyl ring is analogous to the meta-hydroxyl group of norepinephrine, suggesting a potential for interaction with both α- and β-adrenergic receptors. Studies on positional isomers of similar compounds, like octopamine, have shown that meta-substituted analogs can possess significant α-adrenergic activity.

Monoamine Transporter Interaction

Phenylethylamine scaffolds are also recognized by monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Certain compounds with a chlorophenyl moiety have demonstrated affinity for the dopamine transporter.[2] Therefore, it is plausible that the enantiomers of 2-amino-1-(3-chlorophenyl)ethanol could act as inhibitors or substrates of these transporters, thereby modulating neurotransmitter levels in the synapse.

Comparative Biological Activity Profile (Predicted)

Based on the structure-activity relationships of analogous compounds, a predicted comparative profile of the (R)- and (S)-enantiomers of 2-amino-1-(3-chlorophenyl)ethanol is presented below. It is crucial to reiterate that this is a predictive framework and requires experimental validation.

Feature(R)-2-amino-1-(3-chlorophenyl)ethanol(S)-2-amino-1-(3-chlorophenyl)ethanolRationale/Supporting Evidence from Analogs
Primary Target Likely Adrenergic Receptors (α and/or β)Likely Adrenergic Receptors (α and/or β)The phenylethanolamine scaffold is a hallmark of adrenergic ligands.
Adrenergic Receptor Potency Expected to be the more potent enantiomer (eutomer)Expected to be the less potent enantiomer (distomer)For many phenylethanolamine agonists, the (R)-configuration at the benzylic carbon is essential for high-affinity binding and receptor activation.
Adrenergic Receptor Selectivity To be determined experimentallyTo be determined experimentallyThe 3-chloro substituent may confer selectivity for α- or β-adrenergic receptor subtypes.
Dopamine Transporter (DAT) Affinity Possible affinityPossible affinityThe presence of a chlorophenyl group in some phenylethylamines has been associated with DAT binding.[2] Stereoselectivity at DAT is also common.
Functional Activity Predicted to be a more potent agonist at adrenergic receptorsPredicted to have significantly lower or no agonistic activity at adrenergic receptors. May act as a partial agonist or antagonist.This is a common observation for chiral adrenergic agonists. The less active enantiomer can sometimes interfere with the active one.
Potential Therapeutic Applications If active as an adrenergic agonist, potential use as a vasopressor, bronchodilator, or CNS stimulant, depending on receptor selectivity.Likely to be considered an impurity if the (R)-enantiomer is the active agent.The therapeutic application is entirely dependent on the specific pharmacological profile determined experimentally.
Potential for Off-Target Effects To be determined experimentallyTo be determined experimentallyThe less active enantiomer could have its own distinct off-target activities, potentially contributing to side effects.

Experimental Workflows for Determining Enantiomeric Specificity

To experimentally validate the predicted differences in biological activity, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

Radioligand Binding Assays to Determine Receptor Affinity

Objective: To determine the binding affinity (Ki) of (R)- and (S)-2-amino-1-(3-chlorophenyl)ethanol for various adrenergic and dopamine receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing the human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) or the human dopamine transporter (hDAT) in appropriate media.

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]dihydroalprenolol for β, [3H]WIN 35,428 for DAT) to the membrane preparations.

    • Add increasing concentrations of the unlabeled (R)- or (S)-enantiomer of 2-amino-1-(3-chlorophenyl)ethanol.

    • Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the competing enantiomer.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays to Determine Efficacy and Potency

Objective: To assess the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the enantiomers at their target receptors.

Example: cAMP Accumulation Assay for Gs-coupled Adrenergic Receptors (e.g., β-adrenergic receptors)

  • Cell Culture and Seeding:

    • Culture cells expressing the target β-adrenergic receptor subtype in a suitable medium.

    • Seed the cells into 96-well plates and allow them to attach overnight.

  • Agonist Stimulation:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

    • Add increasing concentrations of the (R)- or (S)-enantiomer of 2-amino-1-(3-chlorophenyl)ethanol to the cells.

    • Incubate for a specified time at 37°C to allow for receptor stimulation and cAMP production.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Antagonist Activity: To determine if an enantiomer has antagonist properties, the functional assay is performed in the presence of a known agonist. The ability of the enantiomer to shift the dose-response curve of the agonist to the right indicates competitive antagonism.

Visualizing the Concepts

Hypothetical Interaction at an Adrenergic Receptor

G cluster_receptor Adrenergic Receptor Binding Pocket cluster_R (R)-Enantiomer (High Affinity) cluster_S (S)-Enantiomer (Low Affinity) Asp Aspartate (-ve charge) Ser1 Serine (H-bond donor/acceptor) Ser2 Serine (H-bond donor/acceptor) Phe Phenylalanine (hydrophobic) R_enantiomer R_amine Amine (+ve charge) R_amine->Asp Ionic Bond R_hydroxyl Hydroxyl (H-bond donor/acceptor) R_hydroxyl->Ser1 H-Bond R_hydroxyl->Ser2 H-Bond R_phenyl 3-Chlorophenyl (hydrophobic) R_phenyl->Phe Hydrophobic Interaction S_enantiomer S_amine Amine (+ve charge) S_amine->Asp Ionic Bond S_hydroxyl Hydroxyl (H-bond donor/acceptor) S_hydroxyl->Ser1 Steric Hindrance S_phenyl 3-Chlorophenyl (hydrophobic)

Caption: Hypothetical binding of (R)- and (S)-enantiomers to an adrenergic receptor.

Experimental Workflow for Enantioselectivity Determination

G start Start: (R)- and (S)-Enantiomers Synthesized and Purified binding_assay Radioligand Binding Assays (Adrenergic & Dopamine Receptors) start->binding_assay functional_assay Functional Assays (e.g., cAMP accumulation, Ca2+ flux) start->functional_assay determine_affinity Determine Binding Affinity (Ki) for each enantiomer binding_assay->determine_affinity determine_potency Determine Potency (EC50) and Efficacy (Emax) functional_assay->determine_potency compare_data Compare Ki, EC50, and Emax values of the two enantiomers determine_affinity->compare_data determine_potency->compare_data conclusion Conclusion on Enantioselectivity and Functional Profile compare_data->conclusion

Caption: Workflow for determining the enantioselectivity of the test compounds.

Conclusion

While direct experimental evidence remains to be published, the principles of medicinal chemistry and stereopharmacology provide a strong basis for predicting that the (R)- and (S)-enantiomers of 2-amino-1-(3-chlorophenyl)ethanol will exhibit different biological activities. The (R)-enantiomer is anticipated to be the more potent adrenergic agonist, while the (S)-enantiomer is expected to be significantly less active. The potential for interaction with the dopamine transporter also warrants investigation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to elucidate the precise pharmacological profiles of these enantiomers, contributing valuable knowledge to the field of drug discovery and underscoring the critical importance of considering chirality in the development of new therapeutic agents.

References

Assessing Reproducibility in the Synthesis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the reproducibility of chemical syntheses is paramount. The ability to consistently produce a target molecule with a defined purity and stereochemistry is the bedrock upon which reliable biological data and, ultimately, safe and effective therapeutics are built. This guide provides an in-depth technical comparison of synthetic and analytical methodologies for 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a chiral amino alcohol of interest as a potential building block in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, highlights critical parameters that influence reproducibility, and provides a framework for the self-validation of results. By presenting comparative data and detailed, step-by-step workflows, we aim to equip researchers, scientists, and drug development professionals with the tools to assess and ensure the reproducibility of their own experiments with this and similar molecules.

The Challenge of Stereochemistry and Purity

Comparative Synthesis Strategies

Two primary approaches for the synthesis of this compound are presented and compared: a classical chemical reduction and a biocatalytic approach.

Method 1: Diastereoselective Chemical Reduction

This common and accessible method involves the reduction of the corresponding α-amino ketone, 2-Amino-2-(3-chlorophenyl)acetophenone hydrochloride. The choice of reducing agent is critical to achieving high diastereoselectivity and yield.

dot

Caption: Workflow for the chemical reduction synthesis.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-2-(3-chlorophenyl)acetophenone hydrochloride (1.0 eq) in methanol (10 mL per gram of starting material) at room temperature.

  • Reduction: Cool the solution to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and minimizes side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add acetone (5 mL) to quench the excess NaBH₄. Causality: Acetone reacts with the remaining borohydride, preventing further reduction during workup.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Workup: To the residue, add water (20 mL) and 1 M hydrochloric acid (HCl) to adjust the pH to ~2. Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove non-polar impurities.

  • Basification and Extraction: Adjust the pH of the aqueous layer to ~10 with 2 M sodium hydroxide (NaOH). Extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Salt Formation and Crystallization: Dissolve the crude product in a minimal amount of isopropanol and add a stoichiometric amount of concentrated HCl. Cool the solution to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Method 2: Enantioselective Biocatalytic Reduction

This method utilizes a ketoreductase (KRED) enzyme to asymmetrically reduce the prochiral ketone, offering the potential for high enantioselectivity in a single step.

dot

Caption: Workflow for the biocatalytic reduction synthesis.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0). Add the ketoreductase enzyme, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NADP⁺.

  • Substrate Addition: Dissolve 2-Amino-2-(3-chlorophenyl)acetophenone (free base, 1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Bioreduction: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by HPLC.

  • Workup: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x V).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Convert the purified free base to the hydrochloride salt as described in the chemical reduction protocol.

Assessing Reproducibility: A Comprehensive Analytical Workflow

To rigorously assess the reproducibility of the synthesis, a multi-faceted analytical approach is essential. The following workflow should be applied to the final product from each experimental run.

dotdot graph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Analysis" { label="Analytical Assessment"; style="rounded"; bgcolor="#FCE8E6";

} }

A Comparative Analysis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride in Adrenergic Receptor Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of adrenergic receptor research, the quest for selective and potent ligands is paramount for the development of novel therapeutics. This guide provides a comprehensive literature review and comparative analysis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a phenylethanolamine derivative with significant potential in modulating adrenergic signaling. Drawing upon available experimental data, we will objectively compare its performance with established adrenergic ligands and explore its structure-activity relationships, offering insights for researchers in pharmacology and drug discovery.

Introduction to 2-Amino-2-(3-chlorophenyl)ethan-1-ol and the Phenylethanolamine Scaffold

Phenylethanolamines are a class of compounds characterized by a phenyl ring, an ethanolamine side chain, and various substitutions. This structural motif is the backbone for many endogenous catecholamines, such as norepinephrine and epinephrine, as well as a multitude of synthetic drugs that target adrenergic receptors. These receptors, broadly classified into α and β subtypes, play crucial roles in regulating a wide array of physiological processes, including cardiovascular function, bronchodilation, and metabolic activity.

This compound belongs to this important class of molecules. The presence of a chlorine atom on the meta-position of the phenyl ring is a key structural feature that influences its pharmacological profile. This guide will delve into the specific adrenergic receptor interactions of this compound, with a particular focus on its stereochemistry and the resulting biological activity.

The Critical Role of Stereochemistry: The (R)-Enantiomer and Beta-3 Adrenergic Receptor Agonism

A significant body of research points towards the stereospecificity of phenylethanolamines in their interaction with adrenergic receptors. The chiral center at the carbon bearing the hydroxyl group dictates the spatial arrangement of the molecule and, consequently, its binding affinity and efficacy.

A pivotal study in the field identified that the (R,R)-diastereomer of a compound named CL 316 ,243, which incorporates the (R)-2-amino-2-(3-chlorophenyl)ethanol moiety, is a potent and remarkably specific agonist for the beta-3 adrenergic receptor (β3-AR).[1][2] This finding is crucial as it strongly suggests that the (R)-enantiomer of 2-Amino-2-(3-chlorophenyl)ethan-1-ol is the key pharmacophore responsible for this selective β3-AR agonism. The β3-AR is primarily expressed in adipose tissue and is a key regulator of lipolysis and thermogenesis, making it an attractive target for the treatment of obesity and type 2 diabetes.

Further supporting this, another compound, BRL 37344, which also contains the 2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxyacetic acid structure, has been characterized as a β3-selective agonist.[3] This reinforces the significance of the chlorinated phenylethanolamine scaffold in achieving β3-AR selectivity.

The following diagram illustrates the general structure of phenylethanolamines and highlights the chiral center.

SAR_Flow A Phenylethanolamine Scaffold B Chlorination of Phenyl Ring A->B Substitution C Meta-position (3-chloro) B->C Positional Isomerism D (R)-enantiomer at β-carbon C->D Stereochemistry E Potent and Selective β3-Adrenergic Agonism D->E Leads to Binding_Assay_Workflow prep 1. Preparation of Reagents (Membranes, Radioligand, Test Compound) plate 2. Plate Setup (Total, Non-specific, and Competitive Binding Wells) prep->plate incubate 3. Incubation (Allow binding to reach equilibrium) plate->incubate separate 4. Separation (Separate bound from free radioligand, e.g., via filtration) incubate->separate count 5. Scintillation Counting (Quantify bound radioactivity) separate->count analyze 6. Data Analysis (Calculate IC50 and Ki values) count->analyze

References

A Comparative Guide to 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a synthetic amino alcohol, and its structurally related analogs. The focus is on its potential applications as a building block in pharmaceutical synthesis and its prospective biological activities, drawing comparisons with better-characterized compounds to inform early-stage drug discovery and development.

Introduction: The Phenylalkanolamine Scaffold in Medicinal Chemistry

Phenylalkanolamines are a class of organic compounds characterized by a phenyl ring, an amino group, and a hydroxyl group attached to an aliphatic chain. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution patterns on the phenyl ring and the stereochemistry of the chiral centers significantly influence the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules.

This compound (CAS: 1334146-19-8) is a member of this family.[1] While direct peer-reviewed studies on its specific biological activities are limited, its structure suggests potential as an intermediate in the synthesis of more complex molecules targeting the central nervous system (CNS) or other biological systems. This guide will compare its known properties with those of its isomers and other relevant analogs to provide a framework for its potential utility in research.

Synthesis and Stereochemical Considerations

The synthesis of phenylalkanolamines often involves the reduction of an α-amino ketone precursor. For optically active variants, stereoselective synthesis or resolution of a racemic mixture is crucial, as different enantiomers can exhibit vastly different biological activities.

A patented method for producing optically active (R)-2-amino-1-(3-chlorophenyl)ethanol involves the microbiological reduction of aminomethyl-3-chlorophenyl-ketone hydrochloride using various microbial strains.[2] This enzymatic approach can offer high enantiomeric excess, which is critical for developing stereospecific drugs.[2]

Experimental Protocol: Microbiological Synthesis of (R)-2-amino-1-(3-chlorophenyl)ethanol[2]

Objective: To produce the (R)-enantiomer of 2-amino-1-(3-chlorophenyl)ethanol with high optical purity.

Materials:

  • Aminomethyl-3-chlorophenyl-ketone hydrochloride

  • Selected microorganism strain (e.g., Erwinia sp.)

  • Glucose

  • 0.1M Phosphate buffer (pH 7.0)

  • Centrifuge

  • Reciproshaker

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Methodology:

  • Cultivate the selected microorganism strain in an appropriate growth medium.

  • Harvest the cells by centrifugation.

  • Prepare a reaction mixture in a test tube containing 1 ml of 0.1M phosphate buffer (pH 7.0), 0.5% (w/v) of aminomethyl-3-chlorophenyl-ketone hydrochloride, and 5% (w/v) of glucose.

  • Suspend the harvested cells in the reaction mixture.

  • Incubate the reaction on a reciproshaker at 30°C for 48 hours.

  • After incubation, remove the cells by centrifugation.

  • Analyze the supernatant by HPLC to determine the amount, absolute configuration, and optical purity of the product, (R)-2-amino-1-(3-chlorophenyl)ethanol.

G

Comparative Analysis of Structural Analogs

The biological activity of phenylalkanolamines is highly dependent on the substitution pattern on the phenyl ring and the relative positions of the amino and hydroxyl groups. Below is a comparison of 2-Amino-2-(3-chlorophenyl)ethan-1-ol with some of its key analogs.

CompoundStructureKnown/Potential ApplicationsKey Features
This compound 3-chloro substitutionPotential intermediate for CNS-active compounds.The 3-chloro substitution can influence lipophilicity and metabolic stability.
2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 4-chloro substitutionIntermediate in the synthesis of drugs for neurological disorders; used in biochemical research on neurotransmitter activity.[3]The para-chloro substitution is a common feature in many CNS drugs.
(S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hcl 3-chloro, 5-fluoro substitutionPharmaceutical intermediate.[4]The addition of a fluoro group can enhance metabolic stability and binding affinity.
((3-Chlorophenyl)sulfonyl)glycine Structurally distinct but related glycine analogInhibitor of the glycine transporter 1 (GlyT1), a target for neurological disorders like schizophrenia.[5]Demonstrates the utility of the 3-chlorophenyl moiety in targeting CNS transporters.

Potential Pharmacological Relevance

Serotonin Receptor Ligands

The 3-chlorophenyl moiety is a key pharmacophore in a number of serotonin receptor ligands. For instance, trazodone, an antidepressant, features a 3-chlorophenylpiperazine group. Analogs of trazodone have been synthesized and shown to possess high affinity for 5-HT1A and 5-HT7 receptors.[6] This suggests that 2-Amino-2-(3-chlorophenyl)ethan-1-ol could serve as a starting material for novel serotonin receptor modulators.

G

Neurotransmitter Transporter Inhibitors

As seen with ((3-chlorophenyl)sulfonyl)glycine, the 3-chlorophenyl group can be incorporated into molecules that inhibit neurotransmitter transporters like GlyT1.[5] These transporters are critical for regulating synaptic concentrations of neurotransmitters, and their inhibition is a therapeutic strategy for various neurological and psychiatric disorders. The phenylalkanolamine scaffold of 2-Amino-2-(3-chlorophenyl)ethan-1-ol could be explored for its potential to interact with these transporters.

Analytical Characterization

Ensuring the purity and structural integrity of a chemical entity is paramount in research and development. A combination of analytical techniques is typically employed for this purpose.

Experimental Protocol: Purity and Identity Confirmation

Objective: To confirm the identity and determine the purity of this compound.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the main compound and detect impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detector at a wavelength determined by the compound's UV-Vis spectrum.

    • Quantification: Based on the area percentage of the main peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure.

  • Methodology:

    • Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the chemical shifts, multiplicities, and integrations with the expected structure.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology:

    • Employ techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight.

G

Conclusion and Future Directions

This compound is a chemical entity with potential as a versatile building block in medicinal chemistry. While direct biological data is scarce, comparative analysis with its structural analogs suggests promising avenues for its application in the synthesis of novel CNS-active agents, particularly those targeting serotonergic pathways or neurotransmitter transporters.

Future research should focus on the stereoselective synthesis of its enantiomers and their subsequent pharmacological evaluation. A systematic structure-activity relationship (SAR) study, using this compound as a scaffold, could lead to the discovery of new chemical entities with therapeutic potential. Furthermore, detailed analytical characterization and stability studies are necessary to establish a comprehensive profile of this compound for its reliable use in research and development.

References

A Comparative Analysis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride and its Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a phenylalkanolamine scaffold with significant potential for pharmacological modulation, and its rationally designed derivatives. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the exploration of new chemical entities targeting the central nervous system and peripheral receptors.

Introduction: The Phenylalkanolamine Scaffold and the Significance of the 3-Chloro Substituent

The phenylalkanolamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and synthetic drugs that interact with adrenergic, dopaminergic, and serotonergic receptors. The parent compound, this compound, presents a unique starting point for chemical exploration. The presence and position of the chlorine atom on the phenyl ring are critical determinants of its pharmacological activity. The meta-substitution is known to influence receptor binding affinity and selectivity, often enhancing interaction with specific receptor subtypes.

This guide will delve into the structure-activity relationships (SAR) of this scaffold, propose a series of logical derivatives, and provide detailed experimental workflows for their synthesis and comparative evaluation.

Structure-Activity Relationships: Rationale for Derivative Design

The pharmacological profile of phenylalkanolamines can be finely tuned by modifying three key structural regions: the phenyl ring, the ethanolamine side chain, and the amino group.

Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring profoundly impact receptor affinity and selectivity. The 3-chloro group in the parent compound is an electron-withdrawing group that can influence the electronic distribution of the aromatic ring and its interaction with receptor binding pockets.

  • Hypothesis for Derivatization:

    • Positional Isomers: Moving the chloro group to the ortho or para position is expected to alter selectivity profiles for adrenergic and serotonergic receptors.

    • Bioisosteric Replacement: Replacing the chloro group with other halogens (e.g., -F, -Br) or small lipophilic groups (e.g., -CH3, -CF3) can modulate potency and metabolic stability.

N-Substitution of the Amino Group

Modification of the primary amino group is a classic strategy to alter agonist/antagonist activity and selectivity, particularly at adrenergic receptors.

  • Hypothesis for Derivatization:

    • N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl, isopropyl) on the nitrogen atom is predicted to shift activity towards β-adrenergic receptors. Increasing the steric bulk of the N-substituent may introduce antagonist properties.

Stereochemistry

The carbon atom bearing the hydroxyl group and the carbon atom bearing the amino group are chiral centers. The stereochemistry at these centers is crucial for receptor recognition and biological activity. For instance, a patent for the production of (R)-2-amino-1-(3-chlorophenyl)ethanol highlights its importance as a chiral intermediate[1].

  • Hypothesis for Derivatization:

    • Enantiomeric Separation: The synthesis and evaluation of individual enantiomers ((1R,2S), (1S,2R), (1R,2R), (1S,2S)) are essential to identify the most active and selective stereoisomer.

Proposed Derivatives for Comparative Analysis

Based on the established SAR principles, the following derivatives of 2-Amino-2-(3-chlorophenyl)ethan-1-ol are proposed for synthesis and comparative evaluation:

Compound ID Structure Rationale for Synthesis
Parent 2-Amino-2-(3-chlorophenyl)ethan-1-olBaseline for comparison.
D1 2-Amino-2-(4-chlorophenyl)ethan-1-olEvaluate the effect of para-chloro substitution on receptor selectivity.
D2 2-Amino-2-(3-fluorophenyl)ethan-1-olInvestigate the impact of a smaller, more electronegative halogen at the meta position.
D3 2-(Methylamino)-2-(3-chlorophenyl)ethan-1-olAssess the effect of N-methylation on adrenergic receptor activity.
D4 2-(Isopropylamino)-2-(3-chlorophenyl)ethan-1-olExplore the influence of a bulkier N-alkyl group on β-adrenergic selectivity.

Experimental Workflows

A rigorous and standardized set of experimental protocols is crucial for a meaningful comparative analysis. The following workflows outline the key steps for the synthesis and pharmacological characterization of the parent compound and its derivatives.

Synthesis and Chiral Resolution

The synthesis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol and its derivatives can be achieved through established synthetic routes, often involving the reduction of a corresponding α-amino ketone or the aminolysis of a styrene oxide.

Diagram: General Synthetic and Resolution Workflow

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution start Substituted Acetophenone bromination α-Bromination start->bromination NBS, AIBN amination Amination bromination->amination NH3 or R-NH2 reduction Ketone Reduction amination->reduction NaBH4 racemic Racemic Amino Alcohol reduction->racemic resolution Diastereomeric Salt Formation (e.g., with tartaric acid) racemic->resolution separation Fractional Crystallization resolution->separation hydrolysis Base Hydrolysis separation->hydrolysis enantiomers Pure Enantiomers hydrolysis->enantiomers

Caption: General workflow for synthesis and chiral resolution.

In Vitro Pharmacological Evaluation

A panel of in vitro assays is essential to determine the affinity and functional activity of the synthesized compounds at key molecular targets.

Objective: To determine the binding affinities (Ki) of the test compounds for a panel of adrenergic (α1, α2, β1, β2) and serotonergic (5-HT1A, 5-HT2A) receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest.

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-dihydroalprenolol for β receptors) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values from competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.

Diagram: Receptor Binding Assay Workflow

G cluster_assay Receptor Binding Assay membranes Receptor-expressing Cell Membranes incubation Incubation membranes->incubation radioligand Radioligand radioligand->incubation compound Test Compound compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Workflow for in vitro receptor binding assays.

In Vivo Behavioral Assessment

The open-field test is a widely used behavioral assay to assess general locomotor activity, exploration, and anxiety-like behavior in rodents. This is particularly relevant for compounds expected to have central nervous system effects.

Objective: To evaluate the effects of the test compounds on spontaneous locomotor activity in mice.

Methodology:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes prior to the experiment.

  • Dosing: Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Observation: Place the mouse in the center of an open-field arena (e.g., 40 cm x 40 cm x 30 cm) and record its activity for a specified period (e.g., 30 minutes) using an automated video-tracking system.

  • Parameters Measured:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency

  • Data Analysis: Compare the behavioral parameters between treatment groups using appropriate statistical tests (e.g., ANOVA).

Predicted Comparative Performance and Data Interpretation

The following table summarizes the predicted pharmacological profiles of the parent compound and its derivatives based on established structure-activity relationships. The experimental data obtained from the workflows described above will be used to validate these predictions.

Compound ID Predicted Adrenergic Receptor Affinity Predicted Serotonergic Receptor Affinity Predicted In Vivo Effect (Locomotor Activity)
Parent Moderate affinity for α and β subtypes.Potential for interaction with 5-HT receptors.Dose-dependent effects on locomotor activity are expected.
D1 Potentially increased β-adrenergic selectivity.Altered 5-HT receptor affinity compared to the parent.May exhibit a different dose-response curve for locomotor activity.
D2 May exhibit higher potency due to the properties of fluorine.Likely to show altered affinity and selectivity.Effects on locomotor activity will depend on the balance of its receptor interactions.
D3 Increased affinity for β2-adrenergic receptors.Reduced affinity for 5-HT receptors.Likely to produce a stimulant-like effect on locomotor activity.
D4 High selectivity for β2-adrenergic receptors.Minimal interaction with 5-HT receptors is predicted.Potent stimulation of locomotor activity is anticipated.

Data Interpretation:

The in vitro binding data will provide a quantitative comparison of the affinity and selectivity of each compound for the target receptors. This will allow for a clear understanding of how structural modifications influence receptor interactions. The in vivo locomotor activity data will provide insights into the overall central nervous system effects of the compounds, integrating their actions at multiple receptor systems. By correlating the in vitro and in vivo data, a comprehensive structure-activity relationship can be established, guiding the further optimization of this promising chemical scaffold.

Conclusion

The systematic derivatization and comparative analysis of this compound offer a robust strategy for the discovery of novel drug candidates with tailored pharmacological profiles. The experimental workflows detailed in this guide provide a framework for the rigorous evaluation of these compounds. The insights gained from such studies will be invaluable for the development of next-generation therapeutics targeting a range of disorders, from cardiovascular diseases to neurological conditions.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-2-(3-chlorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a halogenated organic compound. The procedures outlined herein are grounded in established safety principles and regulatory standards, ensuring a self-validating system of laboratory best practices.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. This compound is classified with the following hazards:

Hazard ClassGHS Hazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1][2]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1][2]

These classifications necessitate careful handling to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety begins with the consistent use of appropriate Personal Protective Equipment (PPE). The causality is clear: engineering controls and PPE provide the primary barriers against chemical exposure.

Essential PPE includes:

  • Eye Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[4]

  • Body Protection: A laboratory coat is mandatory to protect skin and clothing.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably a fume hood.[5]

PPE_Workflow Handle_Chemical Handle Chemical Assess_Hazards Assess_Hazards Select_PPE Select_PPE Assess_Hazards->Select_PPE Identifies Requirements Don_PPE Don_PPE Select_PPE->Don_PPE Ensures Proper Fit & Use Don_PPE->Handle_Chemical Enables Safe Handling

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to the principles of hazardous waste management, with a primary focus on the segregation of halogenated organic compounds.

Waste Segregation: The Cornerstone of Safe Disposal

Never mix halogenated organic waste with non-halogenated waste streams.[6] This is a critical step for both safety and cost-effective disposal, as different classes of chemical waste require specific treatment protocols.

Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."

  • Chemical Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful).[7]

Collection of Waste

For Solid Waste:

  • Carefully transfer the solid this compound into the designated "Halogenated Organic Waste" container.

  • Avoid generating dust. If necessary, moisten the solid with a small amount of a compatible, non-volatile solvent to minimize dust formation.

  • Ensure the container is securely closed after each addition of waste.

For Solutions:

  • Pour solutions containing this compound into a designated "Halogenated Organic Liquid Waste" container.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Keep the container tightly sealed when not in use.

Disposal_Decision_Tree Start Waste Generated: 2-Amino-2-(3-chlorophenyl) ethan-1-ol hydrochloride Is_Solid Is the waste solid? Start->Is_Solid Is_Solution Is the waste a solution? Is_Solid->Is_Solution No Solid_Container Transfer to 'Halogenated Organic Solid Waste' container Is_Solid->Solid_Container Yes Liquid_Container Transfer to 'Halogenated Organic Liquid Waste' container Is_Solution->Liquid_Container Yes Seal_Label Securely Seal and Ensure Proper Labeling Solid_Container->Seal_Label Liquid_Container->Seal_Label Store Store in Designated Satellite Accumulation Area Seal_Label->Store

Storage of Waste

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel and away from general traffic.

Storage Requirements:

  • Containers must be kept closed at all times except when adding waste.

  • Store in a cool, dry, and well-ventilated area.

  • Ensure incompatible chemicals are not stored in close proximity.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Don PPE: If it is safe to do so, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal company.[7] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the properly labeled and stored hazardous waste containers. Never attempt to dispose of this chemical down the drain or in regular trash.[3]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

A Senior Application Scientist's Guide to Handling 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. When handling novel or potent compounds like 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a robust understanding of its potential hazards and the implementation of meticulous handling protocols are not just best practices—they are foundational to ensuring a safe and controlled research environment. This guide provides a detailed operational plan, grounded in established safety principles, to manage this compound effectively from receipt to disposal.

Hazard Assessment: Understanding the Compound

This compound is a substituted phenylethanolamine. While comprehensive toxicological data for this specific molecule may be limited, the available Safety Data Sheets (SDS) for this and structurally similar compounds provide a clear indication of its hazard profile.[1][2][3] The primary risks are associated with direct contact and inhalation.

Based on GHS classifications for this and analogous compounds, the hazards are summarized below:

Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][3][5][6]

Causality of Hazards:

  • Irritation: The chemical structure likely interacts with biological membranes and proteins, leading to irritation upon contact with the skin, eyes, and respiratory tract. The hydrochloride salt form can contribute to local pH changes, potentially exacerbating this effect.

  • Oral Toxicity: If ingested, the compound can be absorbed into the bloodstream, where it may exert systemic effects. The "harmful if swallowed" classification necessitates strict controls to prevent accidental ingestion.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the identified hazards of irritation and potential systemic toxicity.[7][8]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldRationale: Protects against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Skin Protection Disposable Nitrile GlovesRationale: Provides a chemical barrier to prevent skin contact and irritation. Double-gloving is required to provide an extra layer of protection and allow for safe removal of the outer, contaminated glove. Gloves must be changed immediately if contaminated.[8]
Lab Coat or GownRationale: A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing and skin.[8]
Respiratory Protection N95 Respirator or HigherRationale: Since the compound can cause respiratory irritation and is often handled as a powder, a properly fit-tested N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[1][5][6] Work should ideally be conducted in a certified chemical fume hood.

Operational and Disposal Plans

A systematic approach to handling ensures that safety is maintained at every stage of the workflow.

Receiving and Storage
  • Verification: Upon receipt, ensure the container is intact and the label matches the order. The manufacturer's label must not be defaced.[9][10]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The container must be kept tightly closed.[2]

  • Inventory: Log the compound into your chemical inventory system.

Experimental Protocol: Weighing and Handling

All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered.

  • Donning PPE: Put on all required PPE in the correct sequence (gown, respirator, eye protection, inner gloves, outer gloves).

  • Weighing: Carefully weigh the required amount of the compound using a tared weigh boat. Avoid creating dust. Use a spatula for transfers.

  • Transfer: Gently transfer the compound into the reaction vessel or solvent.

  • Decontamination: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Doffing PPE: Remove PPE in the designated area, following the correct doffing sequence to avoid self-contamination.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[8]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small, solid spill, gently cover with an absorbent material to avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the material into a designated hazardous waste container.[3][11] Do not use water to clean up the dry material as this may create a slip hazard or spread contamination.

  • Decontaminate: Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][5][6]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[2][3][5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

Waste Disposal Plan

All disposable PPE and materials contaminated with this compound must be considered hazardous waste.

  • Segregation: Collect all contaminated waste (gloves, weigh boats, paper towels, etc.) in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualization: Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Review SDS and Protocols prep2 Verify Fume Hood Function prep1->prep2 prep3 Don PPE Sequence: Gown -> Respirator -> Goggles -> Gloves prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Tools handle3->clean1 spill Spill or Exposure Event handle3->spill clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency_proc Execute Emergency Protocol: Spill Containment / First Aid spill->emergency_proc

Caption: A workflow diagram outlining the key steps for the safe handling of the compound.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.